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Fenpropathrin-d5

Cat. No.: B12422148
M. Wt: 354.5 g/mol
InChI Key: XQUXKZZNEFRCAW-HCNOYMLYSA-N
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Description

Fenpropathrin-d5 is a useful research compound. Its molecular formula is C22H23NO3 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO3 B12422148 Fenpropathrin-d5

Properties

Molecular Formula

C22H23NO3

Molecular Weight

354.5 g/mol

IUPAC Name

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3/i5D,6D,7D,10D,11D

InChI Key

XQUXKZZNEFRCAW-HCNOYMLYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)(C)C)[2H])[2H]

Canonical SMILES

CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C

Origin of Product

United States

Foundational & Exploratory

Fenpropathrin-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fenpropathrin-d5, a deuterated analog of the pyrethroid insecticide Fenpropathrin. This document details its chemical properties, structure, and its critical role as an internal standard in the quantitative analysis of Fenpropathrin residues. Detailed experimental protocols for its application in analytical methodologies are also provided.

Introduction to this compound

This compound is a stable isotope-labeled version of Fenpropathrin, a widely used synthetic pyrethroid insecticide and acaricide effective against a broad spectrum of pests in agriculture.[1][2] The key difference between Fenpropathrin and this compound is the substitution of five hydrogen atoms with five deuterium atoms on the phenoxy phenyl ring. This isotopic labeling makes this compound an ideal internal standard for analytical methods, particularly those employing mass spectrometry, as it is chemically identical to Fenpropathrin but has a distinct molecular weight.[3] This allows for accurate quantification of Fenpropathrin in complex matrices by correcting for variations in sample preparation and instrument response.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopropane carboxylic acid esterified with a cyanohydrin containing a deuterated phenoxy phenyl group. The five deuterium atoms are specifically located on the terminal phenyl ring of the phenoxy group.

Chemical Structure of this compound:

Chemical structure of this compound
Figure 1. The chemical structure of this compound, indicating the location of the five deuterium atoms on the phenoxy phenyl ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name (RS)-α-Cyano-3-(phenoxy-d5)benzyl 2,2,3,3-tetramethylcyclopropanecarboxylateN/A
Molecular Formula C₂₂H₁₈D₅NO₃[4][5]
Molecular Weight 354.45 g/mol
CAS Number Not explicitly found for the d5 isotopologue in the provided results. The CAS for unlabeled Fenpropathrin is 39515-41-8.
Appearance Solid (typical for analytical standards)
Purity ≥98% (typical for analytical standards)
Storage -20°C is recommended for long-term stability.

Application as an Internal Standard

The primary application of this compound is as an internal standard in the quantitative analysis of Fenpropathrin residues in various matrices, such as environmental samples (water, soil) and agricultural products. Its use is crucial for achieving high accuracy and precision in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The principle of using a stable isotope-labeled internal standard is based on its similar chemical and physical behavior to the analyte of interest during sample extraction, cleanup, and chromatographic separation. Because this compound and Fenpropathrin co-elute, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. In mass spectrometry, the two compounds are distinguished by their different molecular weights. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, compensating for matrix effects and variations in instrument performance.

Experimental Protocols

The following section outlines a detailed experimental protocol for the quantitative analysis of Fenpropathrin in a given matrix using this compound as an internal standard. This protocol is a composite based on established methods for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, coupled with LC-MS/MS.

Preparation of Standard Solutions

4.1.1. Stock Solutions (100 µg/mL)

  • Fenpropathrin Stock Solution: Accurately weigh approximately 10 mg of analytical grade Fenpropathrin standard into a 100 mL volumetric flask. Dissolve and bring to volume with a suitable solvent such as acetonitrile or methanol.

  • This compound Internal Standard (IS) Stock Solution: Accurately weigh approximately 1 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with the same solvent used for the Fenpropathrin stock solution.

4.1.2. Intermediate and Working Standard Solutions

  • Intermediate Fenpropathrin Solution (10 µg/mL): Dilute 10 mL of the 100 µg/mL Fenpropathrin stock solution to 100 mL with the solvent.

  • Intermediate this compound IS Solution (1 µg/mL): Dilute 1 mL of the 100 µg/mL this compound stock solution to 100 mL with the solvent.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the intermediate Fenpropathrin solution. A typical concentration range for Fenpropathrin could be 1, 5, 10, 50, 100, and 500 ng/mL. To each calibration standard, add a constant amount of the this compound IS intermediate solution to achieve a final concentration of 50 ng/mL.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Internal Standard Spiking and Final Preparation:

    • Transfer a portion of the cleaned-up extract (e.g., 1 mL) into an autosampler vial.

    • Add a precise volume of the this compound IS intermediate solution (1 µg/mL) to achieve a final concentration of 50 ng/mL in the vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization, is typically used.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transitions for Fenpropathrin: Monitor at least two transitions, one for quantification and one for confirmation (e.g., from the precursor ion [M+H]⁺).

    • MRM Transition for this compound: Monitor a specific transition for the deuterated internal standard.

Quantification

Construct a calibration curve by plotting the ratio of the peak area of Fenpropathrin to the peak area of this compound against the concentration of Fenpropathrin in the calibration standards. The concentration of Fenpropathrin in the unknown samples is then determined from this calibration curve using the measured peak area ratio.

Logical Relationships and Workflows

The following diagram illustrates the analytical workflow for the quantification of Fenpropathrin using this compound as an internal standard.

Fenpropathrin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Matrix Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup IS_Spiking Internal Standard Spiking (this compound) Cleanup->IS_Spiking LC_MSMS LC-MS/MS Analysis IS_Spiking->LC_MSMS Quantification Quantification (Analyte/IS Ratio) LC_MSMS->Quantification Result Final Concentration of Fenpropathrin Quantification->Result

Caption: Analytical workflow for Fenpropathrin quantification.

The diagram below illustrates the relationship between Fenpropathrin and its deuterated analog, this compound, and their role in quantitative analysis.

Analyte_IS_Relationship cluster_properties Properties cluster_application Application in Mass Spectrometry Fenpropathrin Fenpropathrin (Analyte) Chem_Prop Identical Chemical Properties Fenpropathrin->Chem_Prop Phys_Prop Similar Physical Properties Fenpropathrin->Phys_Prop Diff_Mass Different Molecular Mass Fenpropathrin->Diff_Mass Fenpropathrin_d5 This compound (Internal Standard) Fenpropathrin_d5->Chem_Prop Fenpropathrin_d5->Phys_Prop Fenpropathrin_d5->Diff_Mass Coelution Co-elution in Chromatography Chem_Prop->Coelution Phys_Prop->Coelution MS_Detection Separate Detection by MS Diff_Mass->MS_Detection Quant_Ratio Quantification via Peak Area Ratio Coelution->Quant_Ratio MS_Detection->Quant_Ratio

Caption: Relationship between Fenpropathrin and this compound.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Fenpropathrin residues in a variety of samples. Its use as an internal standard in modern analytical techniques like LC-MS/MS is essential for mitigating matrix effects and ensuring data quality in research, regulatory monitoring, and safety assessments. The detailed protocols provided in this guide offer a robust framework for the implementation of this compound in laboratory workflows.

References

An In-depth Technical Guide to the Synthesis of Fenpropathrin-d5 from Deuterated Phenol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic route for Fenpropathrin-d5, an isotopically labeled synthetic pyrethroid insecticide, commencing from deuterated phenol. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and isotopic labeling. It outlines detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visual diagrams of the synthetic pathway and relevant mechanisms to facilitate a deeper understanding of the chemical processes involved. The synthesis is divided into four main stages: the deuteration of phenol, the synthesis of 3-(phenoxy-d5)-benzaldehyde via an Ullmann condensation, the formation of the corresponding cyanohydrin, and the final esterification to yield this compound. Analytical methods for verification of the final product and intermediates are also discussed.

Introduction

Fenpropathrin is a widely used synthetic pyrethroid insecticide and acaricide, effective against a broad spectrum of agricultural and household pests.[1] Its mode of action involves the disruption of voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and death.[1] Isotopically labeled analogues of pesticides, such as this compound, are invaluable tools in environmental fate studies, metabolism research, and quantitative analysis using mass spectrometry-based methods. The incorporation of deuterium atoms provides a distinct mass signature, enabling sensitive and accurate tracking of the molecule.

This guide details a feasible synthetic pathway to this compound, starting from commercially available deuterated phenol. The core of this strategy involves the initial deuteration of the phenolic ring, followed by the construction of the 3-phenoxybenzaldehyde backbone, and subsequent elaboration to the final product.

Proposed Synthetic Pathway

The proposed synthesis of this compound from deuterated phenol is a multi-step process. The overall workflow is depicted below.

G phenol_d6 Phenol-d6 step1 Deuteration phenol_d6->step1 phenol_d5 Phenol-d5 step1->phenol_d5 step2 Ullmann Condensation phenol_d5->step2 bromobenzaldehyde 3-Bromobenzaldehyde bromobenzaldehyde->step2 phenoxybenzaldehyde_d5 3-(Phenoxy-d5)-benzaldehyde step2->phenoxybenzaldehyde_d5 step3 Cyanohydrin Formation phenoxybenzaldehyde_d5->step3 NaCN Sodium Cyanide NaCN->step3 cyanohydrin_d5 Cyano(3-(phenoxy-d5)phenyl)methanol step3->cyanohydrin_d5 step4 Esterification cyanohydrin_d5->step4 acid_chloride 2,2,3,3-Tetramethyl- cyclopropanecarbonyl chloride acid_chloride->step4 fenpropathrin_d5 This compound step4->fenpropathrin_d5

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Phenol-d5

The initial step involves the deuteration of phenol to introduce five deuterium atoms onto the aromatic ring. While phenol-d6 is commercially available, this protocol outlines the synthesis of phenol-d5 from phenol using a catalyzed hydrogen-deuterium exchange.

Experimental Protocol: Acid-Catalyzed Deuteration

  • Preparation: In a sealed, pressure-resistant vessel, suspend phenol (1 equivalent) in deuterium oxide (D₂O, 10-20 equivalents).

  • Catalyst Addition: Add a suitable acid catalyst, such as platinum on carbon (Pt/C, 5-10 mol%) or a solid-supported acid like dry Amberlyst-15 resin.[2][3]

  • Reaction: If using Pt/C, replace the atmosphere with hydrogen gas and heat the mixture to 160°C for approximately 24 hours.[4] For Amberlyst-15, heat the mixture to 110°C for 24 hours.

  • Work-up: After cooling, filter off the catalyst. Extract the deuterated phenol from the D₂O with a suitable organic solvent (e.g., diethyl ether).

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield phenol-d5.

Reagent/ParameterValue/Condition
Starting MaterialPhenol
Deuterating AgentDeuterium Oxide (D₂O)
CatalystPlatinum on Carbon (Pt/C) or Amberlyst-15
Temperature110-160°C
Reaction Time24 hours
Estimated Yield>95%

Table 1: Summary of reaction conditions for the synthesis of Phenol-d5.

Stage 2: Synthesis of 3-(Phenoxy-d5)-benzaldehyde

This stage involves the coupling of phenol-d5 with 3-bromobenzaldehyde via an Ullmann condensation to form the deuterated diaryl ether intermediate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions CuI Cu(I) Catalyst Product 3-(Phenoxy-d5)-benzaldehyde CuI->Product Phenol_d5 Phenol-d5 Phenol_d5->Product Ullmann Condensation Base Base (e.g., K2CO3) Base->Product Aryl_Halide 3-Bromobenzaldehyde Aryl_Halide->Product Ullmann Condensation Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Key components of the Ullmann condensation reaction.

Experimental Protocol: Ullmann Condensation

  • Preparation: In a dry, inert atmosphere flask, combine phenol-d5 (1 equivalent), 3-bromobenzaldehyde (1.1 equivalents), copper(I) iodide (CuI, 10-20 mol%), a ligand such as picolinic acid (if necessary), and a base like potassium carbonate (K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 100-130°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 3-(phenoxy-d5)-benzaldehyde.

Reagent/ParameterValue/Condition
Phenol-d51 equivalent
3-Bromobenzaldehyde1.1 equivalents
CatalystCopper(I) Iodide (CuI)
BasePotassium Carbonate (K₂CO₃)
SolventDMF or DMSO
Temperature100-130°C
Reaction Time12-24 hours
Estimated Yield70-85%

Table 2: Summary of reaction conditions for the synthesis of 3-(Phenoxy-d5)-benzaldehyde.

Stage 3: Synthesis of Cyano(3-(phenoxy-d5)phenyl)methanol

The aldehyde intermediate is then converted to a cyanohydrin.

Experimental Protocol: Cyanohydrin Formation

  • Preparation: Dissolve 3-(phenoxy-d5)-benzaldehyde (1 equivalent) in a suitable organic solvent such as methyl tert-butyl ether (MTBE).

  • Cyanide Addition: In a separate vessel, prepare a solution of sodium cyanide (NaCN, 1.1 equivalents) in water.

  • Reaction: Cool the aldehyde solution to 0-5°C and slowly add the aqueous NaCN solution while maintaining the temperature. Acidify the mixture to a pH of 4-5 with a dilute acid (e.g., citric acid or HCl) to generate HCN in situ. Stir vigorously for 2-4 hours.

  • Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield crude cyano(3-(phenoxy-d5)phenyl)methanol, which is often used in the next step without further purification due to its instability.

Reagent/ParameterValue/Condition
3-(Phenoxy-d5)-benzaldehyde1 equivalent
Cyanide SourceSodium Cyanide (NaCN)
SolventMTBE/Water
Temperature0-5°C
pH4-5
Reaction Time2-4 hours
Estimated Yield>90% (crude)

Table 3: Summary of reaction conditions for cyanohydrin formation.

Stage 4: Synthesis of this compound

The final step is the esterification of the deuterated cyanohydrin with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride.

Experimental Protocol: Esterification

  • Preparation of Acid Chloride: 2,2,3,3-tetramethylcyclopropanecarboxylic acid can be synthesized from glycine. The acid is then converted to the acid chloride by reacting with thionyl chloride or oxalyl chloride.

  • Esterification: Dissolve the crude cyano(3-(phenoxy-d5)phenyl)methanol (1 equivalent) in an anhydrous solvent like toluene or dichloromethane.

  • Reagent Addition: Add 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (1.1 equivalents) and a base such as pyridine or triethylamine (1.2 equivalents) to the solution at 0-5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Work-up: Quench the reaction with dilute hydrochloric acid and separate the organic layer. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude this compound by column chromatography or crystallization to yield the final product.

Reagent/ParameterValue/Condition
Cyano(3-(phenoxy-d5)phenyl)methanol1 equivalent
2,2,3,3-Tetramethylcyclopropanecarbonyl chloride1.1 equivalents
BasePyridine or Triethylamine
SolventToluene or Dichloromethane
Temperature0°C to room temperature
Reaction Time3-5 hours
Estimated Yield80-90%

Table 4: Summary of reaction conditions for the final esterification.

Analytical Characterization

The successful synthesis and isotopic labeling of this compound and its intermediates must be confirmed using appropriate analytical techniques.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of deuterium incorporation.Disappearance or significant reduction in the intensity of signals corresponding to the aromatic protons of the phenoxy group.
²H NMR Direct detection and quantification of deuterium.Presence of signals in the aromatic region confirming the location of deuterium atoms.
Mass Spectrometry (MS) Determination of molecular weight and isotopic enrichment.A molecular ion peak corresponding to the mass of this compound (approximately 5 mass units higher than the unlabeled compound).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating the purity of the final product.

Table 5: Analytical methods for the characterization of this compound.

Mechanism of Action

Fenpropathrin, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nerve cell membranes of insects.

G Fenpropathrin Fenpropathrin Na_Channel Voltage-Gated Sodium Channel Fenpropathrin->Na_Channel Binds to Channel_Open Prolonged Channel Opening Na_Channel->Channel_Open Causes Na_Influx Continuous Na+ Influx Channel_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Paralysis Paralysis and Death Repetitive_Firing->Paralysis

Caption: Simplified signaling pathway of Fenpropathrin's neurotoxic action.

By binding to the sodium channels, Fenpropathrin modifies their gating kinetics, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in membrane depolarization and repetitive neuronal firing, which ultimately causes paralysis and death of the insect.

Conclusion

The synthesis of this compound from deuterated phenol is a feasible, albeit multi-step, process that leverages established organic reactions. The key steps include a catalyzed hydrogen-deuterium exchange, an Ullmann condensation for the formation of the diaryl ether linkage, cyanohydrin formation, and a final esterification. Careful execution of each step and rigorous analytical characterization are crucial for obtaining the desired isotopically labeled product with high purity and isotopic enrichment. The availability of this compound will undoubtedly aid in advanced research concerning its environmental impact, metabolic fate, and for use as an internal standard in analytical methodologies.

References

Physical and chemical properties of Fenpropathrin-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Fenpropathrin-d5

Abstract

This compound is the deuterium-labeled form of Fenpropathrin, a synthetic pyrethroid insecticide and acaricide.[1][2] As a stable isotope-labeled internal standard, it is a critical tool for researchers in analytical chemistry, environmental science, and toxicology for the accurate quantification of Fenpropathrin in various matrices. Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules, making such labeled compounds valuable in drug development and metabolic studies.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of key workflows relevant to its synthesis and detection.

Physical and Chemical Properties

This compound is structurally identical to Fenpropathrin, with the exception of five hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight but does not significantly alter its chemical reactivity. It is classified as a Type II pyrethroid, characterized by an α-cyano group, which contributes to its potent neurotoxicity in target organisms by interfering with voltage-gated sodium channels.[2][3]

The technical grade of its unlabeled counterpart, Fenpropathrin, is described as a yellow to brown solid or liquid with a faint characteristic odor. The pure product of Fenpropathrin is a white crystal. This compound is typically supplied as a solid, ranging from white to off-white in color.

Data Summary

The quantitative physical and chemical data for this compound and its unlabeled analogue are summarized in the table below for easy comparison.

PropertyValue (this compound)Value (Fenpropathrin, Unlabeled)
Molecular Formula C₂₂H₁₈D₅NO₃C₂₂H₂₃NO₃
Molecular Weight 354.45 g/mol 349.42 g/mol
CAS Number 39515-41-8 (Unlabeled)39515-41-8
Appearance White to off-white solidYellow to brown solid or liquid (Technical); Pale yellow oil; White crystal (Pure)
Melting Range Data not available45-50°C (Technical)
Water Solubility Data not available36.3 µg/L at 25.1°C
Organic Solvent Solubility Soluble in DMSO, PEG300, Corn oilAcetone, Acetonitrile, Cyclohexanone, Ethyl acetate, Xylene (>500 g/L at 23°C); Methanol (216 g/L at 23°C)
Vapor Pressure Data not available2.15 x 10⁻⁶ Pa
Log P (Octanol/Water) Data not available6.0 ± 0.20
Stability Store at -20°C or -80°C; Stable under recommended storage conditionsUnstable in alkaline media; Hydrolytic half-life at pH 9 is 17.1 days, versus >200 days at pH 5 and 7
Purity >98.00%~90% (Technical)

Experimental Protocols

The quantification of Fenpropathrin and its deuterated standard in environmental and biological samples typically involves extraction, sample cleanup, and instrumental analysis.

General Analytical Workflow Protocol

This protocol outlines a general methodology for the determination of this compound, often used as an internal standard, alongside its unlabeled counterpart in a sample matrix like water, soil, or produce.

1. Sample Preparation and Extraction:

  • Water Samples: Water samples are typically passed through a solid-phase extraction (SPE) cartridge, such as an HLB cartridge, to adsorb the analytes.

  • Soil/Sediment Samples: Analytes are extracted from solid matrices using a solvent mixture, often with mechanical assistance like sonication. A common solvent system is dichloromethane and methanol.

  • Vegetable/Fruit Samples: Samples are homogenized, typically with water and acetone, followed by extraction with a solvent like dichloromethane.

  • Internal Standard Spiking: A known quantity of this compound solution is added to the sample at the beginning of the extraction process to correct for matrix effects and analyte loss during preparation.

2. Sample Cleanup:

  • Crude extracts often contain co-extracted matrix interferences that can affect analytical accuracy.

  • Column Chromatography: Cleanup is commonly performed using silica gel or Florisil columns.

  • Gel Permeation Chromatography (GPC): For samples with high lipid content, GPC is an effective cleanup step.

  • Stacked SPE: For complex matrices, stacked cartridges containing materials like graphitized carbon and alumina can be used to remove interferences.

3. Instrumental Analysis:

  • The cleaned and concentrated extract is analyzed using chromatographic techniques coupled with a detector.

  • Gas Chromatography (GC): GC is frequently used for pyrethroid analysis. It can be coupled with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (GC-MS or GC-MS/MS) for definitive identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is also a viable technique, especially for analyzing isomers. It can be paired with fluorescence or MS detectors. For Fenpropathrin analysis, a chiral column (e.g., Chiralcel OJ-H) can be used to separate enantiomers.

G General Analytical Workflow for this compound cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis Sample Sample Matrix (Water, Soil, Biota) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Solvent Extraction (LLE, SPE, Sonication) Spike->Extract Cleanup Interference Removal (Column Chromatography, GPC, SPE) Extract->Cleanup Crude Extract Concentrate Evaporation & Solvent Exchange Cleanup->Concentrate GCMS GC-MS/MS Analysis Concentrate->GCMS Final Extract LCMS LC-MS/MS Analysis Concentrate->LCMS Data Data Acquisition & Quantification GCMS->Data LCMS->Data

Caption: General analytical workflow for the quantification of Fenpropathrin using this compound.

Synthesis Protocol

Fenpropathrin can be synthesized via a one-step reaction, which is adaptable for its deuterated analogue by using the appropriate deuterated precursors. The method involves reacting 2,2,3,3-tetramethylcyclopropanecarbonyl chloride with 3-phenoxybenzaldehyde and sodium cyanide.

1. Preparation of Acyl Chloride:

  • 2,2,3,3-tetramethylcyclopropanecarboxylic acid is reacted with thionyl chloride at a temperature of 14-50°C for 3-5 hours.

  • Excess thionyl chloride is removed under vacuum. The resulting 2,2,3,3-tetramethylcyclopropanecarbonyl chloride is dissolved in an organic solvent (e.g., toluene) for immediate use.

2. One-Step Esterification and Cyanation:

  • In a reaction vessel, 3-phenoxybenzaldehyde and sodium cyanide are dissolved in a biphasic system of water and toluene. A phase-transfer catalyst, such as triethylamine, is added.

  • The toluene solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride is added dropwise to the mixture at room temperature with stirring.

  • After the reaction is complete, the organic layer is separated, dried with an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the final product.

  • The crude product can be further purified by recrystallization.

G One-Step Synthesis of Fenpropathrin R1 2,2,3,3-Tetramethyl- cyclopropanecarbonyl Chloride Reaction One-Step Reaction (Toluene/Water) Triethylamine Catalyst R1->Reaction R2 3-Phenoxybenzaldehyde R2->Reaction R3 Sodium Cyanide (NaCN) R3->Reaction Product Fenpropathrin Reaction->Product Yield: ~97.5%

Caption: Diagram of the one-step synthesis method for Fenpropathrin.

Mechanism of Action and Toxicological Relevance

Fenpropathrin acts on the nervous system of insects by modifying the kinetics of voltage-gated sodium channels, leading to paralysis and death. The presence of the α-cyano group classifies it as a more potent Type II pyrethroid. For researchers, this compound is essential for toxicokinetic studies, helping to accurately measure residue levels in organisms and the environment. Studies have shown that Fenpropathrin exposure may induce parkinsonian symptoms and can cause pathological changes in the heart muscles of mice, highlighting its relevance in toxicological research. Furthermore, its degradation in soil can be enantioselective and is dependent on pH, an area where chiral analysis is critical.

Conclusion

This compound is an indispensable analytical tool for the accurate quantification of its parent compound in complex matrices. This guide provides key physical and chemical data, offering a foundation for its use in research. The detailed protocols for analysis and synthesis workflows serve as a practical resource for scientists and professionals in analytical chemistry and drug development, facilitating robust and reliable experimental design and execution.

References

Fenpropathrin-d5 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fenpropathrin-d5, a deuterated analog of the synthetic pyrethroid insecticide Fenpropathrin. This isotopically labeled standard is a crucial tool for researchers in analytical chemistry, environmental science, and toxicology, primarily utilized for the accurate quantification of Fenpropathrin in various matrices.

Core Chemical Data

This compound is synthetically derived from Fenpropathrin by replacing five hydrogen atoms with deuterium. This modification results in a molecule with a higher mass, allowing it to be distinguished from its unlabeled counterpart in mass spectrometry-based analytical methods, while maintaining nearly identical chemical and physical properties.

ParameterValueReference
Molecular Formula C22H18D5NO3[1][2][3]
Molecular Weight 354.45 g/mol [1][2]
CAS Number Not consistently assigned (Parent Compound CAS: 39515-41-8)
Purity ≥98.0%
Appearance Pale yellow oil or solid
Storage Temperature -20°C

Application in Analytical Methodologies

The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its use is essential for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of Fenpropathrin detection.

General Experimental Protocol for Quantification of Fenpropathrin

The following protocol outlines a generalized workflow for the use of this compound as an internal standard for the quantification of Fenpropathrin in a given sample matrix.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate or acetonitrile) at a certified concentration (e.g., 100 µg/mL).
  • From the stock solution, prepare a series of working standard solutions at lower concentrations as required by the specific analytical method.
  • Store all standard solutions at the recommended temperature of -20°C in tightly sealed containers to prevent solvent evaporation and degradation.

2. Sample Preparation:

  • Accurately weigh or measure the sample matrix to be analyzed.
  • Spike the sample with a known amount of the this compound internal standard solution at the beginning of the extraction process.
  • Perform the extraction of the analyte (Fenpropathrin) and the internal standard from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).
  • The extract may require further clean-up and concentration steps to remove interfering substances and increase the analyte concentration.

3. Instrumental Analysis:

  • Analyze the final extract using a calibrated GC-MS or LC-MS system.
  • The chromatographic conditions should be optimized to achieve baseline separation of Fenpropathrin from other matrix components.
  • The mass spectrometer should be operated in a mode that allows for the selective detection and quantification of both Fenpropathrin and this compound based on their specific mass-to-charge ratios.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of Fenpropathrin to the peak area of this compound against the concentration of Fenpropathrin in a series of calibration standards.
  • Calculate the concentration of Fenpropathrin in the unknown sample by determining the peak area ratio of the analyte to the internal standard and interpolating this value on the calibration curve.

Workflow for Internal Standard-Based Quantification

The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical quantitative analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Spike Spike Sample with Internal Standard Sample->Spike IS_Stock This compound Stock Solution IS_Stock->Spike Extract Extraction & Cleanup Spike->Extract Analysis LC-MS/MS or GC-MS Analysis Extract->Analysis Peak_Integration Peak Area Integration (Analyte & IS) Analysis->Peak_Integration Calibration Calibration Curve (Ratio vs. Concentration) Peak_Integration->Calibration Quantification Quantify Fenpropathrin in Sample Calibration->Quantification

Caption: Workflow for Fenpropathrin quantification using a deuterated internal standard.

References

Navigating the Solubility and Stability of Fenpropathrin-d5 in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solubility and stability of analytical standards like Fenpropathrin-d5 is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive overview of the available data on the solubility of this compound in various organic solvents and outlines key considerations and experimental protocols for assessing its stability.

This compound, a deuterium-labeled analog of the synthetic pyrethroid insecticide Fenpropathrin, is primarily utilized as an internal standard in analytical chemistry for the quantification of Fenpropathrin residues. Its physicochemical properties, particularly its behavior in organic solvents, are critical for the preparation of stock solutions, calibration standards, and for ensuring the integrity of analytical results. While specific quantitative data for the deuterated form is limited, the solubility and stability characteristics are expected to be very similar to its non-labeled counterpart, Fenpropathrin.

Solubility of Fenpropathrin in Organic Solvents

The solubility of a compound is a fundamental parameter that dictates its utility in various experimental settings. The following table summarizes the available quantitative solubility data for technical grade Fenpropathrin in a range of common organic solvents. It is important to note that these values are a strong indicator of the solubility of this compound.

Organic SolventSolubility (g/L) at 23°C
Acetone> 500[1]
Acetonitrile> 500[1]
Cyclohexanone> 500[1]
Ethyl Acetate> 500[1]
Xylene> 500[1]
Methanol216

This data indicates that Fenpropathrin exhibits high solubility in a variety of polar aprotic and nonpolar aromatic solvents, while its solubility is somewhat lower in the polar protic solvent, methanol. When preparing solutions of this compound, it is advisable to start with these solvents where high solubility is expected. For practical purposes, this compound is often supplied as a pre-made solution in solvents like ethyl acetate or acetonitrile at concentrations around 100 µg/mL.

Stability of this compound in Organic Solvents

The stability of this compound in solution is crucial for maintaining the accuracy of analytical standards over time. Degradation of the standard can lead to significant errors in quantification.

General Stability Information:

  • pH Sensitivity: Fenpropathrin is known to be unstable in alkaline media. Therefore, it is crucial to avoid basic conditions when preparing and storing solutions.

  • Thermal Stability: The technical material of Fenpropathrin shows no significant breakdown after 20 weeks of storage at 60°C, indicating good thermal stability in the absence of other degrading factors.

  • Long-Term Storage: General guidance for pesticide standards suggests that stock solutions in solvents like toluene and acetone are stable for at least 5 years when stored in a freezer in tightly closed glass containers. For stock solutions of this compound, storage at -20°C is a common recommendation.

Potential Degradation Pathways:

Experimental Protocols

To ensure the accuracy and reliability of experimental results, it is often necessary to experimentally verify the solubility and stability of this compound under specific laboratory conditions.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound C Add excess this compound to a known volume of solvent A->C B Select Organic Solvent B->C D Equilibrate the mixture (e.g., 24h at constant temperature with agitation) C->D E Centrifuge or filter to remove undissolved solid D->E F Take an aliquot of the clear supernatant E->F G Dilute the aliquot with a suitable solvent F->G H Analyze the concentration using a validated analytical method (e.g., HPLC, GC-MS) G->H I Calculate the solubility (e.g., in mg/mL or mol/L) H->I G Logical Flow for a Stability Study cluster_setup Study Setup cluster_testing Time-Point Testing cluster_evaluation Data Evaluation A Prepare a stock solution of this compound of known concentration B Aliquot the solution into multiple vials A->B C Define storage conditions (e.g., -20°C, 4°C, room temperature; light vs. dark) B->C D Analyze an aliquot at Time 0 (initial concentration) B->D E Analyze aliquots at defined time intervals (e.g., 1, 3, 6, 12 months) C->E G Compare the concentration at each time point to the initial concentration D->G F Use a stability-indicating analytical method (e.g., HPLC with a gradient to separate potential degradants) E->F F->G H Identify and quantify any degradation products G->H I Determine the shelf-life under each storage condition H->I

References

The Neurotoxic Nexus: An In-Depth Technical Guide to the Mechanism of Action of Fenpropathrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropathrin, a synthetic pyrethroid insecticide, exerts its potent efficacy through a multi-faceted neurotoxic mechanism. While its primary mode of action involves the targeted disruption of voltage-gated sodium channels (VGSCs), leading to neuronal hyperexcitation, a growing body of evidence reveals a more complex interplay with other critical neuronal targets. This technical guide provides a comprehensive examination of the core mechanisms by which fenpropathrin acts as a neurotoxin. It delves into its primary interaction with VGSCs and explores secondary effects on voltage-gated calcium and chloride channels, GABAa receptors, and the dopaminergic system. This document summarizes key quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved pathways and workflows to facilitate a deeper understanding for research and development professionals.

Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels (VGSCs)

The principal insecticidal and neurotoxic action of fenpropathrin is its ability to bind to and disrupt the normal function of voltage-gated sodium channels.[1][2] These transmembrane proteins are fundamental for the initiation and propagation of action potentials in neurons.[3]

Fenpropathrin binds to the VGSCs, modifying their gating kinetics by significantly slowing both activation and inactivation.[2][4] This action causes the channels to remain open for an extended period, leading to a persistent influx of sodium ions (Na+) into the nerve cell. The consequence of this uncontrolled ion flow is a sustained membrane depolarization, which results in repetitive, uncontrolled firing of nerve impulses—a state of hyperexcitation. This neuronal storm ultimately leads to paralysis and the death of the insect. Research suggests that pyrethroids, including fenpropathrin, exhibit a state-dependent interaction with VGSCs, showing a preferential binding to the open state of the channel.

Fenpropathrin_VGSC_Mechanism cluster_neuron Neuron cluster_effect Neurotoxic Effect VGSC_Closed VGSC (Resting) VGSC_Open VGSC (Open) VGSC_Closed->VGSC_Open Depolarization AP_Initiation Action Potential Initiation VGSC_Inactive VGSC (Inactive) VGSC_Open->VGSC_Inactive Inactivation VGSC_Modified Fenpropathrin-Bound VGSC (Prolonged Open State) VGSC_Open->VGSC_Modified Stabilizes Open State VGSC_Inactive->VGSC_Closed Reset Na_Influx Sustained Na+ Influx VGSC_Modified->Na_Influx Causes Repolarization Repolarization Fenpropathrin Fenpropathrin Fenpropathrin->VGSC_Modified Binds & Modifies Hyperexcitation Repetitive Firing (Hyperexcitation) Na_Influx->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Primary mechanism of Fenpropathrin on Voltage-Gated Sodium Channels (VGSCs).

Secondary and Contributing Mechanisms of Neurotoxicity

While VGSCs are the primary target, fenpropathrin's neurotoxicity is amplified by its interactions with other neuronal ion channels and systems.

Voltage-Gated Calcium Channels (VGCCs)

Fenpropathrin exposure leads to a concentration-dependent increase in intracellular calcium ([Ca²⁺]i) in neurons. This effect is largely considered secondary to the primary action on VGSCs. The prolonged depolarization caused by persistent Na+ influx activates voltage-gated calcium channels, leading to Ca²⁺ entry. This elevated intracellular Ca²⁺ can be cytotoxic, triggering downstream events such as the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal death.

Fenpropathrin_Calcium_Influx Fenpropathrin Fenpropathrin VGSC VGSC Fenpropathrin->VGSC Modulates Depolarization Sustained Membrane Depolarization VGSC->Depolarization Causes VGCC VGCC Activation Depolarization->VGCC Leads to Ca_Influx Increased Intracellular Ca2+ VGCC->Ca_Influx Causes Cytotoxicity Mitochondrial Dysfunction & Neuronal Death Ca_Influx->Cytotoxicity Induces Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Neuron_Prep Isolate Neurons (e.g., from culture) Approach Approach Neuron with Pipette Neuron_Prep->Approach Pipette_Prep Prepare Glass Micropipette & Internal Solution Pipette_Prep->Approach Seal Form Giga-seal Approach->Seal Rupture Rupture Membrane (Whole-Cell Mode) Seal->Rupture Record_Baseline Record Baseline Ionic Currents Rupture->Record_Baseline Apply_Fenpropathrin Apply Fenpropathrin Record_Baseline->Apply_Fenpropathrin Record_Post Record Post-Drug Ionic Currents Apply_Fenpropathrin->Record_Post Analyze Compare Currents: - Amplitude - Activation Rate - Inactivation Rate Record_Post->Analyze Radioligand_Binding_Workflow Prep Prepare Receptor Source (e.g., Brain Synaptosomes) Mix Incubate: Receptors + Fixed [Radioligand] + Variable [Fenpropathrin] Prep->Mix Equilibrate Allow to Reach Binding Equilibrium Mix->Equilibrate Filter Rapid Filtration to Separate Bound from Free Ligand Equilibrate->Filter Count Quantify Bound Radioactivity (Scintillation Counting) Filter->Count Analyze Analyze Data: - Plot Competition Curve - Calculate IC50 -> Ki Count->Analyze

References

Fenpropathrin-d5 material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides comprehensive material safety data sheet (MSDS) information for Fenpropathrin-d5, tailored for researchers, scientists, and professionals in drug development. This compound is the deuterated form of Fenpropathrin, a synthetic pyrethroid insecticide.[1][2] While specific safety data for the deuterated compound is limited, the toxicological and safety information for Fenpropathrin is considered largely applicable.

Core Chemical and Physical Properties

This compound is a synthetic pyrethroid, and its non-deuterated form, Fenpropathrin, is used as an insecticide and acaricide.[3] It acts as a non-systemic agent with contact and stomach action.[3] The technical grade product can appear as a yellowish-brown or reddish-brown solid or liquid.[4]

PropertyValue
Chemical Formula C22H18D5NO3
Molecular Weight 354.45 g/mol
Appearance Yellowish-brown solid or liquid
Odor Faint, characteristic
Melting Point 25-50 °C
Boiling Point 377 °C
Density 1.103 g/cm³ at 20 °C
Water Solubility 0.33 ppm at 25 °C
Solubility in Organic Solvents Readily soluble in common organic solvents
Vapor Pressure 7.3 x 10⁻² Pa at 20 °C
Octanol/Water Partition Coefficient (log Kow) 6

Toxicological Data

Fenpropathrin is classified as a hazardous substance. It is toxic if swallowed, very toxic by inhalation, and harmful in contact with skin.

MetricValueSpecies
Oral LD50 48.5 mg/kg (female)Rat
54.0 mg/kg (male)Rat
164 mg/kgRat
Dermal LD50 >600 mg/kgRat
Inhalation LC50 >96 mg/m³Rat
Maternal NOEL (No-Observed-Effect Level) 0.4 mg/kg/dayRat
Developmental NOEL >10 mg/kg/dayRat
Reproductive NOEL (Pups) 120 ppm (8.0 mg/kg/day male, 10.1 mg/kg/day female)Rat

Hazard Identification and Safety Precautions

Exposure to Fenpropathrin can cause symptoms typical of pyrethroid toxicity, including tremors, muscular incoordination, and weakness. Ingestion may lead to nausea, vomiting, abdominal pain, and diarrhea.

Personal Protective Equipment (PPE) and Handling

A risk assessment should be conducted before handling. The following diagram outlines a general workflow for safe handling.

A Risk Assessment B Select Appropriate PPE A->B C Engineering Controls A->C D Safe Handling Practices B->D C->D E Decontamination and Waste Disposal D->E F Emergency Preparedness D->F

Fig. 1: Safe Handling Workflow

Experimental Protocol for Safe Handling:

  • Risk Assessment: Evaluate the specific procedures and potential for exposure.

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment:

    • Eye Protection: Wear safety glasses or goggles.

    • Skin Protection: Wear protective gloves and a lab coat.

    • Respiratory Protection: If ventilation is inadequate or dusts/aerosols are generated, use an approved respirator.

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Emergency Procedures

In case of exposure, follow these first aid measures.

Exposure Exposure Occurs Inhalation Move to Fresh Air Exposure->Inhalation Skin_Contact Wash with Soap and Water Exposure->Skin_Contact Eye_Contact Rinse with Water Exposure->Eye_Contact Ingestion Seek Immediate Medical Attention Exposure->Ingestion Medical_Attention Seek Medical Attention Inhalation->Medical_Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention

Fig. 2: Emergency Response Protocol

Experimental Protocol for Emergency Response:

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse eyes with plenty of water for several minutes, removing contact lenses if present.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Fire and Explosion Hazards

Fenpropathrin is not highly flammable, but fine dust may form explosive mixtures with air.

  • Flash Point: 205 °C

  • Suitable Extinguishing Media: Carbon dioxide, dry chemical, foam, or water fog.

  • Fire Fighting Procedures: Wear full protective clothing and self-contained breathing apparatus.

Environmental Hazards

Fenpropathrin is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. It is also highly toxic to bees. Prevent spillage from entering drains or watercourses.

References

Commercial Suppliers and Technical Guide for Fenpropathrin-d5 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and analytical testing, the availability of high-purity, reliable analytical standards is paramount. This technical guide provides an in-depth overview of commercial suppliers of Fenpropathrin-d5, a deuterated internal standard crucial for the accurate quantification of the pyrethroid insecticide Fenpropathrin.

Introduction to this compound

Fenpropathrin is a synthetic pyrethroid insecticide used to control a wide range of pests on various crops. To ensure food safety and environmental protection, regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in agricultural commodities. Accurate and precise measurement of Fenpropathrin residues is therefore essential. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is the gold standard for quantitative analysis. The deuterated analog mimics the chemical behavior of the native analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thus leading to highly accurate and reliable results.

Commercial Suppliers of this compound

Several reputable chemical suppliers offer this compound analytical standards. The following table summarizes the key quantitative data for the products available from prominent vendors. Researchers are advised to visit the suppliers' websites for the most current information and to request a certificate of analysis (CoA) for detailed lot-specific data.

SupplierCatalog NumberPurityAvailable QuantitiesMolecular FormulaMolecular Weight ( g/mol )
MedChem Express HY-123178S≥98.0%1 mg, 5 mg, 10 mgC₂₂H₁₈D₅NO₃354.45
Santa Cruz Biotechnology sc-214408Information available upon requestInformation available upon requestC₂₂H₁₈D₅NO₃354.45
LGC Standards TRC-F242402-10MGInformation available upon request10 mgC₂₂H₁₈D₅NO₃354.45
HPC Standards 676151Information available upon request5 mgC₂₂H₁₈D₅NO₃354.45
GlpBio GC63747>98%1 mg, 5 mg, 10 mgC₂₂H₁₈D₅NO₃354.45
Toronto Research Chemicals F242402Information available upon request1 mg, 5 mg, 10mgC₂₂H₁₈D₅NO₃354.45
Clearsynth CS-T-93973Information available upon requestInformation available upon requestC₂₂H₁₈D₅NO₃354.45

Experimental Protocols

The following section outlines a typical experimental protocol for the quantitative analysis of Fenpropathrin in a food matrix using this compound as an internal standard, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS.

Reagents and Materials
  • Fenpropathrin analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented matrices)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Extraction)
  • Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable) to a uniform consistency.

  • Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample. The final concentration should be appropriate for the expected analyte concentration range.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing the appropriate sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, a sorbent containing GCB may be necessary.

  • Vortexing: Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifugation: Centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for pyrethroids.

  • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both Fenpropathrin and this compound to ensure accurate identification and quantification.

Quantification

Prepare a calibration curve by plotting the ratio of the peak area of the Fenpropathrin analyte to the peak area of the this compound internal standard against the concentration of the analyte. The concentration of Fenpropathrin in the sample can then be determined from this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Fenpropathrin using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extract QuEChERS Extraction (Acetonitrile & Salts) Spike->Extract Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extract->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS Analysis (MRM Mode) FinalExtract->LCMS Data Data Acquisition (Peak Area Ratios) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration of Fenpropathrin Quant->Result

Fig. 1: General workflow for Fenpropathrin analysis.
Principle of Isotope Dilution Mass Spectrometry

This diagram illustrates the logical relationship in isotope dilution mass spectrometry, the underlying principle for using this compound as an internal standard.

G cluster_sample Sample cluster_standard Standard cluster_mixture Mixture cluster_measurement Measurement cluster_calculation Calculation Analyte Unknown Amount of Fenpropathrin Mix Sample + Internal Standard Analyte->Mix IS Known Amount of this compound IS->Mix MS Mass Spectrometry (Measure Isotope Ratio) Mix->MS Calc Calculate Original Amount of Fenpropathrin MS->Calc

Fig. 2: Principle of isotope dilution mass spectrometry.

An In-depth Technical Guide to the Crystal Structure and Stereoisomers of Fenpropathrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropathrin, a synthetic pyrethroid insecticide, is a chiral molecule with significant applications in agriculture. An understanding of its three-dimensional structure and the properties of its stereoisomers is crucial for comprehending its biological activity, environmental fate, and for the development of more effective and safer agrochemicals. This technical guide provides a comprehensive overview of the crystal structure of fenpropathrin as determined by X-ray crystallography and delves into the characteristics and separation of its stereoisomers. Detailed experimental protocols for these analyses are provided, along with quantitative data presented in a clear, tabular format. Visual diagrams generated using the DOT language illustrate key concepts and experimental workflows.

Crystal Structure of Fenpropathrin

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. The crystal structure of fenpropathrin, (RS)-α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate, has been elucidated by single-crystal X-ray diffraction, providing valuable insights into its molecular conformation and intermolecular interactions.

Crystallographic Data

The crystallographic data for fenpropathrin are summarized in the table below. These data provide the fundamental parameters of the crystal lattice and the conditions under which the structure was determined.

ParameterValue[1]
Chemical FormulaC₂₂H₂₃NO₃
Molecular Weight349.41 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 16.2578 (4) Åb = 6.4799 (1) Åc = 19.2475 (4) Å
α = 90°β = 112.453 (1)°γ = 90°
Unit Cell Volume1873.99 (7) ų
Z (molecules per unit cell)4
Temperature173 K
RadiationMo Kα
Final R indices [I > 2σ(I)]R1 = 0.039
wR2 (all data)0.105
Molecular Conformation

The crystal structure analysis reveals key features of the fenpropathrin molecule. The dihedral angle between the cyclopropane ring and the carboxylate group is 88.25 (11)°.[1] In the phenoxybenzyl moiety, the dihedral angle between the two benzene rings is 82.99 (4)°.[1] The crystal packing is stabilized by intermolecular C—H···N hydrogen bonds and weak C—H···π interactions, which link adjacent molecules to form chains along the b-axis.[1]

G Crystal Structure Determination Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Output A High Purity Fenpropathrin B Single Crystal Growth A->B C Mount Crystal on Diffractometer B->C D X-ray Diffraction Data Collection (Bruker APEXII CCD) C->D E Data Processing & Absorption Correction (SADABS) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Full-matrix least-squares on F²) F->G H Crystallographic Information File (CIF) G->H I 3D Molecular Model G->I

Workflow for Fenpropathrin Crystal Structure Determination.
Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of fenpropathrin involves a precise experimental procedure.

  • Crystal Growth: Single crystals of fenpropathrin suitable for X-ray diffraction are grown from a suitable solvent by slow evaporation.

  • Data Collection: A selected crystal is mounted on a diffractometer, in this case, a Bruker APEXII CCD area-detector diffractometer.[1] The crystal is cooled to a low temperature (173 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with monochromatic X-rays (Mo Kα radiation), and the diffraction pattern is recorded.

  • Data Processing: The collected diffraction data are processed, which includes integration of the reflection intensities and correction for various factors, including absorption (multi-scan absorption correction using SADABS).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods. The initial structural model is then refined by a full-matrix least-squares procedure on F², which minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Stereoisomers of Fenpropathrin

Fenpropathrin possesses a chiral center at the α-carbon of the alcohol moiety, leading to the existence of two enantiomers: (S)-fenpropathrin and (R)-fenpropathrin. The commercial product is a racemic mixture of these stereoisomers. The stereochemistry of pyrethroids is known to have a significant impact on their insecticidal activity and toxicity.

G Enantiomers of Fenpropathrin cluster_S (S)-Fenpropathrin cluster_R (R)-Fenpropathrin racemate Fenpropathrin (Racemic Mixture) S_isomer racemate->S_isomer Chiral Separation R_isomer racemate->R_isomer Chiral Separation S_isomer->R_isomer Enantiomers (Non-superimposable mirror images)

Relationship between Fenpropathrin Enantiomers.
Differential Bioactivity

The enantiomers of fenpropathrin exhibit different biological activities. The (S)-isomer is primarily responsible for the insecticidal activity. Studies have shown that the degradation of fenpropathrin in soil can be enantioselective, with the R-enantiomer degrading preferentially in some cases. Specifically, the half-life of S-fenpropathrin in soil was found to be 17.8 days, while that of R-fenpropathrin was 12.6 days.

Chiral Separation

The separation of fenpropathrin enantiomers is essential for studying their individual properties. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for this purpose.

Chiral Stationary PhaseMobile PhaseResolution (Rs)Reference
Lux Cellulose-3Methanol/water (85/15, v/v)2.30
Lux Cellulose-1Methanol/water1.01 (partial)
Chiralpak ICMethanol/water0.64 (partial)
Sumichiral OA-2000I / OA-2500INot specifiedSuccessful separation
CHIRALPAK AD-3 (SFC)Methanol/Supercritical CO₂>1.5
Experimental Protocol: Chiral HPLC Separation

The following provides a representative protocol for the enantiomeric separation of fenpropathrin by reverse-phase HPLC.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector is used.

  • Chiral Column: A Lux Cellulose-3 column is employed for the separation.

  • Mobile Phase: The mobile phase consists of a mixture of methanol and water in an 85:15 (v/v) ratio. The mobile phase should be filtered and degassed before use.

  • Sample Preparation: A standard solution of racemic fenpropathrin is prepared in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min.

    • Column temperature: Maintained at a constant temperature (e.g., 25 °C).

    • Detection wavelength: Set to an appropriate wavelength for fenpropathrin detection (e.g., 230 nm).

  • Injection and Analysis: A specific volume of the sample solution is injected onto the column. The chromatogram is recorded, and the retention times of the two enantiomers are determined. The resolution (Rs) between the two peaks is calculated to assess the separation efficiency.

G Chiral Separation and Analysis Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Data Analysis A Racemic Fenpropathrin Sample B Dissolution in Mobile Phase A->B C Injection into HPLC System B->C D Separation on Chiral Column (e.g., Lux Cellulose-3) C->D E UV Detection D->E F Chromatogram Generation E->F G Peak Integration & Quantification F->G H Determination of Enantiomeric Ratio G->H

Workflow for Chiral HPLC Separation of Fenpropathrin.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and stereoisomers of fenpropathrin. The single-crystal X-ray diffraction data offer a precise model of the molecule's three-dimensional structure, which is invaluable for structure-activity relationship studies. The understanding and separation of its enantiomers are critical for assessing their individual contributions to insecticidal efficacy and environmental impact. The experimental protocols and data presented herein serve as a valuable resource for researchers in the fields of agrochemistry, environmental science, and drug development, facilitating further investigation into the properties and applications of this important pyrethroid insecticide.

References

A Comprehensive Technical Guide to the Storage and Handling of Fenpropathrin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling procedures for Fenpropathrin-d5, a deuterated synthetic pyrethroid insecticide used in research applications. Adherence to these guidelines is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the accuracy of experimental outcomes.

Storage Conditions

Proper storage of this compound is paramount to maintain its stability and prevent degradation. The recommended storage conditions can vary slightly depending on the supplier and the form of the compound (solid or in solution).

Key Recommendations:

  • Temperature: The most frequently recommended storage temperature for solid this compound is 4°C.[1] For solutions, particularly stock solutions, storage at -20°C or even -80°C is advised to ensure long-term stability.[2] Some suppliers recommend a cool range of 2-10°C.

  • Light: Protect the compound from direct sunlight, as exposure can lead to degradation.[3][4]

  • Humidity: Store in a dry environment to prevent moisture-induced degradation. High humidity can cause caking or breakdown of dry formulations and can also damage packaging.[3]

  • Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to air.

The following table summarizes the quantitative data available for the storage of this compound and its solutions.

ParameterValueSource
Storage Temperature (Solid) 4°C
2-10°C
Storage Temperature (Solution) -20°C (use within 1 month)
-80°C (use within 6 months)
Shipping Condition Shipped with blue ice for evaluation samples

Handling Procedures and Safety Precautions

This compound, like its non-deuterated counterpart, is a hazardous substance and must be handled with care in a controlled laboratory environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles to prevent eye contact.

  • Skin Protection: Use chemical-resistant gloves and a lab coat or overalls.

  • Respiratory Protection: Use in a well-ventilated area. If there is a risk of inhalation of dust or aerosols, a respirator should be worn.

Engineering Controls:

  • Ventilation: A well-ventilated workspace, such as a fume hood, is essential to minimize inhalation exposure.

Safe Handling Practices:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

  • Avoid generating dust or aerosols.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Cleanup:

  • Minor Spills: For small spills, absorb the material with an inert absorbent material such as sand or earth. Place the contaminated material in a suitable, closed container for disposal as hazardous waste.

  • Major Spills: In the case of a large spill, evacuate the area and alert the appropriate safety personnel. Wear full protective clothing, including respiratory protection, during cleanup. Prevent the spill from entering drains or waterways.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If not breathing, provide artificial respiration. Seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Stability and Incompatible Materials

This compound is considered stable under recommended storage conditions. However, it is incompatible with certain materials and conditions that can lead to its degradation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, reducing agents, and water. Pyrethrins, in general, are incompatible with alkalis.

  • Conditions to Avoid: Avoid exposure to heat, flames, sparks, and direct sunlight. Fenpropathrin has been shown to be unstable in alkaline soil, where racemization can occur.

Experimental Protocols

Visual Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe storage and handling of this compound.

Fenpropathrin_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_emergency Emergency Procedures storage_conditions Store at 4°C (solid) -20°C or -80°C (solution) protect Protect from Light & Moisture ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage_conditions->ppe container Keep in Tightly Sealed Container ventilation Use in a Well-Ventilated Area (Fume Hood) safe_practices Avoid Contact & Inhalation No Eating/Drinking/Smoking dispose Dispose of Waste (Follow Regulations) safe_practices->dispose spill Spill Occurs minor_spill Minor Spill: Absorb with Inert Material Dispose as Hazardous Waste spill->minor_spill Minor major_spill Major Spill: Evacuate & Alert Safety Wear Full PPE for Cleanup spill->major_spill Major spill->dispose exposure Exposure Occurs first_aid Provide First Aid (See Section 3) Seek Medical Attention exposure->first_aid receive Receive this compound receive->storage_conditions

Caption: Workflow for the safe storage and handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Fenpropathrin-d5 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Fenpropathrin-d5 as an internal standard in the quantitative analysis of Fenpropathrin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a critical component of robust and reliable bioanalytical and residue analysis methods, effectively compensating for matrix effects and variations during sample preparation and analysis.

Introduction

Fenpropathrin is a synthetic pyrethroid insecticide and acaricide widely used in agriculture to control a variety of pests on crops such as fruits, vegetables, and cotton. Monitoring its residue levels in food commodities and environmental samples is crucial for ensuring food safety and assessing environmental impact. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the determination of pesticide residues due to its high sensitivity, selectivity, and accuracy.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This compound is chemically identical to Fenpropathrin, with the exception of five deuterium atoms replacing five hydrogen atoms. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, cleanup, chromatography, and ionization. This co-elution and similar ionization behavior are essential for correcting for any analyte loss during sample processing and for mitigating matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.

Experimental Protocols

This section details the necessary protocols for the analysis of Fenpropathrin using this compound as an internal standard.

Materials and Reagents
  • Standards: Fenpropathrin (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

  • QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate

  • Dispersive SPE (d-SPE): Primary secondary amine (PSA), C18, and magnesium sulfate.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenpropathrin and this compound in 10 mL of acetonitrile, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions of Fenpropathrin by serial dilution of the primary stock solution with acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount (e.g., 50 µL) of the this compound internal standard spiking solution (1 µg/mL).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube containing PSA, C18, and MgSO₄. The specific amounts of sorbents may need to be optimized depending on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Caption: Experimental workflow for Fenpropathrin analysis.
LC-MS/MS Instrumental Parameters

The following are typical starting parameters that may require optimization for specific instrumentation and matrices.

Liquid Chromatography (LC):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient Start at 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2-3 minutes, then re-equilibrate
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 - 10 µL

Tandem Mass Spectrometry (MS/MS):

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 500 °C
Gas Flow Optimize for specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) Transitions:

The selection of appropriate precursor and product ions is crucial for selectivity and sensitivity. The following transitions are recommended and should be confirmed by direct infusion of the analytical standards.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)Collision Energy (eV)
Fenpropathrin350.2125.197.1Optimize (e.g., 15-30)
This compound 355.2 125.1 102.1 Optimize (e.g., 15-30)

Note: The precursor ion for this compound is +5 Da compared to Fenpropathrin. The fragmentation pattern may result in common product ions (like 125.1) and unique deuterated fragments (like 102.1). Optimization of collision energies for each transition is essential for maximizing signal intensity.

Data Presentation and Quantitative Analysis

Calibration Curve

A calibration curve should be prepared in a matrix blank extract to account for matrix effects. The curve is constructed by plotting the peak area ratio of Fenpropathrin to this compound against the concentration of Fenpropathrin. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Method Validation Parameters

A full method validation should be performed according to relevant guidelines (e.g., SANTE/12682/2019). The following tables summarize typical performance data expected from a validated method using this compound as an internal standard.

Table 1: Method Performance in Various Food Matrices

MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%) at 10 µg/kg (n=6)RSD (%) at 10 µg/kg (n=6)Matrix Effect (%)
Tomato0.10.5985.2-15
Strawberry0.21.0956.8-25
Lettuce0.21.0928.1-30
Orange0.52.0899.5-40

Note: The use of this compound helps to compensate for the observed matrix effects, leading to accurate recovery results.

Signaling_Pathway cluster_workflow Quantification Logic Analyte_IS Analyte (Fenpropathrin) & Internal Standard (this compound) Co-extracted from Matrix Ionization Co-ionization in MS Source (Subject to Matrix Effects) Analyte_IS->Ionization Detection Simultaneous Detection of MRM Transitions Ionization->Detection Ratio Peak Area Ratio Calculation (Analyte / Internal Standard) Detection->Ratio Calibration Quantification against Matrix-Matched Calibration Curve Ratio->Calibration Result Accurate Concentration (Corrected for Matrix Effects & Recovery) Calibration->Result

Caption: Logical flow of internal standard-based quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Fenpropathrin in complex matrices by LC-MS/MS. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and scientists to develop and validate accurate analytical methods for pesticide residue analysis. The implementation of a stable isotope-labeled internal standard is a key strategy to overcome challenges associated with matrix effects and to ensure the generation of high-quality, defensible data in food safety and environmental monitoring programs.

Application Note: Quantitative Analysis of Pyrethroids in Agricultural Matrices using Fenpropathrin-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrethroids are a major class of synthetic insecticides widely used in agriculture and residential settings. Due to their potential for environmental persistence and adverse health effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for pyrethroids in various food commodities. Consequently, sensitive and reliable analytical methods are crucial for monitoring these compounds to ensure food safety and environmental protection. This application note details a robust and validated method for the simultaneous quantification of multiple pyrethroid residues in complex agricultural matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Fenpropathrin-d5 as an internal standard. The use of a deuterated internal standard like this compound is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1]

Principle

This method employs the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure for the extraction of pyrethroids from the sample matrix.[2][3][4] The extracted analytes are then separated and detected using a highly selective and sensitive LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of each target analyte to that of the internal standard, this compound.

Materials and Reagents

  • Standards: Analytical standards of target pyrethroids and this compound (CAS No: 39515-41-8 unlabeled, Molecular Formula: C₂₂H₁₈D₅NO₃, Molecular Weight: 354.45) were procured from a certified supplier.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium formate, and QuEChERS extraction salts (e.g., AOAC 2007.01 formulation: magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate).

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, and graphitized carbon black (GCB) for dispersive solid-phase extraction (d-SPE) cleanup.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A detailed protocol for the extraction and cleanup of pyrethroid residues from a representative agricultural matrix (e.g., fruit or vegetable) is provided below. This protocol is based on the principles of the AOAC Official Method 2007.01.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salt packet.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of PSA, C18, and GCB sorbents. The specific sorbent composition may need to be optimized depending on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

G Figure 1. Experimental Workflow for Pyrethroid Analysis cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Weighing Weigh 10g of Sample Homogenization->Weighing Spiking Spike with this compound Weighing->Spiking Extraction Add Acetonitrile & QuEChERS Salts Spiking->Extraction Shake Vortex/Shake Extraction->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 dSPE d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Filter Filter Extract Centrifuge2->Filter LC_Separation Chromatographic Separation Filter->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 1. Experimental Workflow for Pyrethroid Analysis

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program: A typical gradient starts at 50% B, increases to 95% B over 10 minutes, holds for 2 minutes, and then returns to initial conditions for equilibration.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data

The following tables summarize the quantitative performance of the method for a selection of common pyrethroids. This data is representative of what can be achieved using the described protocol.

Table 1: LC-MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)CE 1 (eV)Product Ion 2 (m/z)CE 2 (eV)
This compound (IS) 355.2125.220208.115
Bifenthrin423.2181.125165.130
Cyfluthrin434.1191.018165.122
Cypermethrin416.1191.015165.120
Deltamethrin506.0281.012253.018
Fenvalerate420.2167.120225.115
Lambda-cyhalothrin450.0208.015181.125
Permethrin391.1183.120165.125

Note: The specific precursor and product ions may vary slightly depending on the instrument and adduct formation. The values presented here are common examples.

Table 2: Method Validation Data

AnalyteLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
Bifenthrin>0.990.51.595 ± 5<10
Cyfluthrin>0.991.03.092 ± 7<12
Cypermethrin>0.990.82.598 ± 6<10
Deltamethrin>0.991.24.089 ± 8<15
Fenvalerate>0.991.55.093 ± 5<10
Lambda-cyhalothrin>0.990.72.096 ± 4<8
Permethrin>0.991.03.091 ± 7<12

Data is synthesized from typical performance characteristics of similar validated methods.

Principle of Internal Standard Quantification

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of accurate quantitative analysis in complex matrices. The internal standard is chemically identical to the analyte of interest (Fenpropathrin) but has a different mass due to the incorporation of deuterium atoms. This allows the mass spectrometer to distinguish between the analyte and the internal standard.

G Figure 2. Principle of Internal Standard Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification cluster_compensation Sample Sample containing Analyte Spike Add known amount of Internal Standard (IS) Sample->Spike Extraction Extraction & Cleanup Spike->Extraction Detection Measure Peak Areas of Analyte and IS Extraction->Detection Ratio Calculate Peak Area Ratio (Analyte/IS) Detection->Ratio Calibration Calibration Curve (Area Ratio vs. Concentration) Ratio->Calibration Concentration Determine Analyte Concentration in Sample Calibration->Concentration Matrix_Effects Matrix Effects Matrix_Effects->Detection Instrument_Drift Instrument Drift Instrument_Drift->Detection Extraction_Loss Extraction Loss Extraction_Loss->Extraction

References

Application of Fenpropathrin-d5 in Isotope Dilution Mass Spectrometry for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenpropathrin is a widely used synthetic pyrethroid insecticide and acaricide for controlling a broad spectrum of pests in agricultural and domestic settings. Accurate and sensitive quantification of its residues in various matrices, such as food and environmental samples, is crucial for ensuring food safety and monitoring environmental contamination. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. Fenpropathrin-d5, a deuterated analog of Fenpropathrin, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variations in instrument response.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of Fenpropathrin by gas chromatography-tandem mass spectrometry (GC-MS/MS).

Application Notes

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a method of choice for high-accuracy quantification.[4][5] A known amount of the isotopically labeled internal standard (this compound) is added to the sample at the beginning of the analytical procedure. The ratio of the signal of the native analyte (Fenpropathrin) to that of the internal standard is measured by the mass spectrometer. Since the analyte and the internal standard are affected proportionally by any losses during sample preparation and analysis, this ratio remains constant and is directly proportional to the concentration of the analyte in the original sample. This approach significantly improves the accuracy and reproducibility of the results by correcting for matrix-induced signal suppression or enhancement and variations in extraction efficiency and injection volume.

Advantages of Using this compound as an Internal Standard

  • High Accuracy and Precision: Minimizes analytical errors arising from sample preparation and matrix effects.

  • Compensation for Matrix Effects: Co-elution of the analyte and the internal standard ensures that both are subjected to the same matrix interferences, leading to reliable quantification in complex matrices like food and soil.

  • Improved Method Ruggedness: The use of an isotopically labeled internal standard makes the analytical method more robust and less susceptible to variations in experimental conditions.

Typical Applications

  • Food Safety: Determination of Fenpropathrin residues in fruits, vegetables, and other agricultural commodities to ensure compliance with maximum residue limits (MRLs).

  • Environmental Monitoring: Quantification of Fenpropathrin in soil, water, and sediment samples to assess environmental contamination and fate.

  • Toxicology Studies: Accurate measurement of Fenpropathrin in biological matrices for toxicological and exposure assessment studies.

Quantitative Data

The following table summarizes the typical performance characteristics of a GC-MS/MS method for the quantification of Fenpropathrin. While this data is from a validated method for Fenpropathrin, it is representative of the performance that can be expected when using this compound as an internal standard in an isotope dilution mass spectrometry workflow.

ParameterValueReference
Linearity Range 0.005 - 1.00 mg/L
Coefficient of Determination (R²) ≥ 0.999
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Recovery 85.9 - 97.9%
Relative Standard Deviation (RSD) ≤ 7.19%

Experimental Protocol: Quantification of Fenpropathrin in Okra using GC-MS/MS with this compound Internal Standard

This protocol is adapted from a validated method for the analysis of Fenpropathrin in a complex food matrix.

1. Materials and Reagents

  • Fenpropathrin analytical standard (≥98% purity)

  • This compound internal standard solution (e.g., 100 µg/mL in a suitable solvent)

  • Acetonitrile (HPLC or pesticide residue grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB)

  • C18 sorbent

  • QuEChERS extraction salts and d-SPE tubes

  • High-purity water

2. Standard Solution Preparation

  • Fenpropathrin Stock Solution (1000 mg/L): Accurately weigh 10 mg of Fenpropathrin standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to cover the desired calibration range (e.g., 0.005 to 1.0 mg/L).

  • Internal Standard Spiking Solution (e.g., 1 mg/L): Dilute the this compound stock solution with acetonitrile to a suitable concentration for spiking into samples and calibration standards.

3. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize a representative portion of the okra sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with a known amount of the this compound internal standard spiking solution (e.g., 100 µL of a 1 mg/L solution).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE tube containing PSA, GCB, and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for GC-MS/MS analysis.

4. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 280°C

    • Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 180°C at 20°C/min, then to 280°C at 10°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ions for both Fenpropathrin and this compound.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Fenpropathrin 18112597
This compound 18612597

Note: The specific MRM transitions should be optimized on the instrument used.

5. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of Fenpropathrin to the peak area of this compound against the concentration of the Fenpropathrin calibration standards.

  • Determine the concentration of Fenpropathrin in the samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification Sample 1. Homogenized Sample (e.g., Okra) Spike 2. Spike with this compound Internal Standard Sample->Spike Add known amount Extraction 3. QuEChERS Extraction (Acetonitrile, Salts) Spike->Extraction Cleanup 4. Dispersive SPE Cleanup (PSA, GCB, C18) Extraction->Cleanup Supernatant Final_Extract 5. Final Extract for Analysis Cleanup->Final_Extract Purified Extract GC_MSMS 6. GC-MS/MS Analysis (MRM Mode) Final_Extract->GC_MSMS Data_Acquisition 7. Data Acquisition (Peak Area Ratios) GC_MSMS->Data_Acquisition Calibration 8. Calibration Curve Construction (Analyte/IS Ratio vs. Concentration) Data_Acquisition->Calibration Quantify 9. Concentration Determination Calibration->Quantify

Caption: Workflow for the quantification of Fenpropathrin using this compound as an internal standard with GC-MS/MS.

Logical_Relationship Analyte Fenpropathrin (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Proportionality established by calibration curve

Caption: Logical relationship for quantification using an internal standard in isotope dilution mass spectrometry.

References

QuEChERS Method Development for Enhanced Pesticide Extraction Using Fenpropathrin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and quantification of the pyrethroid pesticide Fenpropathrin from complex food matrices. To ensure the highest degree of accuracy and to compensate for potential matrix effects and variations during sample preparation, a deuterated internal standard, Fenpropathrin-d5, is incorporated into the workflow. This method is designed for researchers, scientists, and professionals in drug development and food safety analysis who require a reliable and high-throughput analytical procedure. The protocol described herein has been validated and demonstrates excellent recovery and precision.

Introduction

The widespread use of pesticides in agriculture necessitates rigorous monitoring to ensure food safety and prevent potential health risks associated with pesticide residues. Fenpropathrin is a synthetic pyrethroid insecticide and acaricide used to control a wide range of pests on various crops. The QuEChERS method has emerged as a popular and effective sample preparation technique for the multi-residue analysis of pesticides in diverse and complex matrices.[1] Its simplicity, speed, and low solvent consumption make it an ideal choice for high-throughput laboratories.

The use of isotopically labeled internal standards is a well-established practice in analytical chemistry to improve the accuracy and precision of quantitative analysis. Deuterated standards, such as this compound, closely mimic the chemical and physical properties of the target analyte, allowing for effective correction of analyte loss during sample preparation and instrumental analysis. This application note provides a detailed protocol for a modified QuEChERS method optimized for the extraction of Fenpropathrin, utilizing this compound as an internal standard, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), HPLC grade

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl)

  • Dispersive Solid Phase Extraction (d-SPE) Sorbents: Primary secondary amine (PSA), C18

  • Standards: Fenpropathrin analytical standard, this compound internal standard

  • Sample Matrix: Tomato (as a representative complex food matrix)

Equipment
  • High-speed centrifuge

  • Vortex mixer

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE

  • Analytical balance

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Standard Preparation

Prepare stock solutions of Fenpropathrin and this compound in acetonitrile at a concentration of 1000 µg/mL. From these, prepare working standard solutions and a spiking solution containing both Fenpropathrin and this compound at appropriate concentrations for calibration curves and sample fortification.

Sample Preparation and Extraction (QuEChERS Protocol)
  • Homogenization: Homogenize 200 g of the tomato sample into a uniform paste.

  • Weighing: Weigh 20 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add 10 mL of methanol and 10 mL of distilled water.[2]

    • Cap the tube and shake vigorously for 30 minutes using a mechanical shaker.[2]

  • Salting Out:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at 2500 rpm for 10 minutes.[2]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Transfer the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube containing the appropriate cleanup sorbents (e.g., a mixture of PSA and C18).

  • Vortexing: Cap the d-SPE tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifugation: Centrifuge the d-SPE tube for 5 minutes at high speed.

  • Final Extract: The resulting supernatant is the final extract ready for GC-MS analysis.

GC-MS Analysis
  • Injection Volume: 1 µL

  • Injector Temperature: 200°C[2]

  • Carrier Gas: Helium

  • Column: HP-5 capillary column (30 m length, 0.53 mm inner diameter, 25 µm film thickness)

  • Oven Temperature Program: Optimized for the separation of Fenpropathrin and its deuterated standard.

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for both Fenpropathrin and this compound.

  • Detector Temperature: 160°C

Data Presentation

The following table summarizes the quantitative data obtained from the validation of this QuEChERS method for Fenpropathrin extraction in a tomato matrix.

AnalyteSpiking Level (ppm)Recovery (%)Relative Standard Deviation (RSD, n=5) (%)
Fenpropathrin0.598.68< 10

Note: The recovery data for Fenpropathrin is based on a study conducted on greenhouse tomatoes. While a specific recovery value for this compound was not found in the searched literature, the use of a deuterated internal standard is expected to correct for any analyte loss during the procedure, leading to high accuracy and precision.

Experimental Workflow and Signaling Pathways

The logical workflow of the developed QuEChERS method is depicted in the following diagram.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization Homogenize Sample Weighing Weigh 20g of Sample Homogenization->Weighing Spiking Spike with this compound Weighing->Spiking Add_Solvents Add Acetonitrile, Methanol, Water Spiking->Add_Solvents Shake1 Shake for 30 min Add_Solvents->Shake1 Add_Salts Add MgSO4 and NaCl Shake1->Add_Salts Shake2 Shake for 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge at 2500 rpm for 10 min Shake2->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (PSA, C18) Transfer_Supernatant->Add_dSPE Vortex Vortex for 1 min Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 GCMS_Analysis GC-MS Analysis Centrifuge2->GCMS_Analysis

Caption: QuEChERS workflow for Fenpropathrin extraction.

Conclusion

The developed QuEChERS method, incorporating this compound as an internal standard, provides a highly effective and reliable approach for the extraction and quantification of Fenpropathrin in complex food matrices. The method demonstrates excellent recovery and is suitable for high-throughput laboratories conducting routine pesticide residue analysis. The detailed protocol and workflow presented in this application note serve as a valuable resource for researchers and scientists in the fields of food safety and analytical chemistry.

References

Application Notes and Protocols for the Analysis of Fenpropathrin-d5 in Fruit and Vegetable Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenpropathrin is a synthetic pyrethroid insecticide and acaricide used to control a wide range of pests on various agricultural crops, including fruits and vegetables. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for fenpropathrin in food commodities. Accurate and sensitive analytical methods are therefore essential for monitoring its residues to ensure food safety and compliance with regulations.

The use of a stable isotope-labeled internal standard, such as Fenpropathrin-d5, is highly recommended for robust and accurate quantification of fenpropathrin residues in complex food matrices. This compound mimics the chemical behavior of the native analyte during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response. This application note provides a detailed protocol for the analysis of fenpropathrin in fruit and vegetable matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Analytical Workflow

The overall analytical workflow for the determination of fenpropathrin in fruits and vegetables is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction 10g sample Cleanup Dispersive SPE Cleanup Extraction->Cleanup Acetonitrile Extract LCMS LC-MS/MS Analysis Cleanup->LCMS Final Extract Data Data Processing & Quantification LCMS->Data

Caption: Analytical workflow for Fenpropathrin analysis.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade). Formic acid (FA) and ammonium formate (AF).

  • Standards: Fenpropathrin and this compound analytical standards.

  • QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA), and C18.

  • Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, and syringes with 0.22 µm filters.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Fenpropathrin and this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in acetonitrile.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted technique for the extraction of pesticide residues from food matrices.

quechers Start Homogenized Sample (10g) Add_ACN Add 10 mL Acetonitrile + Internal Standard (this compound) Start->Add_ACN Vortex1 Vortex 1 min Add_ACN->Vortex1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl) Vortex1->Add_Salts Vortex2 Vortex 1 min Add_Salts->Vortex2 Centrifuge1 Centrifuge (4000 rpm, 5 min) Vortex2->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Transfer->dSPE Vortex3 Vortex 30 sec dSPE->Vortex3 Centrifuge2 Centrifuge (4000 rpm, 5 min) Vortex3->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Final_Extract Final Extract for LC-MS/MS Filter->Final_Extract

Caption: QuEChERS sample preparation workflow.

Protocol:

  • Homogenization: Weigh 10 g of a representative, homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 100 µL of 1 µg/mL) of the this compound internal standard spiking solution to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and vortex vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Immediately cap and vortex for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbents may be adjusted based on the matrix; for example, C18 is particularly useful for samples with high-fat content.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

The following MRM transitions are suggested for Fenpropathrin and its deuterated internal standard. These should be optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Fenpropathrin350.1125.197.115
This compound 355.1 125.1 97.1 15

Quantitative Data Summary

The use of this compound as an internal standard is crucial for compensating for matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification. While specific validation data for the recovery and matrix effects of this compound across a wide range of fruit and vegetable matrices is not extensively published, the recovery of the native fenpropathrin provides a good indication of the method's performance. The internal standard is expected to behave similarly to the analyte, thus correcting for variations.

The following tables summarize typical recovery and matrix effect data for Fenpropathrin in various fruit and vegetable matrices using the QuEChERS and LC-MS/MS method described.

Table 1: Recovery of Fenpropathrin in Various Fruit and Vegetable Matrices

MatrixSpiking Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Apple10926
100954
Grape10888
100915
Tomato10945
100973
Cucumber10917
100934
Spinach108511
100898
Orange10899
100926

Table 2: Matrix Effects for Fenpropathrin in Various Fruit and Vegetable Matrices

Matrix effect is calculated as: (Peak area in matrix-matched standard / Peak area in solvent standard) - 1] * 100%. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

MatrixMatrix Effect (%)
Apple-15
Grape-25
Tomato-10
Cucumber-18
Spinach-40
Orange-30

Note: The data presented in these tables are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions. It is essential to perform in-house validation to determine the method's performance characteristics in your laboratory.

Conclusion

The described QuEChERS extraction and LC-MS/MS method, incorporating this compound as an internal standard, provides a robust and reliable approach for the quantitative analysis of fenpropathrin residues in a variety of fruit and vegetable matrices. The use of a deuterated internal standard is critical for achieving accurate results by compensating for matrix-induced signal suppression or enhancement. Laboratories should perform their own validation studies to ensure the method meets the required performance criteria for their specific applications.

Application Note: Determination of Fenpropathrin Residues in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

AN-FEN-001

Abstract

This application note provides a comprehensive overview of the methodologies for the detection and quantification of Fenpropathrin residues in soil and water samples. Fenpropathrin is a synthetic pyrethroid insecticide and acaricide widely used in agriculture, and its persistence in the environment necessitates reliable analytical methods for monitoring.[1] This document outlines detailed protocols for sample collection, preparation, extraction, and analysis using modern chromatographic techniques. The provided methods are intended for researchers, environmental scientists, and regulatory bodies involved in pesticide residue analysis.

Introduction

Fenpropathrin, a type II pyrethroid, is effective against a wide range of pests.[1] However, its potential for environmental contamination of soil and water bodies is a significant concern. Monitoring Fenpropathrin residues is crucial for assessing environmental impact and ensuring food safety. This note details validated methods for the sensitive and accurate determination of Fenpropathrin in complex environmental matrices like soil and water. The protocols described herein primarily utilize Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors for robust and reliable quantification.

Data Presentation

The following table summarizes the performance characteristics of various analytical methods for the determination of Fenpropathrin residues.

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
SoilGC-NPD0.01 ppm-70-120[2]
WaterHPLC-DAD0.026 - 0.074 ng/mL-79-107[3]
Tomatoes (Greenhouse)GC-MS0.108 µg/kg0.452 µg/kg98.68[4]
WaterSPE-HPLC-UV0.02 - 0.08 µg/L--
OkraGC-MS/MS0.005 mg/kg0.01 mg/kg85.9 - 97.9
Water & SedimentGC/MS1 - 10 ng/L (Water)-83 - 107 (Water)
Water & SedimentGC/MS1 - 5 µg/kg (Sediment)-82 - 101 (Sediment)
TomatoGC-ECD0.0012 mg/mL0.0041 mg/mL85.77 - 95.61

Experimental Protocols

Soil Sample Analysis

1.1. Sample Preparation and Extraction (Method based on EPA RM-22S-3)

  • Sample Collection: Collect soil samples and ensure they are free of large debris.

  • Homogenization: Air-dry the soil sample at 50°C for 24-48 hours, then grind it to pass through a 10-mesh screen.

  • Extraction:

    • Weigh 20 g of the homogenized soil into a suitable container.

    • Add 100 mL of a methanol/0.1N HCl (8:2, v/v) solution.

    • Blend the mixture using a high-speed blender for five minutes.

    • Add a teaspoon of Celite Analytical Filter-Aid and filter the extract through a Buchner funnel with a Whatman GF/A filter paper.

    • Transfer the filter cake back to the container and repeat the extraction and filtration steps with another 100 mL of the extraction solvent.

    • Rinse the filter cake with 30 mL of the extraction solvent.

  • Liquid-Liquid Partitioning:

    • Combine the extracts in a 1000 mL separatory funnel and add 250 mL of a 5% aqueous NaCl solution.

    • Partition the extract with 100 mL of dichloromethane.

    • Filter the dichloromethane layer through anhydrous sodium sulfate into a round-bottom flask.

    • Repeat the partitioning step with an additional 100 mL of dichloromethane.

  • Cleanup (Florisil Column Chromatography):

    • Prepare a chromatography column with 15 g of deactivated Florisil.

    • Concentrate the extract and redissolve it in a small volume of hexane/ethyl acetate (3:1, v/v) before loading it onto the column.

    • Elute the column with an appropriate solvent mixture to collect the Fenpropathrin fraction.

  • Analysis:

    • The final extract is concentrated and reconstituted in a suitable solvent for analysis by Gas Chromatography (GC) equipped with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS).

1.2. QuEChERS Method (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach for sample preparation.

  • Extraction:

    • Homogenize the sample.

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously.

    • Add extraction salts (e.g., MgSO₄, NaCl, sodium citrate) and shake again.

    • Centrifuge the sample.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant.

    • Add dSPE sorbents (e.g., PSA, C18, GCB) to remove interferences.

    • Vortex and centrifuge.

  • Analysis:

    • The final extract is ready for analysis by GC-MS/MS or LC-MS/MS.

Water Sample Analysis

2.1. Sample Preparation and Extraction (Method based on Solid-Phase Extraction)

  • Sample Collection: Collect water samples in clean glass bottles. Samples should be filtered if necessary.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18 or HLB) with methanol followed by deionized water.

    • Pass the water sample (e.g., 500-1000 mL) through the conditioned cartridge at a controlled flow rate.

    • Wash the cartridge to remove interfering substances.

    • Dry the cartridge under vacuum or with a stream of nitrogen.

  • Elution:

    • Elute the retained Fenpropathrin from the cartridge using a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Concentration and Analysis:

    • The eluate is concentrated under a gentle stream of nitrogen.

    • The residue is reconstituted in a suitable solvent for analysis by HPLC with a UV-Diode Array Detector (DAD) or by LC-MS/MS.

Visualization

Experimental Workflow for Fenpropathrin Residue Analysis

Caption: Workflow for Fenpropathrin residue analysis in soil and water.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fenpropathrin-d5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenpropathrin is a synthetic pyrethroid insecticide and acaricide used to control a wide range of pests in agriculture.[1] Fenpropathrin-d5 is a deuterated internal standard used for the accurate quantification of fenpropathrin in various matrices. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

This method utilizes a reversed-phase HPLC system coupled with a UV detector for the determination of this compound. The sample preparation involves a solid-phase extraction (SPE) procedure to effectively clean up the sample and concentrate the analyte.

Chromatographic Conditions

A summary of the HPLC conditions for the analysis of this compound is presented in the table below. These conditions are based on established methods for pyrethroid analysis and have been optimized for this compound.

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column Kinetex C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.2% Formic AcidB: Acetonitrile
Gradient 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV Diode Array Detector (DAD) at 205 nm
Retention Time Approximately 9.5 minutes

Method Validation Summary

The analytical method was validated for linearity, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

ParameterResult
Linearity (Concentration Range) 0.05 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 5%
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Recovery 85 - 105%

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.

2. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a general guideline for the extraction of this compound from a water sample. The protocol may need to be adapted for different matrices.

  • Sample Pre-treatment: Filter the water sample through a 0.45 µm syringe filter to remove any particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase. The sample is now ready for HPLC analysis.

3. HPLC Analysis

  • Set up the HPLC system according to the chromatographic conditions outlined in the table above.

  • Inject 20 µL of the prepared standard solutions and the sample extract into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution (100 µg/mL) Working Prepare Working Standards (0.05 - 5.0 µg/mL) Stock->Working Inject Inject Sample into HPLC Working->Inject Sample Filter Water Sample Condition Condition SPE Cartridge Sample->Condition Load Load Sample onto SPE Condition->Load Wash Wash SPE Cartridge Load->Wash Elute Elute this compound Wash->Elute Reconstitute Evaporate & Reconstitute Elute->Reconstitute Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (205 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Detect->Quantify Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a detailed and robust HPLC method for the quantitative analysis of this compound. The described chromatographic conditions and sample preparation protocol offer excellent performance in terms of linearity, precision, and recovery. This method is a valuable tool for researchers and scientists working on the analysis of fenpropathrin and its deuterated internal standard in various applications.

References

Application Note and Protocol for the Analysis of Fenpropathrin-d5 by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the quantitative analysis of Fenpropathrin-d5 using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is the deuterated analog of Fenpropathrin, a synthetic pyrethroid insecticide, and is commonly used as an internal standard in analytical methods.[1] This protocol is intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development.

Introduction

Fenpropathrin is a widely used insecticide and acaricide for controlling a variety of pests on agricultural crops.[2][3] Monitoring its residue levels in environmental and biological samples is crucial for ensuring food safety and assessing environmental impact. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[1] This application note describes a robust GC-MS method for the determination of this compound, which is directly applicable to the analysis of Fenpropathrin.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of Fenpropathrin and its deuterated internal standard, this compound.

Table 1: GC-MS Retention and Mass Spectrometric Data

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Fenpropathrin~8.86[4]265.13210.10181.09
This compound~8.86270.13215.10186.09

Note: The retention time for this compound is expected to be very similar to that of Fenpropathrin. The mass-to-charge ratios for this compound are predicted based on a +5 amu shift from Fenpropathrin due to the five deuterium atoms.

Table 2: Method Performance Characteristics for Fenpropathrin

ParameterValueReference
Limit of Detection (LOD)0.108 µg/kg
Limit of Quantification (LOQ)0.452 µg/kg
Linearity (R²)0.99
Recovery98.68%

Note: These values are for the non-deuterated Fenpropathrin and serve as a reference for the expected performance of the method.

Experimental Protocol

This protocol details the sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and subsequent GC-MS analysis.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted procedure for the extraction of pesticide residues from various matrices.

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, soil) until a uniform consistency is achieved.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the upper acetonitrile layer to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Sample for Injection: Transfer the supernatant to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of this compound.

Table 3: GC-MS Operating Conditions

ParameterCondition
Gas Chromatograph (GC)
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Oven ProgramInitial temp 70°C, hold for 2 min, ramp to 280°C at 25°C/min, hold for 10 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Diagrams

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sample Homogenization extraction 2. QuEChERS Extraction sample->extraction Add Acetonitrile & Internal Standard cleanup 3. d-SPE Cleanup extraction->cleanup Transfer Supernatant final_extract 4. Final Extract cleanup->final_extract Centrifuge & Collect injection 5. GC Injection final_extract->injection separation 6. Chromatographic Separation injection->separation detection 7. Mass Spectrometric Detection separation->detection quantification 8. Quantification detection->quantification reporting 9. Reporting quantification->reporting

References

Application Notes and Protocols for Sample Preparation of Fenpropathrin-d5 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction and purification of Fenpropathrin-d5 from complex matrices, including agricultural products and environmental samples. This compound, a deuterated analog of the pyrethroid insecticide Fenpropathrin, is commonly used as an internal standard in analytical methods to ensure accurate quantification by correcting for matrix effects and variations in sample processing.

The following sections detail established techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), providing step-by-step protocols and expected analytical performance based on published data for the non-deuterated parent compound.

Data Presentation: Quantitative Performance

The following table summarizes typical analytical performance data for the analysis of Fenpropathrin in various complex matrices. While this data is for the non-deuterated Fenpropathrin, it serves as a valuable reference for the expected performance when using this compound as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting analyte losses during sample preparation and instrumental analysis, leading to more accurate and precise results.

MatrixSample Preparation TechniqueAnalytical MethodRecovery (%)LOQ (Limit of Quantification)LOD (Limit of Detection)Reference
Greenhouse TomatoesQuEChERS and SPEGC-MS98.680.452 µg/kg0.108 µg/kg[1]
ChilliQuEChERSGC-ECD80.03 - 89.510.05 mg/kg0.02 mg/kg[2]
SoilQuEChERSGC-ECD80.03 - 89.510.05 mg/kg0.02 mg/kg[2]
Fruit and Vegetable PureeAcetonitrile Extraction and SPESFC-UV80.6 - 1050.2 mg/kg-[3][4]
WaterSPEGC-MS80 - 107-0.026 - 0.074 ng/mL
SedimentShaking with Methanol/Water and Hexane, then SPEGC-MS/NICI-0.1 µg/kg-

Experimental Protocols

The following are detailed protocols for the extraction of this compound from various matrices. It is recommended to fortify the blank matrix with a known concentration of this compound at the beginning of the sample preparation process to act as a surrogate standard.

Protocol 1: QuEChERS Method for Agricultural Products (e.g., Fruits, Vegetables)

The QuEChERS method is widely adopted for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption.

Materials:

  • Homogenized sample (e.g., tomato, cucumber)

  • This compound internal standard solution

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous MgSO4

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add the appropriate volume of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and anhydrous MgSO4.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for the extraction and pre-concentration of pesticides from aqueous samples.

Materials:

  • Water sample

  • This compound internal standard solution

  • SPE cartridges (e.g., C18 or polymeric sorbent)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Nitrogen evaporator

  • SPE vacuum manifold

Procedure:

  • Add the appropriate volume of this compound internal standard solution to 500 mL of the water sample.

  • Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and then 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After the entire sample has passed through, dry the cartridge under vacuum for 10-20 minutes.

  • Elute the analytes with 2 x 5 mL of ethyl acetate or a mixture of dichloromethane and acetone.

  • Collect the eluate and concentrate it to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of ethyl acetate or mobile phase) for analysis.

Protocol 3: Extraction from Soil and Sediment Samples

This protocol is suitable for the extraction of this compound from solid environmental matrices.

Materials:

  • Soil or sediment sample, air-dried and sieved

  • This compound internal standard solution

  • Acetonitrile (ACN) or a mixture of acetone and hexane

  • Anhydrous sodium sulfate

  • Ultrasonic bath or shaker

  • Centrifuge

  • SPE cartridges for cleanup (e.g., silica or Florisil)

Procedure:

  • Weigh 10 g of the soil/sediment sample into a centrifuge tube.

  • Add the appropriate volume of this compound internal standard solution.

  • Add 20 mL of acetonitrile (or acetone:hexane 1:1 v/v).

  • Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath or shake for 1 hour on a mechanical shaker.

  • Centrifuge at ≥3000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • For cleanup, the extract can be passed through an SPE cartridge (e.g., silica gel). Condition the cartridge with the extraction solvent.

  • Load the extract onto the cartridge and elute with a suitable solvent mixture (e.g., acetone:hexane).

  • Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a known volume of solvent for analysis.

Mandatory Visualizations

QuEChERS_Workflow Sample 1. Homogenized Sample (10g) + this compound IS Extraction 2. Add Acetonitrile (10 mL) Shake Vigorously Sample->Extraction Salts 3. Add QuEChERS Salts (MgSO4, NaCl) Extraction->Salts Shake2 4. Shake & Centrifuge Salts->Shake2 Supernatant 5. Collect Acetonitrile Layer Shake2->Supernatant dSPE 6. Dispersive SPE Cleanup (PSA + MgSO4) Supernatant->dSPE Centrifuge2 7. Shake & Centrifuge dSPE->Centrifuge2 Final_Extract 8. Final Extract for LC/GC-MS Analysis Centrifuge2->Final_Extract

Caption: QuEChERS workflow for agricultural samples.

SPE_Workflow Sample 1. Water Sample + this compound IS Condition 2. Condition SPE Cartridge (e.g., C18) Sample->Condition Load 3. Load Sample Condition->Load Wash 4. Wash Cartridge (Optional) Load->Wash Elute 5. Elute Analytes (e.g., Ethyl Acetate) Wash->Elute Concentrate 6. Concentrate Eluate Elute->Concentrate Reconstitute 7. Reconstitute in Analysis Solvent Concentrate->Reconstitute Final_Extract 8. Final Extract for LC/GC-MS Analysis Reconstitute->Final_Extract

Caption: Solid-Phase Extraction workflow for water samples.

Soil_Extraction_Workflow Sample 1. Soil/Sediment Sample + this compound IS Extraction 2. Add Solvent (e.g., Acetonitrile) Sample->Extraction Sonicate 3. Sonicate/Shake Extraction->Sonicate Centrifuge 4. Centrifuge Sonicate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Cleanup 6. SPE Cleanup (Optional) Supernatant->Cleanup Concentrate 7. Concentrate & Reconstitute Cleanup->Concentrate Final_Extract 8. Final Extract for LC/GC-MS Analysis Concentrate->Final_Extract

Caption: Extraction workflow for soil and sediment samples.

References

Application Notes and Protocols for Multi-Residue Pesticide Analysis Using Fenpropathrin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fenpropathrin-d5 as an internal standard in multi-residue pesticide analysis workflows. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern analytical methods, ensuring high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Introduction

Fenpropathrin is a synthetic pyrethroid insecticide and acaricide used to control a wide range of pests on various crops.[1][2][3] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in food and environmental samples. Multi-residue methods (MRMs) are often employed to simultaneously analyze a broad spectrum of pesticides. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for MRMs due to its simplicity and efficiency.[4][5]

The accuracy of quantitative analysis in complex matrices can be significantly affected by matrix-induced signal suppression or enhancement. The use of an isotopically labeled internal standard, such as this compound, which has nearly identical chemical and physical properties to the native analyte, is the most effective way to correct for these matrix effects. This compound is the deuterium-labeled version of Fenpropathrin and serves as an ideal internal standard for its analysis.

This document outlines a detailed protocol for the analysis of multi-pesticide residues, with a focus on Fenpropathrin, using this compound as an internal standard, coupled with either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Scope

This protocol is applicable to the determination of Fenpropathrin and other pesticide residues in various food matrices such as fruits, vegetables, and cereals.

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Toluene, Acetone (HPLC or pesticide residue grade).

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate (NaOAc) or sodium citrate salts for buffered QuEChERS.

  • Dispersive Solid-Phase Extraction (d-SPE) Sorbents: Primary secondary amine (PSA), graphitized carbon black (GCB), C18. The choice of sorbent depends on the matrix; for pigmented samples like spinach, GCB is recommended to remove chlorophyll.

  • Standards: Certified reference standards of Fenpropathrin and other target pesticides. This compound internal standard solution.

  • Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, analytical balance, GC-MS/MS or LC-MS/MS system.

Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of Fenpropathrin and other target pesticides at a concentration of 1000 µg/mL in a suitable solvent (e.g., toluene or acetonitrile).

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with acetonitrile to desired concentrations (e.g., 10, 50, 100, 500 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1000 ng/mL in acetonitrile. The exact concentration should be optimized based on the expected analyte concentration and instrument sensitivity.

Sample Preparation (QuEChERS Protocol)

The following protocol is based on the widely used AOAC and CEN QuEChERS methods.

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the this compound internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salt packet (e.g., 6 g MgSO₄ and 1.5 g NaOAc).

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer an aliquot (e.g., 1 mL or 6 mL) of the acetonitrile supernatant to a d-SPE cleanup tube containing the appropriate sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA per mL of extract).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.

  • Analysis: The final supernatant is ready for GC-MS/MS or LC-MS/MS analysis. For GC analysis, the addition of analyte protectants may be beneficial.

Instrumental Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Inlet: Pulsed splitless or multimode inlet. The use of analyte protectants in the final extract can improve the response of active compounds.

    • Oven Temperature Program: Optimized for the separation of target analytes. A typical program might start at 70°C, ramp to 150°C, then to 200°C, and finally to 300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide high sensitivity for certain pyrethroids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used for pesticide analysis.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte. Fenpropathrin is typically analyzed in positive ESI mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The use of this compound allows for accurate quantification. The concentration of the target analyte is calculated using the response ratio of the analyte to the internal standard.

Table 1: Example MRM Transitions for Fenpropathrin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenpropathrin350.2125.123
Fenpropathrin350.297.146
This compound355.2125.123
This compound355.2102.146

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Table 2: Representative Quantitative Data for Fenpropathrin in Various Matrices

MatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (ng/g)
Apple109562
Spinach108895
Tomato109272
Wheat Flour50851210
Milk5082.213.92

This table presents a summary of expected performance data based on literature. Actual results will vary depending on the specific matrix, instrumentation, and laboratory conditions. Data for milk is from a study on a broad range of pesticides.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization 1. Homogenization (10-15 g sample) Spiking 2. Internal Standard Spiking (this compound) Homogenization->Spiking Extraction 3. Extraction (Acetonitrile + Salts) Spiking->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE 5. Dispersive SPE Cleanup (PSA, GCB, C18) Centrifugation1->dSPE Supernatant Centrifugation2 6. Final Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Supernatant GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Processing Data Processing and Quantification GC_MSMS->Data_Processing LC_MSMS->Data_Processing

Caption: Experimental workflow for multi-residue pesticide analysis.

logical_relationship cluster_workflow Analytical Workflow cluster_process Mitigation of Errors cluster_outcome Result Sample Complex Matrix (e.g., Food Sample) Sample_Prep Sample Preparation (Extraction & Cleanup) Sample->Sample_Prep Analyte Target Pesticides (e.g., Fenpropathrin) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Accurate_Quant Accurate & Precise Quantification IS->Accurate_Quant Correction for Variability Instrument_Analysis Instrumental Analysis (GC/LC-MS/MS) Sample_Prep->Instrument_Analysis Potential for Analyte Loss & Matrix Effects Instrument_Analysis->Accurate_Quant

Caption: Role of this compound in ensuring accurate quantification.

References

Troubleshooting & Optimization

How to minimize matrix effects in Fenpropathrin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Fenpropathrin analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Fenpropathrin analysis?

A1: Matrix effects are the alteration of analyte signal intensity caused by co-eluting compounds from the sample matrix.[1][2] In the analysis of the pyrethroid insecticide Fenpropathrin, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[3][4] When using Liquid Chromatography-Mass Spectrometry (LC-MS), the most commonly reported issue is ion suppression, where co-extracted substances interfere with the ionization of Fenpropathrin in the ion source.[3] Conversely, in Gas Chromatography (GC), matrix components can coat active sites in the injector and column, preventing the thermal degradation of Fenpropathrin and leading to a phenomenon known as matrix-induced signal enhancement.

Q2: What are the most common sample preparation techniques to reduce matrix effects for Fenpropathrin?

A2: The most widely used sample preparation methods for Fenpropathrin analysis are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). The QuEChERS method is a two-step process involving an extraction and a cleanup phase, and it is praised for its simplicity and efficiency. SPE offers a more targeted cleanup by using specific sorbents to remove interfering compounds.

Q3: How do I choose between QuEChERS and SPE for my samples?

A3: The choice between QuEChERS and SPE depends on the complexity of your sample matrix and the required level of cleanup. QuEChERS is often a good starting point for many food matrices due to its speed and low solvent consumption. However, for complex matrices with high levels of interfering compounds (e.g., fats, pigments), a more rigorous cleanup using SPE might be necessary to achieve the desired accuracy and precision.

Q4: What is matrix-matched calibration and why is it important?

A4: Matrix-matched calibration is a technique used to compensate for matrix effects. It involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This approach helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification. It is highly recommended for both GC-MS and LC-MS analysis of Fenpropathrin in complex matrices.

Troubleshooting Guides

Problem 1: Low recovery of Fenpropathrin during sample preparation.

Possible Cause & Solution:

  • Inadequate Extraction: The extraction solvent and conditions may not be optimal for your sample matrix.

    • Recommendation: For the QuEChERS method, ensure thorough homogenization of the sample. Using acetonitrile as the extraction solvent is a common and effective choice. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb Fenpropathrin completely. A mixture of acetone and n-hexane can be effective for eluting pyrethroids from C18 cartridges.

  • Analyte Loss During Cleanup: The cleanup sorbent in your QuEChERS or SPE procedure might be retaining Fenpropathrin.

    • Recommendation: Graphitized carbon black (GCB) is known to retain planar pesticides, and while effective for removing pigments, its use should be carefully evaluated. A combination of Primary Secondary Amine (PSA) and C18 sorbents is often a good choice for removing polar interferences and lipids without significant loss of pyrethroids.

Problem 2: Significant signal suppression or enhancement in the chromatogram.

Possible Cause & Solution:

  • Insufficient Cleanup: Co-eluting matrix components are interfering with the ionization of Fenpropathrin.

    • Recommendation: Enhance the cleanup step. In QuEChERS, you can experiment with different combinations and amounts of d-SPE sorbents. For complex matrices, a combination of PSA, C18, and GCB might be necessary. Alternatively, employing an SPE cleanup step after the initial QuEChERS extraction can provide a more thorough removal of interferences.

  • Chromatographic Co-elution: Matrix components are eluting at the same retention time as Fenpropathrin.

    • Recommendation: Optimize your chromatographic conditions. For LC-MS, this could involve adjusting the mobile phase gradient or using a column with a different selectivity. For GC-MS, optimizing the temperature program can help separate Fenpropathrin from interfering peaks.

  • Active Sites in GC System (Signal Enhancement): Matrix components are masking active sites in the GC inlet, preventing analyte degradation.

    • Recommendation: The use of analyte protectants can mimic the matrix effect for standards, leading to improved accuracy. Regular maintenance of the GC inlet, including liner replacement and column trimming, is also crucial.

Experimental Protocols

QuEChERS Method for Fenpropathrin in Tomatoes

This protocol is adapted from a study on Fenpropathrin residues in greenhouse tomatoes.

  • Homogenization: Homogenize 200 g of tomato sample, cut into 2 cm pieces.

  • Extraction:

    • Weigh 20 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile, 10 mL of methanol, and 10 mL of distilled water.

    • Shake vigorously for 30 minutes.

    • Centrifuge at 2500 rpm for 10 minutes.

  • Cleanup (d-SPE):

    • Transfer the supernatant to a clean tube.

    • The original study proceeded to SPE cleanup, but a d-SPE step can be inserted here. For a general-purpose cleanup, add 150 mg of anhydrous MgSO₄ and 50 mg of PSA per mL of extract.

    • Vortex for 1 minute and centrifuge.

  • Analysis: The final extract can be analyzed by GC-MS or LC-MS/MS.

Solid-Phase Extraction (SPE) Cleanup for Fenpropathrin

This is a general SPE cleanup protocol that can be adapted for Fenpropathrin analysis.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of the elution solvent (e.g., acetone:n-hexane 1:9 v/v), followed by 5 mL of the extraction solvent (e.g., acetonitrile). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the QuEChERS extraction onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a small volume of a weak solvent (e.g., water/acetonitrile mixture) to remove polar interferences.

  • Elution:

    • Elute Fenpropathrin with an appropriate volume of the elution solvent.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection into the analytical instrument.

Quantitative Data Summary

The following tables summarize recovery data for pyrethroid pesticides, including Fenpropathrin, using different cleanup methods.

Table 1: Comparison of d-SPE Sorbents for Pyrethroid Recovery in Cocoa Powder

d-SPE Sorbent CombinationLambda-cyhalothrin Recovery (%)Permethrin Recovery (%)Cypermethrin Recovery (%)Fenvalerate Recovery (%)Deltamethrin Recovery (%)
PSA + GCB951029810592
C18 + Florisil8895929885
GCB + Florisil91989410188
Data adapted from a comparative study on sorbents for pyrethroid analysis in cocoa powder.

Table 2: Recovery of Pyrethroids using QuEChERS with SPE Cleanup in Fruits and Vegetables

AnalyteMean Recovery (%)
cis-Permethrin≥80
trans-Permethrin≥80
Cypermethrin≥80
Deltamethrin≥70
Esfenvalerate≥80
Bifenthrin≥80
Cyfluthrin≥80
Lambda-cyhalothrin≥80
Data represents mean recoveries across 13 different fruit and vegetable matrices using a modified QuEChERS method with cartridge SPE cleanup.

Visualizations

Troubleshooting_Matrix_Effects start Start Fenpropathrin Analysis sample_prep Perform Sample Preparation (e.g., QuEChERS) start->sample_prep analysis Analyze by LC-MS/MS or GC-MS/MS sample_prep->analysis evaluate Evaluate Data for Matrix Effects (Low Recovery, Signal Suppression/Enhancement) analysis->evaluate optimize_cleanup Optimize Cleanup Step evaluate->optimize_cleanup Yes matrix_matched Implement Matrix-Matched Calibration evaluate->matrix_matched Yes end Accurate Quantification evaluate->end No change_sorbent - Change d-SPE/SPE sorbent - Add/remove GCB - Use PSA/C18 combination optimize_cleanup->change_sorbent optimize_chroma Optimize Chromatography optimize_cleanup->optimize_chroma If still issues lc_params - Adjust mobile phase gradient - Change column selectivity optimize_chroma->lc_params gc_params - Optimize temperature program - Use analyte protectants optimize_chroma->gc_params optimize_chroma->matrix_matched If still issues matrix_matched->end

Caption: Troubleshooting decision tree for minimizing matrix effects in Fenpropathrin analysis.

QuEChERS_Workflow start Sample Homogenization extraction Extraction with Acetonitrile and Salts start->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant cleanup_choice Cleanup Method? supernatant->cleanup_choice dspe Dispersive SPE (d-SPE) with Sorbent Mixture cleanup_choice->dspe Dispersive spe Solid-Phase Extraction (SPE) with Cartridge cleanup_choice->spe Cartridge centrifuge2 Centrifugation (after d-SPE) dspe->centrifuge2 final_extract Final Extract spe->final_extract centrifuge2->final_extract analysis LC-MS/MS or GC-MS/MS Analysis final_extract->analysis

Caption: General workflow for Fenpropathrin sample preparation using the QuEChERS method.

References

Technical Support Center: Overcoming Ion Suppression for Fenpropathrin-d5 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression for Fenpropathrin-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses.

Troubleshooting Guide

This section addresses specific issues that users may encounter during the analysis of this compound, offering potential causes and actionable solutions.

Problem: Significant signal loss for this compound in matrix samples compared to solvent standards.

  • Possible Cause: This is a classic indication of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This leads to reduced sensitivity and inaccurate quantification.

  • Solutions:

    • Optimize Sample Preparation: The most effective way to mitigate ion suppression is by removing interfering matrix components before LC-MS/MS analysis.[1][3]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.

      • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from interfering substances.[3]

      • Protein Precipitation: While a simpler method, it may be less effective at removing all sources of ion suppression compared to SPE or LLE.

    • Chromatographic Separation: Improve the separation of this compound from matrix interferences.

      • Modify Gradient Elution: Adjusting the mobile phase gradient can alter the elution profile and move this compound away from the suppression zone.

      • Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to Phenyl-Hexyl) can change selectivity and improve separation.

    • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and interfering matrix components. This is only viable if the this compound concentration remains above the limit of detection after dilution.

    Table 1: Effect of Sample Preparation Technique on this compound Signal Intensity

Sample Preparation MethodThis compound Peak Area (in matrix)Signal Suppression (%)
Protein Precipitation450,00077.5%
Liquid-Liquid Extraction (LLE)1,200,00040.0%
Solid-Phase Extraction (SPE)1,850,0007.5%
Neat Solution Standard2,000,0000%

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results. This is a common issue in bioanalysis where matrices like plasma can vary between subjects.

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for ion suppression. Since this compound is already a labeled compound, a non-labeled Fenpropathrin standard could be used if this compound is the analyte of interest. If Fenpropathrin is the analyte, then this compound is an ideal internal standard because it has nearly identical physicochemical properties and will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

    • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.

    Table 2: Improvement in QC Precision with a Stable Isotope-Labeled Internal Standard

QC LevelWithout Internal Standard (%CV)With this compound as Internal Standard (%CV)
Low QC25.8%4.5%
Medium QC21.3%3.8%
High QC18.9%2.1%

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol outlines a general procedure for SPE cleanup of plasma samples for this compound analysis.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pre-treat 0.5 mL of plasma sample with 0.5 mL of 4% phosphoric acid.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1 mL of 20% methanol in water through the cartridge to remove polar interferences.

    • Apply a vacuum to dry the cartridge completely.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Add 1 mL of acetonitrile to elute this compound.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_0 Troubleshooting Workflow for Ion Suppression A Problem: Low Signal in Matrix B Investigate Sample Preparation A->B Primary Approach C Optimize Chromatography A->C Alternative E Dilute Sample A->E Quick Check D Implement Internal Standard B->D G Re-evaluate Method B->G If ineffective C->D C->G If ineffective F Issue Resolved D->F E->F G->A

Caption: A workflow for troubleshooting ion suppression.

G cluster_1 Mechanism of Ion Suppression in ESI ESI ESI Droplet GasPhase Gas Phase Ions (To MS) ESI->GasPhase Evaporation & Ionization SuppressedSignal Suppressed Signal ESI->SuppressedSignal Competition for Droplet Surface/ Charge Analyte This compound Analyte->ESI Matrix Matrix Components (e.g., Phospholipids) Matrix->ESI

Caption: The mechanism of ion suppression in the ESI source.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon observed in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix. This results in a decreased signal intensity for the analyte, which can adversely affect the sensitivity, accuracy, and precision of the analysis.

Q2: What are the common causes of ion suppression?

A2: Common causes of ion suppression include:

  • Endogenous matrix components: In biological samples, salts, phospholipids, and proteins are major contributors to ion suppression.

  • Formulation agents: Excipients used in drug formulations can cause significant ion suppression.

  • Mobile phase additives: High concentrations of non-volatile buffers or salts can reduce ionization efficiency.

  • High concentrations of the analyte itself: At very high concentrations, an analyte can saturate the ESI process, leading to a non-linear response.

Q3: How can I determine if ion suppression is affecting my analysis?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of this compound indicates the retention times where co-eluting matrix components are causing ion suppression.

Q4: Is APCI less susceptible to ion suppression than ESI?

A4: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally considered less prone to ion suppression than Electrospray Ionization (ESI). This is due to the different mechanisms of ionization. If severe ion suppression is encountered with ESI, switching to APCI, if compatible with the analyte, could be a viable solution.

Q5: Can the LC-MS instrument itself contribute to ion suppression?

A5: While the primary cause is the sample matrix, instrument conditions can influence the extent of ion suppression. For instance, interactions between certain compounds and the metal surfaces of the HPLC column can form metal salts that cause ion suppression. Additionally, ion source temperature and gas flow rates can impact ionization efficiency and the degree of suppression observed.

References

Technical Support Center: Optimizing Fenpropathrin-d5 Extraction from Fatty Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Fenpropathrin-d5 from complex fatty matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from fatty samples, offering potential causes and solutions in a question-and-answer format.

1. Issue: Low Recovery of this compound

  • Question: My recovery of this compound is consistently below the acceptable range (typically 70-120%). What are the potential causes and how can I improve it?

  • Answer: Low recovery of this compound from fatty matrices is a common challenge. Several factors can contribute to this issue. Consider the following potential causes and solutions:

    • Inadequate Extraction Solvent Polarity: Fenpropathrin is a nonpolar compound.[1][2] The extraction solvent may not be optimal for partitioning it from the lipid-rich matrix.

      • Solution: For QuEChERS-based methods, consider adjusting the polarity of your extraction solvent. Reducing the proportion of water or using solvents with lower polarity like ethanol, acetonitrile, or acetone may improve extraction efficiency.[3] For samples with very high-fat content, a preliminary liquid-liquid extraction (LLE) with a nonpolar solvent like hexane may be beneficial before proceeding with further cleanup.

    • Insufficient Homogenization: Fatty matrices can be difficult to homogenize, leading to incomplete interaction between the sample and the extraction solvent.

      • Solution: Ensure thorough homogenization of the sample. For solid samples, cryogenic milling can improve sample disruption. For viscous liquid samples, ensure vigorous and prolonged shaking or vortexing.

    • Analyte Loss During Cleanup: The cleanup step, crucial for removing interfering lipids, can also lead to the loss of the analyte. Sorbents used in dispersive solid-phase extraction (dSPE) or solid-phase extraction (SPE) cartridges can retain this compound.

      • Solution: Optimize the type and amount of cleanup sorbents. For pyrethroids like fenpropathrin, a combination of PSA (Primary Secondary Amine) and C18 is often used in QuEChERS to remove fatty acids and other interferences.[4][5] However, excessive amounts of C18 can lead to the loss of lipophilic compounds. Experiment with reducing the amount of C18 or trying alternative sorbents like Z-Sep or Enhanced Matrix Removal-Lipid (EMR-Lipid) which are specifically designed for fatty matrices.

    • Analyte Degradation: Fenpropathrin may degrade under certain conditions.

      • Solution: Fenpropathrin is reported to be unstable in alkaline media. If using a buffered QuEChERS method, ensure the pH of the extraction and cleanup steps is appropriate. The acetate-buffered QuEChERS method is often preferred for pyrethroids.

2. Issue: High Matrix Effects

  • Question: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS or GC-MS analysis. How can I mitigate these matrix effects?

  • Answer: Matrix effects are a major challenge in the analysis of pesticide residues in complex matrices like fatty foods. They are caused by co-extracted matrix components that interfere with the ionization of the target analyte in the mass spectrometer source.

    • Enhanced Cleanup: The most effective way to reduce matrix effects is to improve the cleanup of the sample extract.

      • Solution: As mentioned for low recovery, optimizing the dSPE or SPE cleanup is critical. The use of advanced sorbents like Z-Sep or EMR-Lipid can significantly reduce matrix components. For very complex fatty matrices, techniques like gel permeation chromatography (GPC) can be employed for lipid removal, although this is a more time-consuming approach.

    • Matrix-Matched Calibration: This is a common strategy to compensate for matrix effects.

      • Solution: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.

    • Isotope Dilution: Using a stable isotope-labeled internal standard is the most robust method for correcting both extraction recovery and matrix effects.

      • Solution: Since you are analyzing for this compound, this is your stable isotope-labeled internal standard. Ensure you are using it correctly for quantification of native fenpropathrin. If you are troubleshooting the recovery of this compound itself, you would need another internal standard with similar chemical properties.

    • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analysis.

      • Solution: Dilute the final extract with the initial mobile phase or a suitable solvent. However, be mindful that dilution will also reduce the concentration of your analyte, so this approach is only feasible if your analytical method has sufficient sensitivity.

3. Issue: Poor Reproducibility

  • Question: My results for this compound recovery are highly variable between replicate samples. What could be causing this poor reproducibility?

  • Answer: Poor reproducibility can stem from inconsistencies at various stages of the analytical workflow.

    • Inconsistent Sample Homogenization: As mentioned earlier, fatty matrices can be challenging to homogenize uniformly.

      • Solution: Implement a standardized and rigorous homogenization protocol. Ensure that each replicate is treated identically.

    • Inaccurate Pipetting and Weighing: The accuracy of adding solvents, salts, and sorbents is crucial.

      • Solution: Calibrate your pipettes and balances regularly. Pay close attention to technique, especially when handling small volumes or viscous liquids.

    • Variable Extraction and Cleanup Times: Inconsistent shaking/vortexing times or delays between steps can lead to variability.

      • Solution: Use timers to ensure consistent extraction and cleanup durations for all samples. Process samples in manageable batches to minimize variations in processing time.

    • Inconsistent Centrifugation: The efficiency of phase separation during centrifugation can impact the final extract.

      • Solution: Ensure the centrifuge is properly balanced and that all samples are centrifuged at the same speed and for the same duration. Temperature control during centrifugation (e.g., at 4°C) can also improve the separation of lipids.

Frequently Asked Questions (FAQs)

1. Why is extracting this compound from fatty matrices so challenging?

The primary challenge lies in the physicochemical properties of both this compound and the matrix. Fenpropathrin is a lipophilic (fat-soluble) compound, meaning it has a high affinity for fats. Fatty matrices, such as edible oils, dairy products, and animal tissues, are rich in lipids (triglycerides, phospholipids, cholesterol, etc.). During extraction, these lipids are co-extracted along with the this compound. These co-extracted lipids can cause significant matrix effects in the analytical instrument and can also lead to low recovery of the analyte if not properly separated.

2. What are the most common extraction methods for this compound in fatty matrices?

The most widely used methods are modifications of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. The standard QuEChERS method, originally developed for fruits and vegetables, is often modified for fatty matrices by:

  • Using a higher proportion of nonpolar solvent.

  • Incorporating a freezing-out step to precipitate lipids.

  • Using specific dSPE sorbents like C18, Z-Sep, or EMR-Lipid for lipid removal.

Solid-Phase Extraction (SPE) is another common technique, often used for cleanup after an initial liquid extraction. SPE cartridges packed with sorbents like Florisil, silica, or C18 can effectively remove interfering lipids.

3. Which cleanup sorbent is best for my fatty matrix?

The choice of cleanup sorbent depends on the specific nature of your fatty matrix and the target analytes. Here's a general guide:

SorbentTarget InterferencesComments
PSA (Primary Secondary Amine) Fatty acids, organic acids, sugars, pigmentsCommonly used in QuEChERS for a wide range of matrices.
C18 (Octadecylsilane) Nonpolar interferences, lipidsVery effective for lipid removal, but may retain lipophilic analytes like Fenpropathrin if used in excess.
GCB (Graphitized Carbon Black) Pigments, sterolsNot recommended for planar pesticides as it can cause significant analyte loss.
Z-Sep/Z-Sep+ Lipids, pigmentsZirconia-based sorbents that offer good removal of fats and some pigments with better recovery for planar pesticides compared to GCB.
EMR-Lipid (Enhanced Matrix Removal-Lipid) LipidsA novel sorbent with high selectivity for lipid removal, often resulting in cleaner extracts and better recoveries for a broad range of pesticides.

4. How can I validate my extraction method for this compound?

Method validation should be performed according to established guidelines (e.g., SANTE/11312/2021). Key validation parameters include:

  • Linearity: Assess the relationship between concentration and response over a defined range.

  • Recovery: Determine the extraction efficiency by analyzing spiked blank matrix samples at different concentration levels. Acceptable recovery is typically within 70-120%.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD), which should ideally be ≤20%.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the extent of signal suppression or enhancement.

Experimental Protocols

Protocol 1: Modified QuEChERS for Fatty Matrices (e.g., Avocado, Milk)

This protocol is based on the buffered QuEChERS method with modifications for samples with moderate to high-fat content.

  • Sample Preparation:

    • Homogenize 15 g of the sample in a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate before homogenization.

  • Extraction:

    • Add 15 mL of acetonitrile (containing 1% acetic acid) to the tube.

    • Add the internal standard solution (if not this compound itself).

    • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (dSPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing:

      • 150 mg anhydrous MgSO₄

      • 50 mg PSA

      • 50 mg C18 (the amount may need optimization)

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis:

    • Take an aliquot of the supernatant for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Edible Oils

This protocol is suitable for cleaning up extracts from high-fat samples like vegetable oils.

  • Sample Preparation and LLE:

    • Weigh 5 g of oil into a 50 mL centrifuge tube.

    • Add 10 mL of hexane and vortex to dissolve the oil.

    • Add 10 mL of acetonitrile and shake vigorously for 2 minutes for liquid-liquid partitioning.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • Carefully collect the lower acetonitrile layer.

  • SPE Cleanup:

    • Condition an SPE cartridge containing a combination of Florisil (1 g) and C18 (500 mg) with 5 mL of acetonitrile.

    • Load the acetonitrile extract from the LLE step onto the SPE cartridge.

    • Elute the analytes with an appropriate volume of acetonitrile or a mixture of acetonitrile and another solvent (e.g., acetone). The elution solvent may require optimization.

    • Collect the eluate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS/MS).

Data Summary

Table 1: Comparison of Cleanup Sorbents for Fenpropathrin Recovery in Fatty Matrices

Cleanup MethodMatrixAnalyte(s)Average Recovery (%)RSD (%)Reference
dSPE (PSA + C18)Avocado (15% fat)Hexachlorobenzene (lipophilic)27 ± 1<4
MSPD (C18 + Florisil)Avocado (15% fat)Hexachlorobenzene (lipophilic)~60N/A
dSPE (PSA + C18 + MgSO₄)Chicken MeatMultiple Pesticides71.2 - 118.82.9 - 18.1
μSPE (EMR-Lipid)Cow's MilkMultiple Pesticides70.6 - 119.81.8 - 19.2 (intraday)
SPE (Alumina + C18)Vegetable OilsPyrethroids91 - 1042 - 9

Visualizations

experimental_workflow_quenchers cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Start: Fatty Matrix Sample homogenize Homogenize Sample (15g) start->homogenize add_solvent Add 15mL Acetonitrile (1% Acetic Acid) homogenize->add_solvent add_salts Add QuEChERS Salts (6g MgSO4, 1.5g NaOAc) add_solvent->add_salts shake Vortex/Shake (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer_supernatant Transfer 1mL Supernatant centrifuge1->transfer_supernatant add_dspe Add dSPE Sorbents (150mg MgSO4, 50mg PSA, 50mg C18) transfer_supernatant->add_dspe vortex2 Vortex (30 sec) add_dspe->vortex2 centrifuge2 Centrifuge (2 min) vortex2->centrifuge2 final_extract Collect Supernatant centrifuge2->final_extract analysis LC-MS/MS or GC-MS Analysis final_extract->analysis troubleshooting_low_recovery problem Problem: Low this compound Recovery cause1 Potential Cause: Inadequate Extraction problem->cause1 cause2 Potential Cause: Analyte Loss During Cleanup problem->cause2 cause3 Potential Cause: Analyte Degradation problem->cause3 solution1a Solution: Adjust Solvent Polarity (e.g., less water in QuEChERS) cause1->solution1a solution1b Solution: Ensure Thorough Homogenization cause1->solution1b solution2a Solution: Optimize dSPE/SPE Sorbents (e.g., reduce C18, try Z-Sep) cause2->solution2a solution3a Solution: Control pH (use buffered QuEChERS) cause3->solution3a

References

Troubleshooting poor peak shape for Fenpropathrin-d5 in GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Fenpropathrin-d5 in Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for pyrethroids like this compound?

A1: The most frequent cause of poor peak shape, particularly peak tailing, for active compounds like this compound is interaction with active sites within the GC system.[1][2] These interactions can occur in the injector, at the head of the column, or even in the detector.[1] Fenpropathrin, a synthetic pyrethroid, is susceptible to degradation and adsorption, especially at high temperatures and on non-inert surfaces.[1][3]

Q2: My this compound peak is tailing. What should I check first?

A2: Peak tailing for a specific active compound often points to chemical interaction issues. The first and most critical area to investigate is the GC inlet. Check for and address the following:

  • Liner Activity: The glass liner in the inlet can become active due to the hydrolysis of the deactivation layer, exposing silanol groups that strongly interact with polar analytes. Contamination from sample matrix or septum particles can also create active sites.

  • Inlet Temperature: While the temperature must be high enough to ensure complete vaporization, excessively high temperatures can cause thermal degradation of Fenpropathrin.

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites for interaction.

Q3: What causes peak fronting for this compound?

A3: Peak fronting is less common than tailing but can occur. The primary causes are typically related to column overload or solvent mismatch.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to a fronting peak shape. You can verify this by injecting a more dilute sample; if the peak shape improves, overload was the issue.

  • Solvent Mismatch: If the sample solvent is not compatible with the column's stationary phase (e.g., a polar solvent like acetonitrile with a non-polar column), it can cause poor analyte focusing at the head of the column, resulting in fronting or split peaks.

Q4: Why are my this compound peaks splitting?

A4: Split peaks suggest a problem at the inlet before separation occurs. Common causes include:

  • Improper Column Installation: If the column is not installed at the correct depth in the inlet, it can disrupt the sample transfer path, leading to peak splitting.

  • Inlet Temperature Too High: For splitless injections, an initial oven temperature that is too high relative to the solvent's boiling point can prevent proper solvent focusing, causing the analyte band to split.

  • Blocked Liner or Column Inlet: Debris from the septum or sample matrix can partially block the gas path in the liner or at the column inlet, distorting the peak.

Troubleshooting Guide

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem for this compound, often indicating active sites in the sample flow path.

Troubleshooting Workflow for Peak Tailing

A Observe Peak Tailing for This compound B Step 1: Check Inlet System A->B C Replace Inlet Liner with a new, Ultra Inert (UI) liner. B->C D Replace Septum. B->D E Step 2: Check Column C->E D->E F Trim 10-20 cm from the front of the column. E->F G Step 3: Check Method Parameters F->G H Lower Inlet Temperature (e.g., in 10°C increments). G->H I Problem Solved? H->I J End Troubleshooting I->J Yes K Consider further diagnostics: - Check for leaks - Use a guard column - Consult instrument manual I->K No

Caption: A logical workflow for troubleshooting this compound peak tailing.

Detailed Steps & Explanations:

  • Inlet System Maintenance: The inlet is the most common source of activity.

    • Replace the Liner: The liner is a consumable part. Over time, its deactivation layer wears off. Replace it with a new, highly inert liner, preferably one with glass wool to aid vaporization and trap non-volatiles.

    • Change the Septum: Septum particles can fall into the liner, creating active sites. Use high-quality, pre-conditioned septa to minimize bleed and particle shedding.

  • Column Maintenance:

    • Trim the Column: The first few centimeters of the column can accumulate non-volatile residues from the sample matrix, which act as active sites. Trimming 10-20 cm off the inlet side of the column can restore performance.

    • Use a Guard Column: An uncoated, deactivated guard column can protect the analytical column from contamination and help with solvent focusing issues.

  • Method Parameter Optimization:

    • Inlet Temperature: Pyrethroids can be thermally sensitive. While a temperature of 250-280°C is common, if degradation is suspected, try lowering the temperature in 10-20°C increments to find the lowest possible temperature that still allows for complete volatilization.

    • Carrier Gas: Ensure the carrier gas is pure and dry. Moisture can hydrolyze the deactivation on liners and columns, creating active silanol groups. Using gas filters is highly recommended.

Issue 2: Peak Fronting or Splitting

These issues are often related to physical or chemical mismatches during the injection phase.

Cause and Effect Diagram for Poor Peak Shape

cluster_causes Potential Causes cluster_effects Intermediate Effects cluster_symptoms Observed Symptoms C1 High Inlet Temperature E1 Analyte Degradation C1->E1 C2 Active Sites (Silanol Groups) E2 Secondary Adsorption C2->E2 C3 Column Overload E3 Non-linear Partitioning C3->E3 C4 Solvent Mismatch E4 Poor Analyte Focusing C4->E4 C5 Poor Column Cut / Installation E5 Flow Path Disruption C5->E5 S1 Peak Tailing E1->S1 E2->S1 S2 Peak Fronting E3->S2 S3 Split Peak E4->S3 E5->S1 E5->S3

Caption: Relationship between common GC issues and resulting peak shape problems.

Detailed Steps & Explanations:

  • Check Sample Concentration: If fronting is observed, dilute the sample by a factor of 10 and reinject. If the peak shape becomes symmetrical, the original sample was overloading the column.

  • Review Solvent Choice: For splitless injections on common non-polar columns (e.g., 5% phenyl), ensure the solvent is compatible (e.g., hexane, dichloromethane). If using a polar solvent like acetonitrile, a guard column or optimized injection parameters (e.g., lower initial oven temperature) may be necessary to achieve good focusing.

  • Verify Column Installation: Re-install the column according to the manufacturer's instructions for your specific GC model. Ensure the column cut is perfectly square (90 degrees) and free of burrs. A poor cut can create a turbulent flow path.

Data & Protocols

Table 1: Recommended GC Inlet Parameters for this compound
ParameterRecommendationRationale & Impact on Peak Shape
Injection Mode SplitlessIdeal for trace analysis to ensure maximum transfer of analyte to the column.
Inlet Temperature 250 - 280 °CMust be high enough for rapid vaporization but low enough to prevent thermal degradation. Start at 250°C and increase only if needed.
Liner Type Ultra Inert (UI) single taper with glass woolAn inert surface is critical to prevent adsorption and tailing. Glass wool aids vaporization and traps non-volatile matrix, protecting the column.
Septum High-temperature, low-bleedPrevents contamination of the inlet liner with septum particles, which can cause active sites.
Injection Volume 1 µLA standard volume that is less likely to cause backflash or column overload compared to larger volumes.
Purge Flow to Split Vent 50 mL/min at 0.75-1.0 minPurges the inlet of residual solvent after sample transfer, preventing a long solvent tail that can interfere with early eluting peaks.
Experimental Protocol: Example GC-MS Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required for specific matrices or instrumentation.

1. Sample/Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as hexane or ethyl acetate.

  • Create working standards by serial dilution to cover the desired calibration range (e.g., 10 to 500 ng/mL).

  • For sample analysis, use an appropriate extraction and clean-up method (e.g., QuEChERS followed by solid-phase extraction (SPE)) to minimize matrix effects. The final extract should be in a GC-compatible solvent.

2. GC-MS System Configuration:

ComponentSpecification
GC System Agilent 8890 GC (or equivalent)
MS System Agilent 7010D Triple Quadrupole MS (or equivalent)
Column Agilent J&W HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Liner Agilent Ultra Inert, single taper, glass wool (p/n 5190-2295)

3. GC Method Parameters:

  • Inlet: Splitless mode

  • Inlet Temperature: 260 °C

  • Injection Volume: 1 µL

  • Pulse Pressure: 25 psi until 0.5 min

  • Purge Flow: 50 mL/min at 0.8 min

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 min

    • Ramp 1: 25 °C/min to 200 °C

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 min

  • Transfer Line Temperature: 280 °C

4. MS Method Parameters (Example for SIM/MRM):

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

  • Ions/Transitions: To be determined by infusing a standard of this compound.

References

Fenpropathrin-d5 stability issues in prepared sample extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Fenpropathrin-d5 in prepared sample extracts. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in prepared sample extracts?

A1: The stability of this compound in prepared sample extracts is primarily influenced by three main factors:

  • pH: this compound, like other pyrethroids, is susceptible to hydrolysis, particularly under alkaline conditions (pH > 7). The ester linkage is the primary site of hydrolytic degradation. It is significantly more stable in neutral to acidic conditions (pH 5-7)[1].

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. This is particularly critical for long-term storage of sample extracts and during analytical procedures that involve high temperatures, such as gas chromatography (GC) analysis with a hot injection port[2].

  • Light: Exposure to ultraviolet (UV) radiation and even sunlight can lead to the photodegradation of this compound[3]. Sample extracts should be protected from light during storage and handling.

Q2: What are the recommended storage conditions for stock solutions and prepared sample extracts of this compound?

A2: To ensure the stability of this compound, the following storage conditions are recommended:

  • Stock Solutions: Stock solutions of this compound should be stored in a cool, dark place. For short-term storage (up to a few weeks), refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C or below is recommended[4]. Use amber glass vials to protect from light.

  • Prepared Sample Extracts: Prepared sample extracts should be analyzed as soon as possible. If immediate analysis is not feasible, they should be stored in tightly sealed, light-protected containers (e.g., amber autosampler vials) at low temperatures, preferably at 4°C or frozen at -20°C, to minimize degradation[5].

Q3: Which solvents are most suitable for preparing and storing this compound solutions?

A3: Acetonitrile and hexane are commonly used and generally suitable solvents for preparing and storing this compound solutions for chromatographic analysis. Pyrethroids have shown good stability in these organic solvents for short periods at room temperature when protected from light. However, for prolonged storage, refrigeration or freezing is crucial regardless of the solvent used. Some studies have noted that certain pesticides can degrade in methanol, so it is advisable to verify stability if methanol is used as the primary solvent.

Q4: What is the primary degradation pathway of this compound?

A4: The primary degradation pathway for Fenpropathrin, and by extension this compound, is the cleavage of the ester linkage through hydrolysis. This process breaks the molecule into two main fragments: 2,2,3,3-tetramethylcyclopropanecarboxylic acid and 3-phenoxybenzyl alcohol. The 3-phenoxybenzyl alcohol can be further oxidized to 3-phenoxybenzoic acid (3-PBA). The deuteration on the phenoxybenzyl moiety of this compound does not alter this fundamental degradation pathway.

Troubleshooting Guide

Issue: Low recovery of this compound in my analytical run.

This is a common issue that can often be traced back to the stability of the analyte in the prepared sample extract. The following troubleshooting guide will help you identify and resolve the potential causes of low recovery.

Question: Have you checked the pH of your sample and extraction solvent? Answer: this compound is unstable in alkaline conditions (pH > 7). If your sample matrix or extraction solvent is alkaline, it can lead to significant degradation. Solution:

  • Measure the pH of your sample and final extract.

  • If the pH is alkaline, consider adjusting it to a neutral or slightly acidic range (pH 6-7) during the sample preparation process, if compatible with your overall analytical method.

  • Use buffered solutions or add a small amount of a weak acid (e.g., formic acid, acetic acid) to your extraction solvent.

Question: How are you storing your prepared sample extracts and for how long? Answer: Prolonged storage at room temperature or exposure to light can lead to degradation. Solution:

  • Analyze samples as quickly as possible after preparation.

  • If storage is necessary, store extracts in a refrigerator (4°C) or freezer (-20°C) in amber vials to protect from light.

  • Minimize the time samples spend in the autosampler tray, especially if it is not temperature-controlled.

Question: Are your GC inlet parameters optimized? Answer: High temperatures in the GC inlet can cause thermal degradation of pyrethroids. Solution:

  • Evaluate the GC inlet temperature. While a high temperature is needed for efficient volatilization, excessively high temperatures can degrade this compound. Try lowering the inlet temperature in increments of 10-20°C to see if recovery improves without compromising peak shape.

  • Consider using a pulsed splitless or other cool injection technique if available on your instrument.

Question: Could there be adsorption to glassware or other surfaces? Answer: Pyrethroids are known to be "sticky" compounds and can adsorb to active sites on glass surfaces, leading to lower than expected concentrations. Solution:

  • Use silanized glassware (e.g., autosampler vials, inserts) to minimize active sites.

  • Ensure all glassware is scrupulously clean.

  • Consider using polypropylene vials if compatibility is confirmed.

Quantitative Data on Fenpropathrin Stability

The following table summarizes the stability of Fenpropathrin in a common organic solvent under different storage conditions. While this data is for the non-deuterated form, it provides a strong indication of the stability profile for this compound, as the primary degradation pathway is not affected by the deuteration in the d5 position.

SolventConcentrationTemperatureDurationPercent RecoveryReference
Acetonitrile10 µg/mLRoom Temp (~20°C)24 hours~95%Assumed from general pyrethroid stability literature
Acetonitrile10 µg/mLRoom Temp (~20°C)72 hours~85%Assumed from general pyrethroid stability literature
Acetonitrile10 µg/mL4°C7 days>98%Assumed from general pyrethroid stability literature
Acetonitrile10 µg/mL-20°C30 days>99%Assumed from general pyrethroid stability literature

Note: This data is representative and compiled from general knowledge of pyrethroid stability. It is highly recommended to perform an in-house stability study under your specific experimental conditions to generate precise data for your laboratory.

Experimental Protocols

Protocol: Analysis of this compound in a Non-biological Matrix (e.g., Environmental Swab)

This protocol outlines a general procedure for the extraction and analysis of this compound from a surface swab sample using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation and Extraction:

    • Place the swab in a 15 mL polypropylene centrifuge tube.

    • Add 5 mL of acetonitrile.

    • Vortex for 1 minute to extract this compound from the swab.

    • Remove the swab, pressing it against the side of the tube to recover as much solvent as possible.

    • Filter the extract through a 0.22 µm PTFE syringe filter into a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.

    • Reconstitute the residue in 1 mL of acetonitrile or a suitable solvent for GC-MS analysis.

    • Transfer the reconstituted sample to a 2 mL amber autosampler vial.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

    • Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250°C (optimization may be required).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp to 280°C at 20°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor for this compound: Determine the characteristic ions from a full scan spectrum of a standard. Likely ions would be the molecular ion and major fragment ions, taking into account the d5 mass shift.

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

  • Quality Control:

    • Analyze a solvent blank with each batch of samples to check for contamination.

    • Run a calibration curve with at least five concentration levels of this compound standard at the beginning of each analytical run.

    • Include a continuing calibration verification (CCV) standard after every 10-15 samples to monitor instrument performance.

    • Prepare and analyze a matrix blank and a matrix spike sample to assess recovery and matrix effects.

Visualizations

Fenpropathrin_Degradation_Pathway Fenpropathrin_d5 This compound Hydrolysis Hydrolysis (Ester Cleavage) Fenpropathrin_d5->Hydrolysis TMPCA 2,2,3,3-Tetramethyl- cyclopropanecarboxylic Acid Hydrolysis->TMPCA Acid Moiety PBA_d5_alcohol 3-Phenoxybenzyl Alcohol-d5 Hydrolysis->PBA_d5_alcohol Alcohol Moiety Oxidation Oxidation PBA_d5_alcohol->Oxidation PBA_d5_acid 3-Phenoxybenzoic Acid-d5 (3-PBA-d5) Oxidation->PBA_d5_acid

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow Start Low Recovery of This compound Detected Check_pH Is the sample extract pH alkaline (>7)? Start->Check_pH Adjust_pH Adjust pH to 6-7 during sample prep. Re-analyze. Check_pH->Adjust_pH Yes Check_Storage Were extracts stored at RT or exposed to light for an extended period? Check_pH->Check_Storage No Resolved Issue Resolved Adjust_pH->Resolved Proper_Storage Store extracts at 4°C or -20°C in amber vials. Re-prepare and analyze. Check_Storage->Proper_Storage Yes Check_GC_Inlet Is the GC inlet temperature excessively high? Check_Storage->Check_GC_Inlet No Proper_Storage->Resolved Optimize_Inlet Lower inlet temperature. Consider cool injection techniques. Re-analyze. Check_GC_Inlet->Optimize_Inlet Yes Check_Adsorption Are you using non-silanized glassware? Check_GC_Inlet->Check_Adsorption No Optimize_Inlet->Resolved Use_Silanized Use silanized vials/inserts. Ensure glassware is clean. Re-analyze. Check_Adsorption->Use_Silanized Yes Check_Adsorption->Resolved No Use_Silanized->Resolved

Caption: Troubleshooting workflow for low this compound recovery.

References

Improving signal-to-noise ratio for low-level Fenpropathrin-d5 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for low-level Fenpropathrin-d5 detection.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, providing step-by-step solutions to enhance signal intensity and reduce background noise.

Issue: Low or No Signal for this compound

A weak or absent signal for the deuterated internal standard can arise from various factors throughout the analytical workflow.[1][2]

Systematic Troubleshooting Workflow

cluster_0 Initial Checks cluster_1 Mass Spectrometer Optimization cluster_2 Chromatography & Sample Preparation A Verify Standard Integrity (Prepare fresh standard) B Direct Infusion Analysis (Bypass LC) A->B Standard OK C Check MS Tuning & Calibration B->C Signal Confirmed F Review Chromatographic Peak Shape B->F No/Low Signal D Optimize Source Parameters (Voltage, Temperature, Gas Flow) C->D E Optimize Analyte-Specific Parameters (DP, CE) D->E G Evaluate Sample Preparation (Extraction Efficiency, Cleanup) F->G H Investigate Matrix Effects (Dilution, Matrix-Matched Standards) G->H

Caption: A logical workflow for troubleshooting low signal-to-noise ratio.

Possible Cause 1: Instrument Malfunction or Suboptimal Settings

  • Solution:

    • Verify Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.

    • Optimize Source Parameters: Fine-tune ion source settings such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the ionization efficiency for this compound.[2]

    • Compound-Specific Parameter Optimization: Independently optimize the declustering potential (DP) and collision energy (CE) for both Fenpropathrin and this compound to ensure maximum signal intensity for each specific multiple reaction monitoring (MRM) transition.[3]

Possible Cause 2: Issues with the Internal Standard

  • Solution:

    • Check Standard Integrity: Ensure the this compound standard has not degraded. Prepare a fresh stock solution and compare its response to the existing one.[2]

    • Appropriate Concentration: An inappropriate concentration of the internal standard can lead to poor signal-to-noise at the lower end of the calibration curve or detector saturation at the higher end. A common practice is to use an internal standard concentration that results in a signal intensity of approximately 50% of the highest calibration standard.

    • Deuterium Exchange: If deuterium atoms are in chemically unstable positions, they can exchange with hydrogen from the solvent, leading to a decreased signal for the deuterated standard. Use an internal standard where deuterium labels are on stable positions, like the carbon backbone.

Possible Cause 3: Matrix Effects

Co-eluting substances from the sample matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement.

  • Solution:

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.

    • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for matrix-induced signal changes.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect on the ionization of the target analyte.

Possible Cause 4: Chromatographic Problems

  • Solution:

    • Peak Shape: Broad or tailing chromatographic peaks result in a lower signal height and, consequently, a poorer signal-to-noise ratio. Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve sharp, symmetrical peaks.

    • Retention Time Shifts: A slight difference in retention time between the analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect". If this shift is significant, the two compounds may be affected differently by matrix effects. Adjusting the chromatography to ensure co-elution is crucial for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mass difference between Fenpropathrin and its deuterated internal standard?

A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap. This compound provides a sufficient mass difference to minimize the contribution of the natural M+1 and M+2 isotopes of the unlabeled analyte to the internal standard's signal.

Q2: I'm observing a retention time shift between Fenpropathrin and this compound. Is this normal?

Yes, a small retention time shift, known as the "chromatographic isotope effect," is a documented phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While normal, it's important to ensure this shift doesn't cause the analyte and internal standard to elute in regions with different levels of matrix effects, as this can impact quantification.

Q3: How can I minimize matrix effects when analyzing this compound in complex samples?

To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Utilize methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by a cleanup step such as dispersive solid-phase extraction (dSPE) or SPE cartridges.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to compensate for any signal suppression or enhancement caused by the matrix.

  • Stable Isotope-Labeled Internal Standard: The use of this compound itself is a key strategy to correct for matrix effects, as it should be affected in the same way as the unlabeled analyte.

Q4: What are the key mass spectrometry parameters to optimize for this compound?

For optimal detection, you should perform compound-specific tuning. The key parameters to optimize for each MRM transition (for both Fenpropathrin and this compound) are:

  • Declustering Potential (DP): This voltage is applied to prevent solvent clusters from entering the mass analyzer.

  • Collision Energy (CE): This energy is used to fragment the precursor ion into product ions in the collision cell.

A systematic approach involves infusing the standard solution and varying these parameters to find the values that yield the maximum signal intensity.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters

This protocol outlines the steps for optimizing the declustering potential (DP) and collision energy (CE) for this compound using direct infusion.

  • Prepare a standard solution of this compound at a concentration of 100-1000 ng/mL in a solvent similar to the initial mobile phase conditions.

  • Infuse the solution into the mass spectrometer at a low, constant flow rate (e.g., 5-10 µL/min).

  • Identify the Precursor Ion: In the instrument control software, perform a Q1 scan to identify the most abundant ion, which is typically the protonated molecule [M+H]⁺.

  • Select Product Ions: Perform a product ion scan by setting the Q1 quadrupole to transmit only the precursor ion and scanning the Q3 quadrupole to detect fragment ions. Select two to three of the most intense and stable product ions for MRM transitions.

  • Optimize Declustering Potential (DP): For the precursor ion, ramp the DP across a suitable range and monitor the signal intensity. The optimal DP is the voltage that produces the maximum signal.

  • Optimize Collision Energy (CE): Using the optimized DP, create an experiment to ramp the CE for each selected MRM transition (precursor → product pair). The optimal CE is the value that yields the maximum intensity for each specific transition.

Protocol 2: Sample Preparation using QuEChERS and SPE Cleanup

This protocol is a general guideline for the extraction of Fenpropathrin from a solid matrix, such as a food sample, followed by cleanup.

Sample Preparation and Analysis Workflow

cluster_0 Extraction cluster_1 Cleanup cluster_2 Analysis A Homogenize Sample B Add Acetonitrile & Salts (QuEChERS) A->B C Shake & Centrifuge B->C D Take Supernatant C->D E SPE Cleanup D->E F Elute & Evaporate E->F G Reconstitute in Mobile Phase F->G H Add this compound IS G->H I Inject into LC-MS/MS H->I

Caption: An experimental workflow for sample preparation and analysis.

  • Sample Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g) into a centrifuge tube.

  • Extraction:

    • Add an appropriate volume of acetonitrile (e.g., 10-15 mL).

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >3000 rpm) for 5 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Pass the extract through an appropriate SPE cartridge (e.g., silica-based).

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable solvent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Spike with the this compound internal standard to a known concentration.

    • The sample is now ready for injection into the LC-MS/MS system.

Data Summary

Table 1: Factors Affecting Signal-to-Noise Ratio and Recommended Actions

FactorPotential IssueRecommended Action
Mass Spectrometer Suboptimal ionization and fragmentationTune and calibrate the instrument; optimize source parameters and compound-specific parameters (DP, CE).
Internal Standard Degradation, incorrect concentration, isotopic instabilityUse a fresh standard, optimize concentration, and ensure deuterium labels are on stable positions.
Sample Matrix Ion suppression or enhancementImprove sample cleanup (e.g., SPE), use matrix-matched standards, or dilute the sample.
Chromatography Poor peak shape, significant isotope effectOptimize LC method (mobile phase, gradient, flow rate, temperature) to achieve sharp, co-eluting peaks.

Table 2: Typical MS/MS Transitions for Fenpropathrin (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Fenpropathrin[M+H]⁺Specific Fragment 1Specific Fragment 2
This compound[M+H]⁺Specific Fragment 1'Specific Fragment 2'

Note: The exact m/z values for precursor and product ions should be determined empirically by following the optimization protocol.

References

Analyte protectants for improving Fenpropathrin analysis in GC/MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fenpropathrin GC/MS/MS Analysis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the use of analyte protectants (APs) to improve the Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) analysis of Fenpropathrin.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an analyte protectant in GC/MS/MS analysis?

A1: Analyte protectants are compounds added to both sample extracts and calibration standards to minimize the loss of active analytes, such as Fenpropathrin, within the GC system.[1][2] They function by masking active sites (e.g., free silanol groups) in the GC inlet liner and the front of the analytical column.[2][3][4] This process reduces analyte degradation and adsorption, leading to improved peak shapes, increased signal response, and more rugged analytical methods.

Q2: How do analyte protectants counteract matrix-related issues?

A2: In pesticide residue analysis, a phenomenon known as the "matrix-induced chromatographic response enhancement" is often observed. This occurs when non-volatile components from the sample matrix (like sugars or fatty acids) coat the active sites in the GC system, preventing susceptible analytes from degrading or adsorbing. This leads to a better response for analytes in a matrix compared to a clean solvent. Analyte protectants mimic this positive effect by intentionally introducing compounds that mask these active sites. This allows for the use of matrix-free calibration standards, simplifying quantification and improving accuracy.

Q3: Which analyte protectants are most effective for Fenpropathrin, a synthetic pyrethroid?

A3: For synthetic pyrethroids like Fenpropathrin, which are mid-to-late eluting compounds, a combination of analyte protectants is often most effective. A mixture containing 3-ethoxy-1,2-propanediol (ethylglycerol), L-gulonic acid γ-lactone (gulonolactone), and D-sorbitol has proven effective for a wide range of pesticides, including Fenpropathrin. Compounds with multiple hydroxyl groups, such as sugars and their derivatives, are particularly effective at forming hydrogen bonds with active sites in the GC system.

Q4: Can the use of analyte protectants extend the maintenance cycle of my GC/MS/MS system?

A4: Yes. By masking active sites and reducing the impact of non-volatile matrix components, analyte protectants contribute to a more robust and rugged method. This improved ruggedness can reduce the frequency of required maintenance, such as changing the inlet liner or trimming the analytical column.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) for Fenpropathrin Active sites in the GC inlet liner or the front of the analytical column are causing analyte interaction and adsorption.1. Add Analyte Protectants: Introduce a mixture of analyte protectants (see protocol below) to both your samples and standards to mask these active sites. 2. Inlet Maintenance: Replace the GC inlet liner with a fresh, deactivated liner. 3. Column Maintenance: Trim 10-20 cm from the front of the GC column to remove the contaminated section.
Low Signal Intensity / Poor Recovery Fenpropathrin is degrading in the hot GC inlet or adsorbing to active sites, preventing a sufficient quantity from reaching the detector.1. Use Analyte Protectants: This is the most direct way to prevent degradation and adsorption. Studies have shown significant peak enhancement with their use. 2. Optimize Injection Parameters: Ensure you are using a hot splitless injection, which is commonly used in these analyses. Review your inlet temperature to ensure it is appropriate for Fenpropathrin.
Inconsistent Results Between Batches The condition of the GC system is changing over time due to the accumulation of matrix components, leading to variable performance.1. Consistent Use of APs: Add analyte protectants to all injections (standards and samples) to maintain a consistently passivated system. This equalizes the response for all injections. 2. Regular Maintenance: Establish a routine schedule for replacing the liner and septum and trimming the column, especially when analyzing complex matrices.
Calibration Curve Fails Linearity Checks Lower concentration standards are disproportionately affected by active sites, leading to a non-linear response as the system becomes saturated at higher concentrations.1. Implement Analyte Protectants: APs ensure that even low-concentration analytes are protected from active sites, leading to a more linear and predictable response across the calibration range.

Data on Analyte Protectant Performance

The use of analyte protectants has been shown to significantly improve the analysis of various pesticide groups, including synthetic pyrethroids like Fenpropathrin.

Analyte Protectant(s)Pesticide GroupObserved ImprovementReference
D-sorbitol, 3-ethoxy-1,2-propanediol, L-gulonic acid γ-lactoneSynthetic Pyrethroids (incl. Fenpropathrin)Peak enhancement of up to 41% and better peak separation.
Mixture of ethylglycerol, gulonolactone, and sorbitolVarious GC-amenable pesticidesMinimized losses of susceptible analytes and significantly improved peak shapes by reducing tailing.

Experimental Protocol: Preparation and Use of Analyte Protectant Cocktail

This protocol is based on a widely cited and effective mixture for multi-residue pesticide analysis.

1. Objective: To prepare a stock solution of analyte protectants (APs) and add it to final sample extracts and calibration standards to improve the GC/MS/MS analysis of Fenpropathrin.

2. Materials:

  • 3-ethoxy-1,2-propanediol (Ethylglycerol)

  • L-gulonic acid γ-lactone (Gulonolactone)

  • D-sorbitol

  • Acetonitrile (High-Purity, for pesticide residue analysis)

  • Toluene (High-Purity, for pesticide residue analysis)

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Preparation of AP Stock Solution: a. Prepare an intermediate stock solution of Sorbitol (100 mg/mL) by dissolving 1 g of D-sorbitol in 10 mL of acetonitrile/toluene (3:1, v/v). Note: Gentle heating and sonication may be required to fully dissolve the sorbitol. b. Prepare the final combined AP stock solution by weighing the following into a 10 mL volumetric flask:

  • Ethylglycerol: 1.0 g
  • Gulonolactone: 0.1 g c. Add 1 mL of the 100 mg/mL Sorbitol stock solution to the flask. d. Bring the flask to a final volume of 10 mL with acetonitrile/toluene (3:1, v/v). e. This final stock solution contains:
  • Ethylglycerol: 100 mg/mL
  • Gulonolactone: 10 mg/mL
  • Sorbitol: 10 mg/mL

4. Application to Samples and Standards: a. Take your final sample extract (e.g., from a QuEChERS procedure, dissolved in a suitable solvent like hexane or toluene). b. For every 990 µL of sample extract or calibration standard, add 10 µL of the combined AP stock solution. c. Vortex the vial thoroughly to ensure complete mixing. d. The final concentration of the analyte protectants in the injected solution will be:

  • Ethylglycerol: 10 mg/mL
  • Gulonolactone: 1 mg/mL
  • Sorbitol: 1 mg/mL e. The sample is now ready for injection into the GC/MS/MS system.

Visualizations

Workflow for Fenpropathrin Analysis Using Analyte Protectants

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC/MS/MS System cluster_data Data Analysis SamplePrep 1. Sample Extraction (e.g., QuEChERS) AddAP_Sample 3. Add AP Cocktail to Sample Extract SamplePrep->AddAP_Sample SolventStd 2. Prepare Calibration Standards (in neat solvent) AddAP_Std 4. Add AP Cocktail to Standards SolventStd->AddAP_Std Injection 5. Hot Splitless Injection AddAP_Sample->Injection AddAP_Std->Injection Inlet 6. GC Inlet (Active Sites Blocked by APs) Injection->Inlet Column 7. GC Column Separation (Analyte Protected) Inlet->Column Detection 8. MS/MS Detection Column->Detection Analysis 9. Data Acquisition & Quantification Detection->Analysis Result Improved Peak Shape & Accurate Results Analysis->Result Analyte_Protection cluster_0 Without Analyte Protectant cluster_1 With Analyte Protectant Liner1 GC Inlet Surface Result: Signal Loss & Peak Tailing ActiveSite1 Active Site Degradation Degradation/ Adsorption ActiveSite1->Degradation Fenpropathrin1 Fenpropathrin Fenpropathrin1->ActiveSite1 Interaction Liner2 GC Inlet Surface Result: Strong Signal & Sharp Peak ActiveSite2 Active Site AP Analyte Protectant AP->ActiveSite2 Masking Fenpropathrin2 Fenpropathrin Elution Successful Elution Fenpropathrin2->Elution Passes Unhindered

References

Strategies to reduce background interference for Fenpropathrin-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fenpropathrin-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to background interference and matrix effects when analyzing this compound.

Q1: I am observing significant background noise and inconsistent results in my this compound analysis. What could be the cause?

A1: High background noise and inconsistent results are often due to "matrix effects." Matrix effects occur when other components in your sample extract interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can either suppress the signal, leading to lower than expected concentrations, or enhance it, causing artificially high readings.[1][3] Common sources of matrix components include lipids, proteins, salts, and pigments from the sample.[1]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: You can assess the presence and extent of matrix effects by comparing the signal response of this compound in a pure solvent standard to the response in a sample matrix spiked with the same concentration of the standard. A significant difference in the signal intensity indicates the presence of matrix effects. Another common approach is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract (matrix-matched calibration).

Q3: What are the primary strategies to reduce background interference for this compound?

A3: The primary strategies to mitigate background interference and matrix effects for this compound analysis fall into three main categories:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. This can be achieved through various extraction and clean-up techniques.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method can help separate this compound from co-eluting matrix components.

  • Mass Spectrometry Parameter Optimization: Fine-tuning the mass spectrometer's settings can improve the selectivity and sensitivity for this compound.

The following sections provide more detailed guidance on each of these strategies.

Sample Preparation Strategies to Minimize Interference

Effective sample preparation is crucial for reducing matrix effects. Below are detailed protocols for recommended techniques.

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis. However, modifications are often necessary to handle complex matrices and effectively remove interferences for pyrethroids like this compound.

Experimental Protocol: Modified QuEChERS for Complex Matrices

  • Sample Homogenization: Weigh 10-15 g of your homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile. For high-fat matrices, a mixture of acetonitrile and ethyl acetate may improve extraction efficiency.

    • Add internal standards, including this compound.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbents.

    • The choice of sorbents is critical for removing specific interferences. A common combination for pyrethroid analysis in fatty matrices includes:

      • PSA (Primary Secondary Amine): Removes sugars, fatty acids, and organic acids.

      • C18: Removes non-polar interferences like fats.

      • GCB (Graphitized Carbon Black): Removes pigments and sterols. Caution: GCB can retain planar molecules, so its use should be evaluated carefully for potential loss of Fenpropathrin.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Collect the supernatant.

    • The extract can be directly analyzed or concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Quantitative Data on Sorbent Performance:

Sorbent CombinationTarget Interferences RemovedPotential Impact on this compound
PSA + C18Sugars, fatty acids, lipidsGenerally good recovery for pyrethroids.
PSA + GCBPigments, sterols, polar interferencesHigh potential for analyte loss; requires careful optimization.
PSA + C18 + GCBBroad spectrum of interferencesMost effective for highly complex matrices, but with the highest risk of analyte loss.
Solid-Phase Extraction (SPE) for Clean-up

SPE can be used as a standalone technique or as a clean-up step after QuEChERS for enhanced removal of interfering compounds.

Experimental Protocol: SPE Clean-up

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., reversed-phase C18 or a polymeric sorbent) with the elution solvent followed by the equilibration solvent.

  • Sample Loading: Load the sample extract (from QuEChERS or another initial extraction) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound.

  • Elution: Elute this compound with a stronger organic solvent (e.g., ethyl acetate or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Optimization

Q4: How can I optimize my LC method to reduce interference?

A4: Optimizing your chromatographic separation is key to resolving this compound from matrix components that may co-elute. Consider the following:

  • Column Chemistry: Use a high-efficiency column, such as one with sub-2 µm particles or superficially porous particles, to achieve better peak separation. A C18 stationary phase is commonly used for pyrethroid analysis.

  • Mobile Phase Gradient: A well-optimized gradient elution can effectively separate analytes from interferences. Experiment with different gradient profiles and solvent compositions (e.g., acetonitrile and water with modifiers like formic acid or ammonium formate) to achieve the best separation.

  • Flow Rate: Adjusting the flow rate can impact peak shape and resolution.

Q5: What LC-MS/MS parameters should I focus on to improve selectivity for this compound?

A5: Proper tuning of the mass spectrometer is crucial for selective detection of this compound.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, but for some nonpolar compounds, Atmospheric Pressure Chemical Ionization (APCI) might offer better sensitivity and reduced matrix effects.

  • Source Parameters: Optimize the ion source parameters, including gas flows (nebulizer and auxiliary gas), temperature, and ion spray voltage, to maximize the signal for this compound.

  • Multiple Reaction Monitoring (MRM): Use highly specific precursor-to-product ion transitions for this compound. Selecting unique transitions that are not shared by background ions will significantly improve selectivity. It is advisable to monitor at least two transitions for confident identification and quantification.

Table of Suggested Initial LC-MS/MS Parameters:

ParameterSuggested Setting
LC Column C18, < 2.6 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a lower percentage of B, ramp up to elute this compound, followed by a high-organic wash.
Ionization Mode ESI Positive
Ion Source Temp. 500-550 °C
IonSpray Voltage ~5500 V
Curtain Gas ~20 psi

Note: These are starting points and should be optimized for your specific instrument and application.

Visualizing Experimental Workflows

To further clarify the processes described, the following diagrams illustrate the experimental workflows.

QuEChERS_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample (10-15g) AddSolvent Add Acetonitrile & Internal Standard Sample->AddSolvent AddSalts Add QuEChERS Salts (MgSO4, NaCl) AddSolvent->AddSalts Shake Vortex/Shake AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddSorbents Add d-SPE Sorbents (PSA, C18) Transfer->AddSorbents Vortex2 Vortex AddSorbents->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 FinalExtract Collect Supernatant Centrifuge2->FinalExtract Analysis LC-MS/MS Analysis FinalExtract->Analysis

Caption: Modified QuEChERS workflow for this compound analysis.

SPE_Cleanup_Workflow cluster_start Initial Extract cluster_spe SPE Cartridge Steps cluster_final Final Preparation cluster_analysis Analysis InitialExtract Sample Extract (e.g., from QuEChERS) Condition Condition Cartridge InitialExtract->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) cleanup workflow.

References

Optimizing collision energy for Fenpropathrin-d5 MRM transitions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of collision energy for Fenpropathrin-d5 Multiple Reaction Monitoring (MRM) transitions, designed for researchers and professionals in analytical chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What is Collision Energy (CE), and why is its optimization crucial for MRM transitions?

A1: Collision Energy (CE) is the kinetic energy applied to a selected precursor ion in the collision cell of a tandem mass spectrometer to induce fragmentation. Optimizing this energy is critical because each precursor-to-product ion transition has a unique energy threshold at which fragmentation is most efficient. The primary goal is to find the CE value that produces the highest abundance of the specific product ion, thereby maximizing the sensitivity and selectivity of the analytical method.[1][2] Proper optimization ensures the most robust and reliable quantification of the target analyte.

Q2: What are the expected precursor and product ions for this compound?

A2: this compound is a deuterated internal standard. Its mass will be 5 Daltons higher than Fenpropathrin. The precursor ion is typically the protonated molecule, [M+H]⁺. While the exact optimal transitions for the deuterated standard should be determined empirically, the fragmentation pattern is expected to be very similar to the non-deuterated compound. The optimal collision energies should also be nearly identical.

Below are some reported MRM transitions for non-deuterated Fenpropathrin found in the literature, which serve as an excellent starting point for method development.

Q3: How is the optimal collision energy for a this compound MRM transition determined?

A3: The optimal collision energy is determined experimentally by infusing a standard solution of this compound into the mass spectrometer and monitoring the intensity of a specific product ion while systematically varying, or "ramping," the collision energy across a predefined range (e.g., 5 to 50 volts).[1] The CE value that yields the maximum product ion intensity is considered the optimum for that specific transition. This process can be performed manually or through automated software routines provided by the instrument manufacturer.[1]

Q4: Is it acceptable to use a generic or predicted collision energy value instead of performing an empirical optimization?

A4: While software can predict collision energy values using linear equations based on the precursor's mass-to-charge ratio, this approach may not be ideal for achieving maximum sensitivity.[3] Empirical, per-transition optimization is highly recommended. Studies have shown that using optimized linear equations can result in a signal gain compared to default equations, but individual optimization for each transition often yields the best performance. For methods requiring the highest sensitivity and accuracy, empirically determining the optimal CE for each MRM transition is best practice.

Troubleshooting Guide

Q1: My signal intensity is low even after optimizing the collision energy. What other factors should I investigate?

A1: Collision energy is just one of several critical parameters in a mass spectrometer. If the signal remains low after CE optimization, you should also optimize other instrument settings, particularly the ion source parameters. These include:

  • Source Temperature: Affects desolvation efficiency.

  • Gas Flows: Nebulizer, auxiliary, and curtain gas flows impact droplet formation and ion sampling.

  • IonSpray Voltage: Crucial for efficient ionization.

  • Declustering Potential (DP) or Cone Voltage (CV): This voltage prevents ion clustering and can cause in-source fragmentation if set too high. It should be optimized alongside the collision energy.

Q2: The optimal collision energy curve for my transition is very narrow and pointed, and my results have poor reproducibility (%RSD is high). What could be the cause?

A2: A very narrow or "spiky" collision energy profile can indicate that the fragmentation process is highly sensitive to small variations in instrument conditions, which can lead to poor reproducibility. This can sometimes occur with certain fragments. If you encounter this issue:

  • Verify Instrument Stability: Ensure the collision cell gas pressure is stable and the instrument has been properly calibrated.

  • Explore Alternative Transitions: If possible, investigate other product ions for this compound. A different fragment might exhibit a broader, more stable collision energy profile, leading to a more robust assay.

  • Adjust Dwell Time: Ensure the dwell time for the problematic transition is adequate to acquire a sufficient number of data points across the chromatographic peak.

Q3: I am seeing inconsistent peak areas between injections. Can this be related to the collision energy setting?

A3: While the set collision energy value itself does not change, inconsistency in peak areas often points to instability in the system that can affect fragmentation efficiency. If you have ruled out issues with the LC system and sample preparation, consider that fluctuations in the collision cell gas pressure or the voltages within the mass spectrometer can mimic the effect of a shifting collision energy, leading to variable fragmentation and inconsistent results. Running instrument diagnostics and performance qualifications can help identify underlying hardware instability.

Quantitative Data Summary

The following table summarizes MRM transitions for Fenpropathrin (non-deuterated) as reported in various sources. These serve as a starting point for developing a method for this compound. The precursor ion for this compound would be approximately m/z 355.2, but the product ions and optimal CE values are expected to be very similar.

Precursor Ion (m/z)Product Ion (m/z)Reported Collision Energy (V)
350.2125.112
350.255.144
350.1125.014
350.197.034
265.0210.015
181.0152.015

Note: Optimal collision energy is highly instrument-dependent. The values in this table should be used as a guide and must be empirically verified on your specific mass spectrometer.

Experimental Protocols

Detailed Methodology: Collision Energy Optimization for a this compound MRM Transition

This protocol outlines the general procedure for optimizing collision energy using Flow Injection Analysis (FIA) on a triple quadrupole mass spectrometer.

1. Materials and Reagents

  • This compound analytical standard.

  • LC-MS grade solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for preparing the standard solution and for use as the mobile phase.

  • A standard stock solution of this compound (e.g., 1 mg/mL).

  • A working solution for infusion (e.g., 100-500 ng/mL).

2. Instrument Setup

  • Configure the LC system for Flow Injection Analysis (FIA) by connecting the autosampler directly to the mass spectrometer's ion source, bypassing the analytical column.

  • Set a constant flow rate (e.g., 0.2-0.4 mL/min).

  • Set the mass spectrometer to monitor the expected precursor ion of this compound (e.g., m/z 355.2) in positive ion mode.

  • Optimize ion source parameters (temperature, gas flows, voltage) to achieve a stable and strong signal for the precursor ion.

3. Optimization Procedure

  • Step 1: Identify Product Ions. Perform a product ion scan by continuously injecting the working solution. Select the precursor ion (m/z 355.2) in the first quadrupole (Q1) and scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-360) to identify the most abundant and specific fragment ions.

  • Step 2: Create the CE Ramp Method. For each promising product ion identified, create a new acquisition method. Set Q1 to the precursor mass and Q3 to the product mass. Program the method to ramp the collision energy. For example, for the transition 355.2 > 125.1, set the instrument to acquire data while varying the CE from 5 V to 50 V in 2 V or 3 V increments.

  • Step 3: Acquire Data. Inject the working solution while running the CE ramp method. The instrument will generate a plot of product ion intensity as a function of collision energy.

  • Step 4: Determine the Optimum CE. Analyze the resulting data to identify the collision energy value that produced the maximum signal intensity for the product ion. This is the optimal CE for that specific MRM transition.

  • Step 5: Repeat for All Transitions. Repeat steps 2-4 for each MRM transition you plan to include in your final analytical method.

  • Step 6: Finalize Method. Create the final MRM method using the empirically determined optimal CE for each transition.

Visualizations

G prep Prepare this compound Standard (100-500 ng/mL) inject Inject/Infuse Standard via FIA prep->inject precursor Identify Precursor Ion ([M+H]⁺, e.g., m/z 355.2) inject->precursor product_scan Perform Product Ion Scan to Find Fragments precursor->product_scan select_prod Select Intense/Specific Product Ions for MRM product_scan->select_prod ramp_ce For Each Transition: Ramp Collision Energy (e.g., 5-50V) select_prod->ramp_ce plot Plot Product Ion Intensity vs. CE ramp_ce->plot identify_opt Identify CE with Maximum Intensity plot->identify_opt identify_opt->ramp_ce Repeat for next transition implement Implement Optimized MRM Method identify_opt->implement

Caption: Workflow for empirical optimization of collision energy for MRM transitions.

References

Technical Support Center: Managing Fenpropathrin-d5 Contamination in Your Analytical Workflow

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Fenpropathrin-d5 contamination in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical testing?

This compound is a deuterated form of Fenpropathrin, a synthetic pyrethroid insecticide. In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), this compound serves as an internal standard (IS). Because its chemical and physical properties are nearly identical to the non-labeled analyte (Fenpropathrin), it is added to samples at a known concentration to help accurately quantify the amount of Fenpropathrin present, correcting for variations during sample preparation and analysis.

Q2: I am observing a persistent this compound signal in my blank injections. What are the potential sources of this contamination?

A persistent signal of this compound in blank injections, often referred to as "carryover," can originate from several sources within your analytical system. The most common culprits include the autosampler needle and injection port, the analytical column, and transfer lines. Pyrethroids like Fenpropathrin are known to be "sticky" and can adsorb to surfaces within the LC or GC system.[1] Contaminated solvents, glassware, or pipette tips are also potential sources. It is crucial to systematically investigate each component of the workflow to identify the source of the contamination.

Q3: Can the purity of my this compound standard be a source of interference?

Yes, the purity of the internal standard is critical. While reputable suppliers provide a Certificate of Analysis (CoA) detailing the chemical and isotopic purity, impurities can still be present. These might include a small amount of the non-deuterated Fenpropathrin or other synthesis-related byproducts that could potentially interfere with your analysis. Always review the CoA for your standard and consider running a high-concentration injection of the internal standard alone to check for any unexpected peaks.

Q4: How does pH affect the stability of this compound, and how can this contribute to analytical issues?

Fenpropathrin has been shown to be unstable in alkaline conditions.[2] High pH can lead to the degradation of the molecule.[3] If your samples, solvents, or mobile phases are alkaline, it could cause the degradation of this compound, leading to a decreasing internal standard signal over time and affecting the accuracy of your quantification. It is advisable to maintain a neutral or slightly acidic pH during sample preparation and analysis to ensure the stability of both the analyte and the internal standard.

Q5: What are "matrix effects" and how can they impact my this compound signal?

Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix (e.g., soil, plasma, vegetable extract).[4][5] These effects can either suppress or enhance the signal of both Fenpropathrin and this compound. While the internal standard is designed to compensate for these effects, significant and variable matrix effects can still lead to inaccurate results. Proper sample cleanup is essential to minimize matrix effects.

Troubleshooting Guides

Issue 1: Persistent this compound Signal in Blanks (Carryover)

Symptoms:

  • A peak corresponding to this compound is observed in blank injections immediately following the injection of a high-concentration sample or standard.

  • The area of the this compound peak in the blank is significantly above the established limit of detection.

Troubleshooting Steps:

  • Isolate the Source:

    • Autosampler: The most common source of carryover. Clean the autosampler needle, injection port, and sample loop with a strong organic solvent. Consider using multiple, different wash solvents in your autosampler program (e.g., a strong organic solvent followed by a solvent similar to your mobile phase).

    • Column: If the contamination persists, bypass the column and inject a blank. If the signal disappears, the column is the likely source of carryover.

    • System: If the signal is still present after bypassing the column, the contamination may be in the transfer lines or the mass spectrometer source.

  • Implement Aggressive Washing:

    • Prepare a wash solution of 100% acetonitrile or a mixture of isopropanol and water to flush the system.

    • For persistent contamination, a more aggressive cleaning solution may be necessary. Consult your instrument manufacturer's guidelines for appropriate cleaning agents.

  • Optimize Injection Sequence:

    • Inject a series of solvent blanks after high-concentration samples to ensure the system is clean before the next sample injection.

    • Consider injecting a "dummy" sample with a high concentration of a compound that is not of interest to saturate active sites in the system that may be causing adsorption.

Issue 2: Inconsistent or Drifting this compound Response

Symptoms:

  • The peak area of this compound varies significantly across samples and quality controls.

  • A gradual decrease or increase in the this compound signal is observed throughout an analytical run.

Troubleshooting Steps:

  • Check for Standard Degradation:

    • As mentioned, Fenpropathrin is unstable in alkaline conditions. Ensure the pH of your samples and mobile phase is controlled.

    • Prepare fresh working solutions of your this compound standard. Deuterated standards can degrade over time, especially if not stored correctly.

  • Investigate Matrix Effects:

    • Matrix effects can cause signal suppression or enhancement.

    • Improve sample cleanup procedures. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by a dispersive solid-phase extraction (dSPE) cleanup is a common and effective approach for pesticide analysis in various matrices.

    • Evaluate the need for matrix-matched calibration standards to compensate for consistent matrix effects.

  • Assess Instrument Performance:

    • A dirty ion source in the mass spectrometer can lead to inconsistent ionization and signal drift. Perform routine source cleaning as recommended by the instrument manufacturer.

    • Check for leaks in the LC system, as this can cause fluctuations in flow rate and pressure, leading to variable signal response.

Quantitative Data Summary

The following table summarizes typical Limits of Detection (LOD) and Limits of Quantification (LOQ) for Fenpropathrin in various matrices, which can serve as a benchmark for assessing the level of background contamination.

MatrixAnalytical MethodLODLOQReference
ChilliGC-ECD0.02 mg/kg0.05 mg/kg
SoilGC-ECD0.02 mg/kg0.05 mg/kg
TomatoesGC-MS0.108 µg/kg0.452 µg/kg
TomatoesGC-MS1.63-10.5 mg/kg5.43-35 mg/kg
WaterNot Specified0.026-0.074 ng/mLNot Specified
OkraGC-MS/MS0.005 ppm0.01 ppm
Soil (Metabolites)LC-MS/MS0.005 µg/g0.01 µg/g
Drinking Water (Metabolites)LC-MS/MS0.5 µg/L1.00 µg/L

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fenpropathrin Analysis

This protocol is a general guideline based on the widely used QuEChERS method for pesticide residue analysis in food matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (dSPE) cleanup tubes containing sorbents like PSA (primary secondary amine) and C18.

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate amount of this compound internal standard.

    • Add the QuEChERS extraction salts to the tube.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (dSPE):

    • Take an aliquot of the acetonitrile supernatant from the extraction step.

    • Transfer it to a dSPE tube containing the appropriate sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Protocol 2: LC-MS/MS System Cleaning for Pyrethroid Contamination

This protocol provides a general procedure for cleaning an LC-MS system suspected of pyrethroid contamination. Always consult your instrument's manual for specific recommendations.

Materials:

  • LC-MS grade solvents (e.g., acetonitrile, isopropanol, methanol, water)

  • Formic acid (optional, for acidic wash)

  • A union to replace the column

Procedure:

  • System Flush (without column):

    • Remove the analytical column and replace it with a union.

    • Flush the entire system, including the autosampler, with 100% acetonitrile at a low flow rate for at least 30 minutes.

    • Follow with a flush of 100% isopropanol for 30 minutes.

    • Finally, flush with the initial mobile phase conditions until the system pressure stabilizes.

  • Column Cleaning (if necessary):

    • If the column is identified as the source of contamination, it can sometimes be cleaned by reversing the flow direction and flushing with a strong solvent.

    • Follow the column manufacturer's instructions for recommended cleaning procedures and solvent compatibility.

  • Source Cleaning:

    • If contamination persists, the mass spectrometer's ion source may need to be cleaned.

    • Follow the manufacturer's detailed instructions for disassembling, cleaning, and reassembling the ion source components. This typically involves sonicating the metal parts in a cleaning solution.

Visualizations

Caption: Troubleshooting workflow for this compound contamination.

ContaminationSources cluster_sources Potential Contamination Sources cluster_workflow Analytical Workflow Solvents Solvents & Reagents Workflow_Prep Preparation Solvents->Workflow_Prep Impure Solvents Glassware Glassware & Plasticware Glassware->Workflow_Prep Residue on Surfaces Standard Internal Standard Stock Standard->Workflow_Prep Degradation/Impurity SamplePrep Sample Preparation Workflow_Inject Injection SamplePrep->Workflow_Inject Matrix Carryover Autosampler Autosampler Autosampler->Workflow_Inject Needle/Port Residue LC_System LC System Workflow_Analysis Analysis LC_System->Workflow_Analysis Column/Tubing Adsorption Workflow_Start Sample Workflow_Start->Workflow_Prep Workflow_Prep->Workflow_Inject Workflow_Inject->Workflow_Analysis Workflow_End Results Workflow_Analysis->Workflow_End

Caption: Potential sources of this compound contamination.

References

Technical Support Center: Refinement of QuEChERS Cleanup for Complex Matrices with Fenpropathrin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for the analysis of Fenpropathrin-d5 in complex matrices.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the sample preparation and analysis of this compound using QuEChERS.

Q1: I am experiencing low recovery of this compound from a high-fat matrix (e.g., avocado, nuts). What could be the cause and how can I improve it?

A1: Low recovery of this compound in high-fat matrices is a common issue. The primary cause is often the incomplete removal of lipids during the dispersive solid-phase extraction (dSPE) cleanup step, which can lead to matrix effects in the analytical instrument.

Troubleshooting Steps:

  • Increase the amount of C18 sorbent: C18 is effective at removing non-polar interferences like fats.[1][2] Consider doubling the amount of C18 in your dSPE tube.

  • Introduce a freezing step: After the initial extraction and centrifugation, place the acetonitrile extract at -20°C for 30-60 minutes. Lipids will precipitate and can be removed by centrifugation before proceeding to the dSPE cleanup.

  • Optimize the extraction solvent: While acetonitrile is standard, for particularly challenging matrices, exploring different solvent systems or modifiers may be beneficial.

Q2: My chromatograms show significant matrix interference, even after dSPE cleanup. How can I achieve a cleaner extract for a pigmented matrix (e.g., spinach, red peppers)?

A2: Pigmented matrices often contain chlorophyll and other polar interferences that can co-elute with your analyte and cause ion suppression or enhancement in LC-MS/MS analysis.

Troubleshooting Steps:

  • Incorporate Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments like chlorophyll.[1] However, be cautious as GCB can also retain planar pesticides. It is crucial to optimize the amount of GCB to avoid loss of this compound. Start with a small amount (e.g., 25 mg per mL of extract) and evaluate the recovery.

  • Use a combination of sorbents: A mix of PSA (Primary Secondary Amine), C18, and GCB can provide a broad-spectrum cleanup for complex matrices.[1][2]

  • Consider alternative sorbents: For certain matrices, novel sorbents like chitosan or Z-Sep may offer better cleanup performance with less analyte loss.

Q3: I am observing poor reproducibility for my this compound internal standard. What are the likely causes?

A3: Poor reproducibility of the internal standard can stem from several factors throughout the QuEChERS workflow.

Troubleshooting Steps:

  • Ensure accurate spiking: Verify the concentration and volume of the this compound internal standard solution being added to the sample. Ensure it is added at the very beginning of the sample preparation process to account for losses during all steps.

  • Homogenize the sample thoroughly: Inconsistent sample homogeneity can lead to variable extraction efficiency. Ensure your sample is finely homogenized before taking a subsample for extraction.

  • Check for pH sensitivity: Although Fenpropathrin is generally stable, extreme pH conditions during extraction could potentially lead to degradation. The use of buffered QuEChERS methods (e.g., AOAC or EN methods) can help maintain a stable pH.

  • Evaluate matrix effects: Even with an isotopically labeled internal standard, severe matrix effects can sometimes impact reproducibility. Further cleanup or dilution of the final extract may be necessary.

Q4: Can I use the same QuEChERS cleanup protocol for different types of complex matrices?

A4: While the basic QuEChERS protocol is robust, it is highly recommended to optimize the cleanup step for each specific matrix type. The composition of co-extractive interferences varies significantly between fatty, pigmented, and high-sugar matrices, necessitating different types and amounts of dSPE sorbents for effective cleanup.

Data on Sorbent Performance in QuEChERS Cleanup

The following table summarizes the typical performance of different dSPE sorbent combinations for the removal of common interferences in complex matrices, which can impact the recovery of this compound.

Sorbent CombinationTarget InterferencesPotential Impact on this compound RecoverySuitable Matrices
PSA (Primary Secondary Amine)Sugars, organic acids, fatty acidsMinimalFruits, Vegetables
C18Fats, lipids, non-polar compoundsMinimalHigh-fat foods (avocado, nuts, seeds)
GCB (Graphitized Carbon Black)Pigments (chlorophyll), sterolsCan be significant if not optimizedHighly pigmented produce (spinach, kale)
PSA + C18Broad spectrum of interferencesGenerally good recoveryGeneral purpose for moderately complex matrices
PSA + C18 + GCBBroad spectrum including pigmentsRequires careful optimization to avoid analyte lossVery complex and pigmented matrices

Experimental Protocols

Modified QuEChERS Protocol for High-Fat Matrices
  • Sample Homogenization: Homogenize 10 g of the sample. For dry samples, add an appropriate amount of water to achieve a paste-like consistency.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., AOAC 2007.01 or EN 15662).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Freezing Step (Lipid Removal):

    • Transfer the acetonitrile supernatant to a clean tube.

    • Place the tube in a freezer at -20°C for 30-60 minutes.

    • Centrifuge at ≥3000 x g for 5 minutes to pellet the precipitated lipids.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the clear supernatant to a dSPE tube containing anhydrous magnesium sulfate and a higher amount of C18 (e.g., 50 mg C18 per mL of extract).

    • Vortex for 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract for analysis by GC-MS/MS or LC-MS/MS. The extract may be diluted if necessary to further reduce matrix effects.

Modified QuEChERS Protocol for Highly Pigmented Matrices
  • Sample Homogenization: Homogenize 10 g of the sample.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Extraction:

    • Follow the standard extraction procedure as described above.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant to a dSPE tube containing anhydrous magnesium sulfate, PSA, C18, and a carefully optimized amount of GCB (e.g., 25-50 mg per mL of extract).

    • Vortex for 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract for analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup Sample Homogenized Sample + This compound IS Solvent Add Acetonitrile Sample->Solvent Salts Add QuEChERS Salts Solvent->Salts Shake Shake Vigorously Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Extract Acetonitrile Extract Centrifuge1->Extract dSPE_Tube Transfer to dSPE Tube (PSA, C18, GCB, etc.) Extract->dSPE_Tube Vortex Vortex dSPE_Tube->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Clean Extract Centrifuge2->Final_Extract Analysis LC/GC-MS Analysis Final_Extract->Analysis

Caption: Standard QuEChERS workflow for pesticide analysis.

Troubleshooting_Logic cluster_low_recovery Low Recovery Solutions cluster_matrix_effect Matrix Effect Solutions cluster_reproducibility Reproducibility Solutions Start Start: Poor Result Issue Identify Issue Start->Issue LowRecovery Low Recovery Issue->LowRecovery Recovery MatrixEffect High Matrix Effect Issue->MatrixEffect Interference PoorRepro Poor Reproducibility Issue->PoorRepro Reproducibility IncreaseC18 Increase C18 for Fats LowRecovery->IncreaseC18 FreezingStep Add Freezing Step LowRecovery->FreezingStep CheckpH Check Extraction pH LowRecovery->CheckpH AddGCB Add GCB for Pigments MatrixEffect->AddGCB OptimizeSorbents Optimize Sorbent Mix MatrixEffect->OptimizeSorbents DiluteExtract Dilute Final Extract MatrixEffect->DiluteExtract VerifySpike Verify IS Spiking PoorRepro->VerifySpike EnsureHomogen Ensure Homogenization PoorRepro->EnsureHomogen RevalCleanup Re-evaluate Cleanup PoorRepro->RevalCleanup End Improved Result IncreaseC18->End FreezingStep->End CheckpH->End AddGCB->End OptimizeSorbents->End DiluteExtract->End VerifySpike->End EnsureHomogen->End RevalCleanup->End

References

Validation & Comparative

The Gold Standard in Fenpropathrin Analysis: A Comparative Guide to Fenpropathrin-d5 Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the pyrethroid insecticide Fenpropathrin, achieving accurate and reliable results is paramount. This guide provides an objective comparison of Fenpropathrin-d5 certified reference material (CRM) against alternative quantification methods, supported by established analytical principles and experimental data. The evidence unequivocally demonstrates the superiority of using an isotope-labeled internal standard like this compound for robust and defensible analytical outcomes, particularly in complex sample matrices.

The Challenge of Accurate Quantification: Matrix Effects

In analytical chemistry, especially when working with complex samples such as food, soil, or biological fluids, "matrix effects" are a significant source of error.[1][2][3] These effects, caused by other components in the sample, can either suppress or enhance the instrument's response to the target analyte (Fenpropathrin), leading to inaccurate quantification.[1][2]

This compound CRM: The Superior Solution

This compound is a stable isotope-labeled (SIL) internal standard where five hydrogen atoms in the Fenpropathrin molecule are replaced with deuterium. This mass difference allows a mass spectrometer to distinguish it from the native Fenpropathrin. Because its chemical and physical properties are nearly identical to the unlabeled analyte, this compound serves as an ideal internal standard. It co-elutes with Fenpropathrin during chromatographic separation and experiences the same variations during sample preparation, extraction, and analysis, including any matrix effects. By adding a known amount of this compound to every sample, standard, and blank at the beginning of the workflow, any signal variation affecting the native Fenpropathrin is mirrored in the internal standard. The final quantification is based on the ratio of the analyte signal to the internal standard signal, effectively nullifying the impact of matrix effects and other procedural inconsistencies.

Comparison of Quantification Methods

The choice of quantification strategy significantly impacts the quality of analytical data. Here, we compare the use of this compound CRM as an internal standard with two common alternatives: external standard calibration and the use of a non-isotopically labeled internal standard.

Performance ParameterThis compound (Isotope-Labeled Internal Standard)Non-Isotopically Labeled Internal Standard (Structural Analog)External Standard Calibration
Accuracy Excellent: Effectively corrects for matrix effects and procedural losses, leading to high accuracy even in complex matrices.Moderate to Poor: May not fully compensate for matrix effects as its chemical and physical properties differ from the analyte.Poor in complex matrices: Highly susceptible to matrix effects, leading to significant inaccuracies (underestimation or overestimation).
Precision (Repeatability) Excellent: High repeatability due to the correction of variations in sample preparation and injection volume.Good: Improves precision over external standard but is less reliable than an isotope-labeled standard.Moderate to Poor: Prone to variability from injection volume inconsistencies and matrix effects.
Robustness High: The method is less affected by variations in experimental conditions and sample matrix complexity.Moderate: Performance can vary between different matrices.Low: The method is highly sensitive to changes in the sample matrix and instrument performance.
Method Development More complex initially: Requires a mass spectrometer capable of differentiating between the labeled and unlabeled compounds.Moderate: Requires finding a suitable compound that is chemically similar to the analyte and does not interfere with other sample components.Simple: Easiest to implement initially.
Cost Higher initial cost: Certified isotope-labeled standards are more expensive.Lower cost: Structural analogs are generally less expensive than isotope-labeled standards.Lowest cost: Only the pure analyte standard is required.
Overall Recommendation Highly Recommended: The gold standard for accurate and reliable quantification, especially for regulatory and research applications.Acceptable with thorough validation: Can be used when an isotope-labeled standard is unavailable, but requires extensive validation to demonstrate its effectiveness.Not recommended for complex matrices: Suitable only for simple and clean sample matrices where matrix effects are negligible.

Experimental Workflow: Logical Relationship Diagram

The following diagram illustrates the logical workflow for the analysis of Fenpropathrin using this compound as an internal standard and highlights its role in mitigating analytical variability.

G Fenpropathrin Analysis Workflow with this compound CRM cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calibration Calibration Sample Sample (e.g., fruit, vegetable, soil) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound CRM Homogenization->Spiking Extraction QuEChERS Extraction (Acetonitrile) Spiking->Extraction Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Losses Procedural Losses (Extraction, Cleanup) Variability Injection Volume Variability Cleanup Dispersive SPE Cleanup Extraction->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS Final Extract Quantification Quantification GCMS->Quantification Peak Area Data (Fenpropathrin & this compound) Result Accurate Result Quantification->Result Standards Calibration Standards (with this compound) Standards->GCMS Matrix_Effects->GCMS Losses->Cleanup Variability->GCMS

Caption: Workflow for accurate Fenpropathrin analysis using this compound CRM.

Detailed Experimental Protocol: QuEChERS Extraction and GC-MS/MS Analysis

This protocol provides a representative method for the determination of Fenpropathrin in a fruit or vegetable matrix using this compound as an internal standard.

1. Reagents and Materials

  • Fenpropathrin certified reference material

  • This compound certified reference material (as a solution in a suitable solvent, e.g., acetonitrile)

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dSPE

2. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound CRM solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing the appropriate cleanup sorbents (e.g., MgSO₄, PSA, C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: Transfer the cleaned extract into an autosampler vial for GC-MS/MS analysis.

3. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for pesticide analysis (e.g., a low-bleed (5%-phenyl)-methylpolysiloxane column).

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (pulsed splitless)

    • Oven Temperature Program: Start at 70 °C, hold for 1 minute, ramp to 180 °C at 25 °C/min, then ramp to 300 °C at 5 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Fenpropathrin and this compound for confident identification and quantification.

4. Quantification

Prepare a series of calibration standards containing known concentrations of Fenpropathrin and a constant concentration of this compound. Generate a calibration curve by plotting the ratio of the peak area of Fenpropathrin to the peak area of this compound against the concentration of Fenpropathrin. The concentration of Fenpropathrin in the samples is then calculated from this calibration curve.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and reliability in Fenpropathrin quantification, this compound CRM is the unequivocally superior choice for an internal standard. Its ability to mimic the behavior of the native analyte throughout the analytical process ensures robust and defensible results, especially when analyzing challenging sample matrices. While alternative methods may be simpler or less expensive to implement initially, they introduce a greater potential for error and should only be used with a thorough understanding of their limitations and with extensive method validation. The use of this compound CRM is a critical component of a rigorous quality control strategy in any laboratory performing Fenpropathrin analysis.

References

A Comparative Guide to Method Validation for Fenpropathrin Analysis: The Role of Fenpropathrin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of the pyrethroid insecticide Fenpropathrin, with a focus on the utility of Fenpropathrin-d5 as an internal standard. The selection of an appropriate analytical method with robust validation is paramount for generating accurate and reliable data in pesticide residue analysis. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

The Importance of Internal Standards in Pesticide Analysis

In complex matrices such as fruits, vegetables, and soil, the accurate quantification of pesticide residues can be challenging due to matrix effects and variations in sample preparation. Matrix effects, caused by co-extracted compounds, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Procedural losses during extraction and cleanup steps can also contribute to variability.

The use of an internal standard (IS) is a widely accepted strategy to compensate for these sources of error. An ideal internal standard should have similar physicochemical properties to the analyte of interest and behave similarly during sample preparation and analysis, but be distinguishable by the detector. Isotopically labeled internal standards, such as this compound, are considered the gold standard for mass spectrometry-based methods. The deuterium atoms in this compound increase its mass without significantly altering its chemical behavior, allowing it to be co-extracted and co-eluted with the native Fenpropathrin while being detected at a different mass-to-charge ratio (m/z). This allows for precise correction of both matrix effects and recovery losses, leading to improved accuracy and precision.[1][2]

Comparative Analysis of Methodologies

This guide compares three common approaches for Fenpropathrin analysis:

  • Method with this compound as Internal Standard (Recommended): This approach utilizes a deuterated internal standard to provide the highest level of accuracy and precision.

  • Method with a Non-Isotopically Labeled Internal Standard: This method employs a compound with similar chemical properties to Fenpropathrin but without isotopic labeling. While more cost-effective than a deuterated standard, its ability to compensate for matrix effects and recovery losses may be less precise.

  • Method without an Internal Standard (External Standard Method): This approach relies on an external calibration curve for quantification. It is the simplest and least expensive method but is highly susceptible to matrix effects and procedural variability, often leading to less accurate results.

The following sections provide detailed experimental protocols and performance data for these methodologies.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices due to its simplicity, speed, and effectiveness.[3][4][5]

Materials:

  • Homogenized sample (e.g., tomato, cucumber)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • For methods using an internal standard, add a known amount of this compound or the non-isotopically labeled IS solution at this stage.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 for general fruit and vegetable matrices).

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

    • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

G cluster_extraction Extraction cluster_cleanup d-SPE Cleanup Sample 10g Homogenized Sample Add_IS Add Internal Standard (this compound or other) Sample->Add_IS Add_ACN Add 10mL Acetonitrile Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Add_IS->Add_ACN Vortex1 Vortex 1 min Add_Salts->Vortex1 Centrifuge1 Centrifuge 5 min Vortex1->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Add_dSPE Add d-SPE Sorbents Supernatant->Add_dSPE Vortex2 Vortex 30 sec Add_dSPE->Vortex2 Centrifuge2 Centrifuge 5 min Vortex2->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

QuEChERS Sample Preparation Workflow

Instrumental Analysis: GC-MS/MS and LC-MS/MS

Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the selective and sensitive detection of Fenpropathrin.

GC-MS/MS Protocol:

  • Gas Chromatograph (GC):

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Initial temperature 75 °C (hold 3 min), ramp at 25 °C/min to 120 °C, then ramp at 5 °C/min to 300 °C (hold 11 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can offer better sensitivity for pyrethroids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for Fenpropathrin and this compound should be optimized.

LC-MS/MS Protocol:

  • Liquid Chromatograph (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm).

    • Mobile Phase: Gradient elution with methanol and 5 mM ammonium acetate in water.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor for the ammonium adduct of Fenpropathrin ([M+NH₄]⁺).

G cluster_workflow Analytical Workflow QuEChERS_Extract QuEChERS Extract GC_MSMS GC-MS/MS Analysis QuEChERS_Extract->GC_MSMS LC_MSMS LC-MS/MS Analysis QuEChERS_Extract->LC_MSMS Data_Processing Data Processing & Quantification GC_MSMS->Data_Processing LC_MSMS->Data_Processing

Instrumental Analysis Workflow

Performance Data Comparison

The following tables summarize typical method validation data for Fenpropathrin analysis using different approaches. The data is compiled from various studies and is intended for comparative purposes. The specific matrix and analytical conditions can influence performance characteristics.

Table 1: Method Performance using this compound (or other deuterated pyrethroid) as Internal Standard

ParameterMatrixAnalytical MethodValueReference
Recovery (%)WaterGC-MS81-94
RSD (%)WaterGC-MSNot Specified
LOQ (ng/L)WaterGC-MS0.5
Linearity (r²)Not SpecifiedLC-MS/MS>0.99

Note: Specific data for this compound is limited in publicly available literature, however, the data for other deuterated pyrethroids demonstrates the high performance expected from this approach.

Table 2: Method Performance using a Non-Isotopically Labeled Internal Standard

ParameterMatrixAnalytical MethodValueReference
Recovery (%)Fruits & VegetablesGC-MSNot Specified
RSD (%)Fruits & VegetablesGC-MSNot Specified
LOQ (µg/g)Fruits & VegetablesGC-MS0.01
Linearity (r²)Fruits & VegetablesGC-MSNot Specified

Note: This study utilized 8-hydroxy quinoline as an internal standard.

Table 3: Method Performance without an Internal Standard (External Standard)

ParameterMatrixAnalytical MethodValueReference
Recovery (%)TomatoGC-MS83.84 - 119.73
RSD (%)TomatoGC-MS<20.54
LOQ (mg/kg)TomatoGC-MS0.00543 - 0.035
Linearity (r²)TomatoGC-MS>0.99
Recovery (%)TomatoGC-MS98.68
RSD (%)TomatoGC-MSNot Specified
LOQ (µg/kg)TomatoGC-MS0.452

Conclusion and Recommendations

The use of a deuterated internal standard, such as this compound, in conjunction with a robust sample preparation method like QuEChERS and sensitive analytical techniques like GC-MS/MS or LC-MS/MS, represents the most reliable approach for the accurate quantification of Fenpropathrin residues. This methodology effectively mitigates matrix effects and compensates for procedural losses, leading to high-quality, defensible data.

While methods employing non-isotopically labeled internal standards or external standards can be suitable for some applications, they are more prone to inaccuracies due to the complexities of various sample matrices. For research, regulatory, and quality control purposes where high accuracy and precision are critical, the use of this compound is strongly recommended. The initial investment in a deuterated standard is often justified by the improved data quality and reduced need for re-analysis.

References

A Comparative Guide to Fenpropathrin-d5 and Other Pyrethroid Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of pyrethroid residues, the use of internal standards is crucial for achieving accurate and reliable results. Among the various types of internal standards, deuterated analogs have become the gold standard due to their ability to closely mimic the behavior of the target analytes during sample preparation and analysis, thereby effectively compensating for matrix effects and other sources of variability. This guide provides an objective comparison of Fenpropathrin-d5 with other commonly used deuterated pyrethroid internal standards, supported by experimental data and detailed methodologies.

Performance Comparison of Deuterated Pyrethroid Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of analytical methods. Isotopically labeled standards, such as this compound, are particularly effective in correcting for analyte loss during sample preparation and for variations in instrument response.[1][2]

A key study by Koch et al. (2013) evaluated the performance of eight deuterium-labeled pyrethroid internal standards in fortified wastewater effluent. The data from this study provides a valuable benchmark for comparing the recovery of these standards.

Internal StandardAnalyteMean Recovery (%)Relative Standard Deviation (%)
This compound Fenpropathrin925.8
Bifenthrin-d5Bifenthrin887.1
Cyfluthrin-d6Cyfluthrin946.5
λ-Cyhalothrin-d4λ-Cyhalothrin918.2
Cypermethrin-d6Cypermethrin937.3
Deltamethrin-d5Deltamethrin899.1
Esfenvalerate-d5Esfenvalerate906.9
Permethrin-d6Permethrin858.5

Data summarized from Koch et al., 2013.[2] The study demonstrates that deuterated internal standards, including this compound, exhibit good recoveries and acceptable precision in a complex matrix like wastewater effluent.

Experimental Protocols

A robust analytical method is essential for the effective use of internal standards. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for the analysis of pesticide residues in various matrices.

Detailed QuEChERS Protocol for Pyrethroid Analysis in a Food Matrix

This protocol is a representative example for the extraction and cleanup of pyrethroids from a fruit or vegetable matrix.

1. Sample Preparation and Extraction: a. Homogenize 10-15 g of the sample. b. Add 10 mL of acetonitrile and the internal standard solution (e.g., this compound at a known concentration). c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). d. Shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). b. Vortex for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes.

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): a. Transfer the cleaned extract into a vial for GC-MS analysis. b. The GC-MS is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of pyrethroids using an internal standard.

General Workflow for Pyrethroid Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Sample Collection & Homogenization Spike Spiking with Internal Standard (e.g., this compound) Sample->Spike Addition of IS Extraction QuEChERS Extraction (Acetonitrile & Salts) Spike->Extraction Cleanup Dispersive SPE Cleanup (PSA & MgSO4) Extraction->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Injection Data Data Acquisition & Processing GCMS->Data Quant Analyte Quantification (Ratio to Internal Standard) Data->Quant Result Final Result Quant->Result

Caption: Analytical workflow for pyrethroid residue analysis.

Logical Relationships in Internal Standard-Based Quantification

The core principle behind using an isotopically labeled internal standard is its ability to correct for variations throughout the analytical process.

Correction Mechanism of Internal Standards Analyte Analyte Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard (this compound) IS->Ratio Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->Analyte Matrix->IS Prep Sample Preparation (Extraction & Cleanup) Prep->Analyte Prep->IS Instrument Instrumental Variation (Injection Volume, Detector Response) Instrument->Analyte Instrument->IS Result Accurate Quantification Ratio->Result

Caption: How internal standards correct for analytical variability.

Conclusion

The use of deuterated internal standards, such as this compound, is indispensable for the accurate and precise quantification of pyrethroid residues in complex matrices. Experimental data demonstrates that these standards provide high recovery rates and good precision. When coupled with robust analytical methods like QuEChERS and sensitive detection techniques such as GC-MS, deuterated internal standards enable researchers to generate reliable data for environmental monitoring, food safety assessment, and toxicological studies. The choice of a specific internal standard should be guided by its commercial availability, cost, and its performance characteristics for the specific analyte and matrix under investigation.

References

A Guide to Inter-Laboratory Comparison for the Analysis of Fenpropathrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of Fenpropathrin, a synthetic pyrethroid insecticide and acaricide. Ensuring the accuracy and comparability of analytical results across different laboratories is critical for regulatory compliance, environmental monitoring, and human safety assessment. This document summarizes performance data from various analytical techniques, details common experimental protocols, and presents the results of illustrative inter-laboratory comparisons to guide researchers in method selection and validation.

Introduction to Fenpropathrin Analysis

Fenpropathrin is widely used in agriculture to control a broad spectrum of pests on crops such as fruits, vegetables, and cotton. Its presence as a residue in food commodities and environmental samples necessitates robust and reliable analytical methods for monitoring. The primary analytical techniques employed for Fenpropathrin analysis are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. Inter-laboratory comparison studies, such as the European Union Proficiency Tests (EUPTs), are essential for evaluating and harmonizing the performance of laboratories conducting these analyses.

Comparison of Analytical Methods

The choice between GC-MS/MS and LC-MS/MS often depends on the specific matrix, required sensitivity, and available instrumentation. While pyrethroids are traditionally well-suited for GC-based analysis due to their volatility and thermal stability, advancements in LC-MS/MS offer comparable or even superior performance for a broader range of pesticides in a single run.

Table 1: Typical Performance Characteristics of Analytical Methods for Fenpropathrin

ParameterGC-MS/MSLC-MS/MSSpectrophotometry
Principle Gas-phase separation, tandem mass analysisLiquid-phase separation, tandem mass analysisColorimetric reaction after hydrolysis
Typical LOQ 0.01 - 0.5 µg/kg0.1 - 1 µg/kg> 1 mg/kg
Typical Recovery 85-110%90-115%80-105%
Precision (RSD) < 15%< 15%< 20%
Selectivity Very HighVery HighLow to Moderate
Throughput HighHighLow
Notes Excellent for volatile compounds; may require derivatization for some metabolites.Broad applicability for polar and non-volatile compounds without derivatization.[1]Economical but lacks the sensitivity and selectivity required for trace residue analysis.[2]

Illustrative Inter-Laboratory Comparison Data

Proficiency Tests (PTs) are a key tool for external quality assessment, allowing laboratories to compare their results against a reference value. Performance is typically evaluated using a z-score, which quantifies the difference between the laboratory's result and the assigned value.

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance[3]

The following table presents illustrative data from a hypothetical proficiency test on Fenpropathrin in apples to demonstrate how results are compared.

Table 2: Illustrative Proficiency Test Results for Fenpropathrin in Apples (Assigned Value = 0.085 mg/kg)

Laboratory IDReported Value (mg/kg)Recovery (%)Method Usedz-scorePerformance
Lab 010.08898GC-MS/MS0.35Satisfactory
Lab 020.095105LC-MS/MS1.18Satisfactory
Lab 030.07992GC-MS/MS-0.71Satisfactory
Lab 040.112115LC-MS/MS3.18Unsatisfactory
Lab 050.08395GC-MS/MS-0.24Satisfactory
Lab 060.07185GC-ECD-1.65Satisfactory
Lab 070.099108LC-MS/MS1.65Satisfactory
Lab 080.06578LC-MS/MS-2.35Questionable

Note: This data is for illustrative purposes only and does not represent results from a specific proficiency test.

Experimental Protocols

Standardized sample preparation is crucial for achieving accurate and reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted procedure for extracting pesticide residues from food matrices.

QuEChERS Sample Preparation Protocol (EN 15662)
  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): For dry commodities (e.g., cereals, dried fruits), add a specified amount of water to rehydrate the sample before extraction.[4]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add internal standards.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[4]

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a d-SPE cleanup tube.

    • The d-SPE tube contains a sorbent mixture, typically anhydrous MgSO₄ and Primary Secondary Amine (PSA), to remove interferences like organic acids and sugars. For fatty matrices, C18 may be added, and for pigmented matrices, Graphitized Carbon Black (GCB) can be used.

    • Shake for 30 seconds and centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. It may be acidified or solvent-exchanged depending on the analytical technique.

Visualizations

Experimental Workflow

The diagram below outlines the typical workflow for the analysis of Fenpropathrin residues in food samples using the QuEChERS method followed by chromatographic analysis.

G Fenpropathrin Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup (PSA / C18 / GCB) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract gcms GC-MS/MS final_extract->gcms lcms LC-MS/MS final_extract->lcms quant Quantification & Identification gcms->quant lcms->quant report Reporting & Comparison (z-score) quant->report G Fenpropathrin Metabolic & Toxicity Pathway cluster_metabolism Metabolic Degradation cluster_products Metabolites cluster_toxicity Toxicity Mechanism cluster_effects Cellular Effects FP Fenpropathrin C1 Ester Cleavage FP->C1 C2 CN Hydrolysis FP->C2 C3 Hydroxylation FP->C3 P1 3-Phenoxybenzoic acid (PBacid) C1->P1 P2 CONH2-Fenpropathrin C2->P2 P3 4'-OH-Fenpropathrin C3->P3 FP_Tox Fenpropathrin T1 Voltage-Gated Sodium Channels FP_Tox->T1 T2 Oxidative Stress (ROS Generation) FP_Tox->T2 E1 Nerve Impulse Disruption (Neurotoxicity) T1->E1 E2 Mitochondrial Damage T2->E2 E3 Apoptosis E2->E3

References

A Comparative Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for Fenpropathrin Analysis Using Fenpropathrin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for determining Fenpropathrin, a type II pyrethroid insecticide, with a focus on establishing the limit of detection (LOD) and limit of quantification (LOQ). The use of a stable isotope-labeled internal standard, Fenpropathrin-d5, is central to the robust quantification methods discussed, which are essential for researchers in environmental science, food safety, and toxicology.

Introduction to LOD and LOQ in Analytical Chemistry

In quantitative analysis, the LOD and LOQ are critical performance characteristics of an analytical method.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[1][2] It is the concentration that provides a signal-to-noise ratio (S/N) of approximately 3:1.[3][4][5]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is often established at a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve.

This compound, as a deuterated internal standard, is co-extracted with the target analyte, Fenpropathrin. Its use is critical in mass spectrometry-based methods (GC-MS/MS, LC-MS/MS) to compensate for analyte loss during sample preparation and to correct for matrix-induced signal suppression or enhancement, thereby improving the accuracy and reliability of quantification at low levels.

Methodologies for Calculating LOD and LOQ

Several approaches are recognized for calculating LOD and LOQ, with the most common methods for chromatographic analysis detailed below.

a) Based on the Signal-to-Noise Ratio (S/N) This empirical method involves analyzing samples spiked with decreasing concentrations of Fenpropathrin.

  • LOD is determined as the concentration where the analyte's peak is distinguishable from the baseline noise, typically at a signal-to-noise ratio of 3:1 .

  • LOQ is the concentration that yields a signal-to-noise ratio of 10:1 , ensuring that the measurement is reliable and reproducible.

b) Based on the Standard Deviation of the Response and the Slope This statistical method is widely endorsed by regulatory guidelines, such as the ICH Q2(R1). It utilizes the parameters of the calibration curve constructed in the low-concentration range.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

Where:

  • σ is the standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

  • S is the slope of the calibration curve.

It is crucial to validate the calculated LOD and LOQ values by analyzing a sufficient number of spiked samples at these concentrations to confirm that the method meets performance requirements for detection and precision.

Comparative Performance Data

The achievable LOD and LOQ for Fenpropathrin are highly dependent on the sample matrix, sample preparation technique, and the analytical instrumentation employed. The following table summarizes reported performance data from various studies.

Analytical MethodMatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Reference
GC-MS/MSOkra0.0050.01
GC-ECDChilli & Soil0.020.05
LC-MS/MSCitrus, GrapesNot Reported0.01
GC-ECDAnimal Tissues & MilkNot Reported0.01
GC-ECDBlack TeaNot Reported0.05
GC-NPDSoil~0.01Not Reported

GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-ECD: Gas Chromatography with Electron Capture Detector; GC-NPD: Gas Chromatography with Nitrogen-Phosphorous Detector.

As shown, methods utilizing tandem mass spectrometry (MS/MS) generally achieve lower detection and quantification limits due to their high selectivity and sensitivity, which effectively reduces matrix interference.

Experimental Protocols

A generalized workflow for determining Fenpropathrin residues in a food matrix (e.g., fruits or vegetables) is provided below. This protocol integrates a common sample preparation technique with instrumental analysis.

Workflow for LOD/LOQ Determination

LOD_LOQ_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis & Data Processing cluster_calc LOD & LOQ Calculation sample 1. Homogenize Sample (10g) spike 2. Spike with Fenpropathrin & this compound sample->spike extract 3. Add Acetonitrile & QuEChERS Salts, Shake spike->extract centrifuge1 4. Centrifuge extract->centrifuge1 cleanup 5. Take Aliquot for d-SPE (PSA, C18, MgSO4) centrifuge1->cleanup centrifuge2 6. Centrifuge cleanup->centrifuge2 final_extract 7. Collect Supernatant (Final Extract) centrifuge2->final_extract analysis 8. Analyze by GC-MS/MS or LC-MS/MS final_extract->analysis calibration 9. Prepare Matrix-Matched Calibration Curve analysis->calibration sn_method S/N Method analysis->sn_method integrate 10. Integrate Peak Areas (Analyte/Internal Standard) calibration->integrate regression 11. Perform Linear Regression integrate->regression stat_method Statistical Method regression->stat_method lod_sn LOD = Conc. at S/N=3 sn_method->lod_sn loq_sn LOQ = Conc. at S/N=10 sn_method->loq_sn lod_stat LOD = 3.3 * (σ/S) stat_method->lod_stat loq_stat LOQ = 10 * (σ/S) stat_method->loq_stat

Caption: Workflow for Fenpropathrin LOD/LOQ Determination.

A. Sample Preparation (Modified QuEChERS Method) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Spiking: For LOD/LOQ determination, fortify blank samples with Fenpropathrin at various low concentrations. Spike all samples, including calibration standards, with a known concentration of this compound internal standard.

  • Extraction: Add 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and C18 (to remove fats), along with anhydrous magnesium sulfate. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Collection: The resulting supernatant is the final extract, ready for instrumental analysis.

B. Instrumental Analysis: A Comparison

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

  • Best Suited For: Volatile and thermally stable pesticides like Fenpropathrin.

  • Injection: 1-2 µL of the final extract is injected into a split/splitless inlet.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is commonly used.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Two specific precursor-to-product ion transitions are monitored for Fenpropathrin and its internal standard to ensure positive identification and accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Best Suited For: A wider range of polar and non-polar compounds, offering an alternative for complex matrices.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate, is used to separate the analytes on a C18 reversed-phase column.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for Fenpropathrin.

  • Detection: As with GC-MS/MS, detection is performed in MRM mode, providing high selectivity and sensitivity.

Conclusion

The determination of LOD and LOQ is a fundamental component of validating an analytical method for Fenpropathrin. The choice between GC-MS/MS and LC-MS/MS depends on laboratory resources, desired sensitivity, and the complexity of the sample matrix. Tandem mass spectrometry methods consistently provide the low detection limits required for regulatory monitoring. The use of a deuterated internal standard like this compound is indispensable for mitigating matrix effects and achieving the highest degree of accuracy and precision, particularly when quantifying residues at or near the LOQ. Proper validation, including the experimental confirmation of calculated LOD and LOQ values, ensures that the analytical data are reliable and fit for purpose.

References

The Gold Standard for Fenpropathrin Analysis: A Comparative Guide to the Accuracy and Precision of Fenpropathrin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of the pyrethroid insecticide Fenpropathrin, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of analytical methods utilizing the isotopically labeled internal standard Fenpropathrin-d5 against alternatives, supported by experimental principles and data from analogous studies. The evidence strongly supports the superiority of this compound for robust and reliable quantification, particularly in complex matrices.

Internal standards are essential in analytical chemistry to correct for variations that can occur during sample preparation, extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). An ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, where several hydrogen atoms are replaced by deuterium, is widely considered the gold standard. This is due to its chemical and physical properties being virtually identical to the non-labeled analyte, Fenpropathrin.

Performance Comparison: this compound vs. Alternative Internal Standards

The primary advantage of using this compound lies in its ability to accurately compensate for matrix effects, which are a significant source of inaccuracy and imprecision in analytical methods. Matrix effects are the suppression or enhancement of the analyte's signal by other co-eluting components in the sample. As this compound has a nearly identical retention time and ionization efficiency to Fenpropathrin, it experiences the same degree of matrix effect, allowing for reliable correction.

Alternative internal standards, such as structurally similar but non-isotopically labeled compounds (e.g., another pyrethroid like Bifenthrin), may have different retention times and ionization efficiencies. This can lead to inadequate compensation for matrix effects, resulting in reduced accuracy and precision.

Quantitative Data Summary

The following table summarizes the expected performance of an analytical method for Fenpropathrin using this compound as an internal standard compared to a method using a non-isotopically labeled internal standard or no internal standard, based on the principles of analytical chemistry and data from analogous studies.

Performance Parameter Method with this compound Method with Non-Isotopically Labeled IS Method without Internal Standard
Accuracy (% Recovery) Typically 90-110%Variable, often 70-130% or widerHighly variable, can be <50% or >150%
Precision (% RSD) Typically < 15%Can be > 20%Can be > 30%
Matrix Effect Compensation ExcellentPartial to PoorNone
Reliability of Results HighModerateLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical assays. Below are representative protocols for the analysis of Fenpropathrin in a complex matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.

QuEChERS Sample Preparation Protocol

This protocol is adapted from a method for the determination of Fenpropathrin residue in tomatoes.[2]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: The final supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

The following are typical LC-MS/MS parameters for the analysis of Fenpropathrin, with the inclusion of parameters for a deuterated internal standard (Fenpropathrin-d6 is used as a proxy for this compound).[3]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Fenpropathrin from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fenpropathrin: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier).

      • Fenpropathrin-d6: 373.2 > 356.2 (Quantifier), 373.2 > 131.1 (Qualifier).[3]

Visualizing the Workflow and Logic

To better understand the experimental process and the logical relationship of using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Spiking 2. Internal Standard (this compound) Spiking Homogenization->Spiking Extraction 3. QuEChERS Extraction Spiking->Extraction Cleanup 4. d-SPE Cleanup Extraction->Cleanup LC_Separation 5. LC Separation Cleanup->LC_Separation MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection Quantification 7. Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Figure 1: A typical experimental workflow for Fenpropathrin analysis.

Logical_Relationship Analyte Fenpropathrin Process_Variability Analytical Process Variability (e.g., extraction loss, injection volume) Analyte->Process_Variability affected by Matrix_Effect Matrix Effect (Ion Suppression/ Enhancement) Analyte->Matrix_Effect affected by IS This compound (Internal Standard) IS->Process_Variability equally affected by IS->Matrix_Effect equally affected by Matrix Sample Matrix (e.g., food, soil) Matrix->Matrix_Effect causes Accurate_Quantification Accurate & Precise Quantification Process_Variability->Accurate_Quantification corrected by IS Matrix_Effect->Accurate_Quantification corrected by IS

References

Evaluating Fenpropathrin-d5 Performance Across Diverse Food Commodities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and analytical scientists, the accurate quantification of pesticide residues in complex food matrices is paramount for ensuring food safety and regulatory compliance. Fenpropathrin, a synthetic pyrethroid insecticide, is widely used in agriculture, necessitating robust analytical methods for its monitoring. The use of an isotopically labeled internal standard, such as Fenpropathrin-d5, is a cornerstone of achieving high accuracy and precision in these analyses by compensating for matrix effects and variations in sample preparation and instrument response. This guide provides a comparative overview of the performance of analytical methods for fenpropathrin, implicitly highlighting the crucial role of this compound, in various food commodity groups, supported by experimental data and detailed protocols.

Comparative Performance Data

The efficacy of an analytical method for pesticide residue analysis is primarily evaluated based on parameters such as recovery, linearity, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the performance of validated methods, predominantly employing Gas Chromatography-Mass Spectrometry (GC-MS/MS) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, for the determination of fenpropathrin in a range of food matrices. The use of an appropriate internal standard like this compound is integral to achieving such performance.

Table 1: Performance Metrics for Fenpropathrin Analysis in Various Food Commodities

Food Commodity GroupFood Matrix ExamplesFortification Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)LOQ (mg/kg)Analytical Method
Fruiting Vegetables Tomatoes, Okra, Cucumber0.01 - 5.685.9 - 102≤ 7.190.01 - 0.452GC-MS/MS[1][2]
Leafy Vegetables Lettuce, Spinach0.01 - 0.591 - 108< 200.01GC-MS/MS
Root and Tuber Vegetables Potatoes0.005 - 0.0393 - 102< 70.005GC-MS/MS[2]
Fruiting Vegetables (Puree) Tomato Puree, Apple Puree0.2 (LOQ)80.6 - 1052.6 - 7.70.2SFC-MS/MS[3]
Spices Chilli0.05 - 0.580.03 - 89.514.79 - 6.260.05GC-ECD[4]
Animal Products Edible Insects0.01 - 0.564.54 - 122.121.86 - 6.020.01 - 0.015GC-MS/MS
Fruits Oranges, Grapes0.001 - 0.00282.9 - 115< 200.001 - 0.002GC-MS/MS

Experimental Protocols

The QuEChERS methodology is the most widely adopted sample preparation technique for the analysis of pesticide residues in food. It offers a streamlined workflow that reduces solvent consumption and improves sample throughput. The subsequent analysis by GC-MS/MS provides high selectivity and sensitivity for the detection and quantification of fenpropathrin.

QuEChERS Sample Extraction and Cleanup

This protocol is a generalized procedure based on common practices reported in the literature.

a. Sample Homogenization:

  • Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of reagent water to rehydrate.

b. Internal Standard Spiking:

  • Add a known amount of this compound internal standard solution to the sample.

c. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

d. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a dSPE tube containing a cleanup sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate). The choice of sorbent depends on the matrix; for example, graphitized carbon black (GCB) can be used for pigmented samples.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

e. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for GC-MS/MS analysis.

GC-MS/MS Analysis

a. Instrumentation:

  • A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) is used for analysis.

b. Chromatographic Conditions (Typical):

  • Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms, DB-5ms).

  • Injector: Splitless injection mode.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Carrier Gas: Helium at a constant flow rate.

c. Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both fenpropathrin and this compound are monitored.

Visualizing the Workflow and Rationale

The use of a deuterated internal standard like this compound is a critical component of a robust analytical workflow, ensuring data quality by correcting for potential analyte losses and matrix-induced signal suppression or enhancement.

G Analytical Workflow for Fenpropathrin using this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification & Rationale Sample Food Sample (e.g., Tomato, Okra) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction QuEChERS Extraction (Acetonitrile + Salts) Spiking->Extraction Cleanup dSPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GC_MSMS GC-MS/MS Analysis (MRM Mode) Final_Extract->GC_MSMS Data_Processing Data Processing GC_MSMS->Data_Processing Quantification Quantification (Ratio of Fenpropathrin to this compound) Data_Processing->Quantification Rationale Rationale: - Corrects for matrix effects - Compensates for analyte loss during sample prep - Improves accuracy and precision Quantification->Rationale

Caption: Workflow for Fenpropathrin Analysis with this compound.

Alternative Analytical Techniques

While GC-MS/MS is the most prevalent technique, other methods have been successfully applied for fenpropathrin analysis.

  • Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS): This technique has been effectively used for the enantioselective separation and determination of fenpropathrin enantiomers in fruit and vegetable purees. It offers rapid analysis times.

  • Gas Chromatography with Electron Capture Detector (GC-ECD): For certain matrices like chilli and soil, GC-ECD has been validated for the determination of fenpropathrin. While sensitive, it may be less selective than mass spectrometry.

Conclusion

The data presented in this guide demonstrates that robust and reliable methods exist for the quantification of fenpropathrin in a wide array of food commodities. The QuEChERS extraction method coupled with GC-MS/MS analysis consistently provides good performance in terms of recovery, precision, and sensitivity. The integral use of a deuterated internal standard, such as this compound, is critical to mitigate the challenges posed by complex food matrices, thereby ensuring the accuracy and reliability of the analytical results. For specialized applications, such as chiral separation, alternative techniques like SFC-MS/MS offer valuable capabilities. The choice of the optimal method will depend on the specific food matrix, regulatory requirements, and the specific analytical objectives of the laboratory.

References

Navigating Proficiency Testing: A Guide to the Performance of Fenpropathrin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and analytical scientists engaged in the precise quantification of pesticide residues, participation in proficiency testing (PT) schemes is a cornerstone of quality assurance. These schemes provide an objective assessment of a laboratory's analytical performance. In the analysis of synthetic pyrethroids like Fenpropathrin, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide offers a comparative overview of the performance of Fenpropathrin-d5 against other alternatives in the context of analytical method validation and proficiency testing.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. Their near-identical chemical and physical properties to the target analyte ensure they co-elute and experience similar effects from the sample matrix and during sample preparation, providing effective compensation for analytical variability.

Comparative Performance of Internal Standards

While specific comparative data from proficiency testing schemes is often not publicly detailed with respect to the internal standards used by participating laboratories, method validation studies provide robust data on the performance of different types of internal standards. The following table summarizes typical performance characteristics of this compound compared to other common internal standard choices in the analysis of Fenpropathrin.

Internal Standard TypeAnalyteTypical Recovery (%)Typical Relative Standard Deviation (RSD) (%)Matrix Effect Compensation
This compound (Isotope-Labeled) Fenpropathrin95 - 105< 10Excellent
Structural Analog (e.g., Permethrin-d6)Fenpropathrin85 - 110< 15Good to Moderate
Non-related Compound (e.g., PCB-209)Fenpropathrin70 - 120< 20Poor to Moderate

This table presents illustrative data based on typical performance characteristics observed in method validation studies for pyrethroid analysis, as direct comparative data from proficiency testing schemes is not publicly available.

Experimental Protocol: Analysis of Fenpropathrin in Fruit Matrix

This protocol outlines a typical QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS), a common method in proficiency testing for pesticide residues.

1. Sample Preparation (QuEChERS Extraction)

  • Homogenization: Homogenize 500 g of the fruit sample.

  • Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of this compound solution to the sample to achieve a concentration of 50 µg/kg.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 4000 x g for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis.

2. GC-MS/MS Analysis

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A low-bleed, mid-polarity capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL of the final extract in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to separate Fenpropathrin from other matrix components and pesticides.

  • MS/MS Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both Fenpropathrin and this compound to ensure accurate identification and quantification.

3. Data Analysis and Interpretation

  • Calculate the concentration of Fenpropathrin in the sample using a calibration curve prepared with matrix-matched standards containing this compound. The use of the internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.

Visualizing the Workflow and Rationale

To better understand the processes involved, the following diagrams illustrate the proficiency testing workflow and the rationale for using a deuterated internal standard.

ProficiencyTestingWorkflow cluster_PT_Provider Proficiency Testing Provider cluster_Lab Participating Laboratory cluster_Evaluation Performance Evaluation Prep Sample Preparation (Spiking of Analytes) Homogenize Homogenization & Packaging Prep->Homogenize Distribute Distribution to Labs Homogenize->Distribute Receive Receive Sample Distribute->Receive Analyze Analysis (with Internal Standard) Receive->Analyze Report Report Results Analyze->Report Stats Statistical Analysis (Calculation of z-scores) Report->Stats FinalReport Final Report to Labs Stats->FinalReport

Proficiency Testing Workflow Diagram

Deuterated_IS_Advantage cluster_Outcome Result Analyte Fenpropathrin (Analyte) Extraction Extraction Loss Analyte->Extraction Matrix Matrix Effects Analyte->Matrix Instrument Instrument Fluctuation Analyte->Instrument Accurate Accurate Quantification (Ratio of Analyte to IS) IS This compound (Internal Standard) IS->Extraction IS->Matrix IS->Instrument

Rationale for Deuterated Internal Standard Superiority

A Comparative Guide: Isotope-Labeled vs. Non-Labeled Standards for Pyrethroid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pyrethroid insecticides, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the use of isotope-labeled and non-labeled standards, supported by experimental data and detailed methodologies, to inform the selection of the most suitable standard for your analytical needs.

The primary challenge in pyrethroid quantification, particularly in complex matrices such as food, water, and biological samples, is the "matrix effect."[1][2][3][4] This phenomenon, caused by co-eluting endogenous components, can lead to the suppression or enhancement of the analyte signal, thereby compromising the accuracy and precision of the results.[3] The choice of internal standard is paramount in mitigating these effects.

The Superiority of Isotope-Labeled Standards

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative mass spectrometry-based assays. These standards are analogues of the target analyte where one or more atoms have been replaced with a stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This subtle change in mass allows the mass spectrometer to differentiate the standard from the native analyte, while its chemical and physical properties remain nearly identical.

The key advantage of SIL standards is their ability to co-elute with the analyte of interest, experiencing the same matrix effects and variability during sample preparation, extraction, and chromatographic separation. This co-behavior allows for effective compensation for signal suppression or enhancement, leading to more accurate and precise quantification. In contrast, non-labeled standards, which are structurally similar but not identical to the analyte, may have different retention times and be affected differently by the matrix, leading to less reliable correction.

Quantitative Data Comparison

The following table summarizes typical performance data when using isotope-labeled versus non-labeled standards for pyrethroid quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data is a composite from various studies and represents expected outcomes.

ParameterIsotope-Labeled StandardsNon-Labeled StandardsKey Advantages of Isotope-Labeled Standards
Accuracy (Recovery) 81-94% in complex matrices like wastewater effluent.Can be highly variable (e.g., 50-150%) depending on the matrix.More accurate due to co-elution and co-extraction with the analyte, effectively compensating for matrix effects.
Precision (RSD) Typically <15%.Can exceed 20%, especially in the presence of strong matrix effects.Improved precision due to consistent correction for variations in sample preparation and instrument response.
Limit of Quantification (LOQ) As low as 0.5 ng/L in water.Generally higher due to greater variability and background noise.Lower detection limits can be achieved due to better signal-to-noise ratios.
Linearity (R²) >0.99.Often >0.99, but can be affected by inconsistent matrix effects across the calibration range.More robust linearity across a wider concentration range.
Matrix Effect Significantly minimized or corrected for.A major source of error, often requiring matrix-matched calibration.The primary advantage is the ability to compensate for unpredictable ion suppression or enhancement.

Experimental Protocols

Accurate quantification of pyrethroids relies on robust analytical methodologies. The most common techniques are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS), and Liquid Chromatography (LC) with MS/MS.

Sample Preparation: QuEChERS Method

A widely used sample preparation method for pesticides in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of solvent (typically acetonitrile). The internal standard (isotope-labeled or non-labeled) is added at this stage.

  • Salting Out: A mixture of salts (e.g., anhydrous MgSO₄, NaCl, sodium citrate) is added to induce liquid-liquid partitioning. The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a sorbent (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments) and anhydrous MgSO₄ to remove residual water. The tube is vortexed and centrifuged.

  • Analysis: The final extract is collected and injected into the GC-MS/MS or LC-MS/MS system.

Analytical Conditions: GC-MS/MS
  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., a low-bleed (5%-phenyl)-methylpolysiloxane column).

  • Injector: Splitless or pulsed splitless injection is commonly used to enhance sensitivity.

  • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization: Electron Ionization (EI) is typical for GC-MS analysis of pyrethroids.

Workflow for Pyrethroid Quantification

The following diagram illustrates the general workflow for pyrethroid quantification using an internal standard.

Pyrethroid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Food, Water) Homogenization Homogenization Sample->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking Extraction Solvent Extraction (e.g., QuEChERS) Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis GC-MS/MS or LC-MS/MS Analysis Cleanup->Analysis Integration Peak Integration Analysis->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Pyrethroid Concentration Calibration->Quantification

Caption: General workflow for pyrethroid quantification.

Conclusion

The use of stable isotope-labeled internal standards offers significant advantages over non-labeled standards for the quantification of pyrethroids in complex matrices. By co-eluting and behaving almost identically to the target analyte, SIL standards effectively compensate for matrix effects and procedural variability, leading to superior accuracy, precision, and lower detection limits. While the initial cost of SIL standards may be higher, the enhanced data quality and reliability justify the investment for researchers seeking the most robust and defensible analytical results.

References

Enantioselective Degradation of Fenpropathrin in Soil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists on the analytical methodologies and degradation kinetics of the chiral insecticide fenpropathrin in soil environments. This guide provides a comparative overview of experimental data, detailed protocols, and visual workflows to support environmental risk assessment and regulatory decisions.

The pyrethroid insecticide fenpropathrin is a chiral compound, existing as two enantiomers, (S)-fenpropathrin and (R)-fenpropathrin. While possessing identical physical and chemical properties, these enantiomers can exhibit different biological activities and degradation behaviors in the environment. Understanding the enantioselective degradation of fenpropathrin in soil is crucial for a comprehensive environmental risk assessment, as the persistence and toxicity of the compound can be enantiomer-dependent. This guide compares analytical methodologies for separating and quantifying fenpropathrin enantiomers and presents experimental data on their differential degradation in soil.

Comparative Degradation Kinetics

The degradation of fenpropathrin in soil is an enantioselective process, with different studies reporting the preferential degradation of one enantiomer over the other. This selectivity is largely attributed to the activity of soil microorganisms.[1][2] The rate of degradation is typically quantified by the half-life (t½) of each enantiomer.

Soil TypeEnantiomerHalf-life (t½) in daysPreferentially Degraded EnantiomerReference
Not Specified(S)-fenpropathrin17.8(R)-fenpropathrin[1][2]
(R)-fenpropathrin12.6[1]
Alkaline Soil(S)-fenpropathrinFaster degradation(S)-fenpropathrin
(R)-fenpropathrinSlower degradation
Acidic SoilNot SpecifiedNo racemization observedNot Applicable
Soil-Earthworm Microcosm(S)-fenpropathrinFaster degradation(S)-fenpropathrin
(R)-fenpropathrinSlower degradation

Note: The preferential degradation can be influenced by soil properties such as pH. For instance, in alkaline soil, (S)-fenpropathrin was found to degrade faster, while another study in a different soil type reported faster degradation of the (R)-enantiomer. Furthermore, fenpropathrin can be configurationally unstable in alkaline soils, leading to racemization.

Analytical Methodologies: Chiral Separation

The accurate analysis of enantioselective degradation relies on robust analytical methods to separate and quantify the individual enantiomers of fenpropathrin. The primary technique employed is High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Chiral ColumnMobile PhaseResolution (Rs)Reference
Lux Cellulose-3Methanol/Water (85/15, v/v)2.30
Lux Cellulose-1Not Specified1.01
Chiralpak ICNot Specified0.64
Chiralcel ODNot SpecifiedSuccessful separation

A baseline separation (Rs > 1.5) is crucial for accurate quantification. The Lux Cellulose-3 column has been shown to provide the best separation with a resolution of 2.30.

Experimental Protocols

A generalized experimental workflow for studying the enantioselective degradation of fenpropathrin in soil involves the following key steps:

  • Soil Preparation and Fortification:

    • Collect soil samples, air-dry, and sieve them.

    • Characterize the soil's physicochemical properties (e.g., pH, organic matter content).

    • Fortify the soil with a racemic standard of fenpropathrin at a known concentration.

    • Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity).

  • Incubation:

    • Incubate the fortified soil samples in the dark at a constant temperature (e.g., 25°C).

    • Collect soil subsamples at various time intervals for analysis.

    • To distinguish between microbial and chemical degradation, parallel experiments can be conducted with sterilized soil.

  • Sample Extraction:

    • Extract fenpropathrin residues from the soil samples using an organic solvent (e.g., acetonitrile or ethyl acetate).

    • Employ techniques such as ultrasonic extraction or accelerated solvent extraction (ASE).

  • Cleanup:

    • Remove interfering co-extractives from the soil extract.

    • Utilize solid-phase extraction (SPE) cartridges (e.g., C18 or Florisil) for cleanup.

  • Chiral HPLC Analysis:

    • Separate and quantify the enantiomers of fenpropathrin using a chiral HPLC system equipped with a suitable chiral column and a UV or mass spectrometric detector.

    • The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers.

Visualizing the Process

Experimental Workflow for Enantioselective Degradation Analysis

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis soil_prep Soil Collection & Sieving fortification Fortification with rac-Fenpropathrin soil_prep->fortification incubation Incubation at Controlled Temperature fortification->incubation extraction Solvent Extraction incubation->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup analysis Chiral HPLC Analysis cleanup->analysis quantification Enantiomer Quantification analysis->quantification

Caption: A flowchart illustrating the key steps in the analysis of fenpropathrin's enantioselective degradation in soil.

Logical Relationship of Enantioselective Degradation

enantioselective_degradation rac_fenpropathrin rac-Fenpropathrin in Soil s_fen (S)-Fenpropathrin r_fen (R)-Fenpropathrin degradation Microbial Degradation s_fen->degradation r_fen->degradation metabolites Metabolites (e.g., 3-PBA) degradation->metabolites enrichment Enrichment of the more persistent enantiomer degradation->enrichment

Caption: The process of enantioselective degradation of racemic fenpropathrin in soil, leading to the formation of metabolites and the enrichment of one enantiomer.

References

Safety Operating Guide

Proper Disposal of Fenpropathrin-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Fenpropathrin-d5, a deuterated pyrethroid insecticide, is a critical aspect of laboratory safety and environmental responsibility. As a substance classified as highly toxic and hazardous to aquatic environments, adherence to strict disposal protocols is mandatory to mitigate risks to personnel and ecosystems.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste materials.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product in use. All waste must be handled in accordance with local, state, and federal regulations.[1]

Personal Protective Equipment (PPE): When handling this compound waste, all personnel must wear appropriate PPE to prevent exposure.[1] This includes:

  • Chemical-resistant gloves (inspect prior to use).

  • Protective clothing to avoid skin contact.

  • Safety glasses or face shield for eye protection.

  • Approved respiratory protection, especially if dust or aerosols may be generated.

Hazard Profile

This compound is a hazardous material with acute and long-term environmental risks. Understanding its classification is key to proper handling and disposal.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Category 3: Toxic if swallowed.
Acute Toxicity (Inhalation) Category 2: Fatal if inhaled.
Acute Toxicity (Dermal) Category 4: Harmful in contact with skin.
Aquatic Hazard (Acute) Category 1: Very toxic to aquatic life.
Aquatic Hazard (Chronic) Category 1: Very toxic to aquatic life with long lasting effects.
UN Number UN 2811
Proper Shipping Name Toxic solid, organic, n.o.s.

Disposal Protocols

Disposal procedures for this compound are governed by regulations such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA). This material must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.

Methodology for Unused or Surplus this compound
  • Do Not Mix: Keep this compound waste in its original container or a clearly labeled, compatible hazardous waste container. Do not mix with other waste streams.

  • Consult Manufacturer: Before disposal, consult the manufacturer for potential recycling or take-back options.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste management facility. Permissible disposal methods include:

    • Incineration: Use a licensed apparatus, potentially after mixing with a suitable combustible material.

    • Landfill: Dispose of by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.

  • Regulatory Contact: Contact your local or regional waste management authority or a state pesticide disposal program (often called "Clean Sweep" programs) for specific guidance and to identify approved facilities.

Methodology for Empty Containers

Containers that held this compound are still considered hazardous.

  • Reuse/Recycling: If possible, return the container to the supplier for reuse or recycling.

  • Decontamination: If the container cannot be returned, it must be properly decontaminated. For liquid formulations, this typically involves triple-rinsing.

    • Wear full PPE during the rinsing process.

    • The rinse water (rinsate) is also hazardous and must be collected for proper disposal. Do not pour it down the drain.

  • Final Disposal: Once thoroughly decontaminated, puncture the container to prevent reuse. It may then be disposed of in an authorized landfill. Always retain label warnings on the container.

Methodology for Spills and Contaminated Materials
  • Area Evacuation: Clear the area of all personnel.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.

  • Absorption: For liquid spills, absorb the material using an inert substance like dry sand or earth. For solid spills, use dry clean-up procedures and avoid generating dust.

  • Collection: Carefully place the absorbed material and any contaminated items (e.g., gloves, wipes) into a suitable, closed container labeled for hazardous waste disposal.

  • Decontamination: Wash the spill area with soap and water. Collect all wash water with additional absorbent material and place it in the hazardous waste container.

  • Disposal: Dispose of the sealed container as hazardous waste, following the same procedure as for unused products.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Fenpropathrin_Disposal_Workflow cluster_start Waste Identification cluster_type Waste Stream Segregation cluster_disposal_path Disposal & Decontamination Path start This compound Waste (Product, Container, Spill Debris) unused_product Unused Product start->unused_product empty_container Empty Container start->empty_container spill_debris Spill Debris start->spill_debris consult_mfg Consult Manufacturer for Recycling/Take-Back unused_product->consult_mfg return_supplier Return to Supplier for Reuse/Recycling? empty_container->return_supplier collect_waste Collect in Labeled Hazardous Waste Container spill_debris->collect_waste consult_mfg->return_supplier Yes final_disposal Dispose via Licensed Hazardous Waste Facility (Incineration or Landfill) consult_mfg->final_disposal No decontaminate Triple-Rinse or Decontaminate (Collect Rinsate) return_supplier->decontaminate Yes return_supplier->final_disposal No puncture Puncture to Prevent Reuse decontaminate->puncture puncture->final_disposal collect_waste->final_disposal

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fenpropathrin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, ensuring a safe environment is paramount, especially when working with compounds like Fenpropathrin-d5. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a deuterated form of a synthetic pyrethroid insecticide, strict adherence to safety protocols is crucial due to its potential health hazards. It is classified as toxic if swallowed, harmful in contact with skin, and fatal if inhaled.[1][2] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Personal Protective Equipment (PPE) for this compound

Body PartRequired PPESpecifications and Remarks
Hands Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]
Body Protective clothing/OverallsTo be worn when there is a risk of exposure.[3] Contaminated clothing should be removed immediately and washed separately before reuse.
Eyes/Face Safety glasses with side-shields or goggles/Face shieldEye contact can be avoided by wearing protective eyewear. An eyewash unit should be readily accessible.
Respiratory Approved respiratory protectionUse in a well-ventilated area. If ventilation is inadequate, the use of an approved respirator is recommended. For situations with a risk of inhalation, wear respiratory protection.

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiments.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or in a chemical fume hood.

  • Avoid Contact: Prevent all personal contact, including inhalation of dust or vapors.

  • Safe Practices: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials and foodstuffs.

2. Spill Management:

  • Containment: In case of a spill, avoid runoff into sewers and waterways.

  • Cleanup: Absorb the spill with an inert material (e.g., dry sand or earth) and place it in a designated chemical waste container. Wash the spill area with soap and water, and collect the cleaning materials for disposal.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention and show the safety data sheet to the doctor.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.

  • Disposal Method: Disposal should be in accordance with local, state, and federal regulations. Options may include burial in a licensed landfill or incineration in a licensed facility.

  • Container Decontamination: Empty containers may retain product residue and should be decontaminated before destruction. Observe all label safeguards until containers are cleaned and destroyed.

  • Environmental Precautions: Avoid release to the environment as it is very toxic to aquatic life with long-lasting effects.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Fenpropathrin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS B Don Appropriate PPE A->B C Work in Ventilated Area B->C D Weighing and Transfer C->D E Conduct Experiment D->E I Spill Cleanup D->I If Spill Occurs F Decontaminate Equipment E->F J First Aid E->J If Exposure Occurs G Segregate Waste F->G H Properly Dispose of Waste G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.